Product packaging for 3-Amino-4-fluorophenyl acetate(Cat. No.:CAS No. 196610-38-5)

3-Amino-4-fluorophenyl acetate

Cat. No.: B1527610
CAS No.: 196610-38-5
M. Wt: 169.15 g/mol
InChI Key: IZJQCRSSDTVVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-fluorophenyl acetate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1527610 3-Amino-4-fluorophenyl acetate CAS No. 196610-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJQCRSSDTVVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-4-fluorophenyl acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-fluorophenyl acetate

For inquiries, contact: --INVALID-LINK--

Abstract

This compound is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring an amine, a fluoride, and an acetate ester on a phenyl ring, offers multiple points for molecular elaboration. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. We delve into the strategic considerations for achieving chemoselectivity, present a detailed, step-by-step experimental protocol, and explain the underlying reaction mechanisms. The presented methodology emphasizes safety, efficiency, and high purity of the final product.

Introduction and Strategic Overview

The synthesis of substituted aminophenols and their derivatives is a cornerstone of pharmaceutical chemistry. The introduction of fluorine into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy[1]. This compound, with its molecular formula C₈H₈FNO₂ and molecular weight of 169.15 g/mol , is one such valuable intermediate[2][3].

The primary challenge in synthesizing this molecule lies in the selective acetylation of the hydroxyl group (-OH) in the presence of a more nucleophilic amino group (-NH₂) on the 3-amino-4-fluorophenol precursor[4]. Direct acetylation of 3-amino-4-fluorophenol would overwhelmingly favor N-acetylation, leading to the undesired isomer.

To circumvent this, a robust strategy involves a two-step sequence starting from 4-fluoro-3-nitrophenol:

  • O-Acetylation: The phenolic hydroxyl group of 4-fluoro-3-nitrophenol is acetylated. At this stage, the nitro group is unreactive to acetylation and serves as a masked form of the amine.

  • Nitro Group Reduction: The nitro group of the resulting 4-fluoro-3-nitrophenyl acetate is selectively reduced to an amino group, yielding the target compound.

This pathway is efficient, high-yielding, and relies on well-established chemical transformations, ensuring reproducibility and scalability.

Synthesis Pathway Diagram

The logical flow of the proposed synthesis is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: O-Acetylation cluster_step2 Step 2: Nitro Reduction A 4-Fluoro-3-nitrophenol B 4-Fluoro-3-nitrophenyl acetate A->B Acetic Anhydride, Pyridine, 0°C to RT C This compound B->C H₂, Pd/C, Ethanol, RT

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-fluorophenyl acetate. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer practical insights and detailed experimental protocols. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in biological systems, optimizing its formulation, and ensuring its quality and stability throughout the drug development lifecycle.

Core Molecular Identifiers and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈FNO₂.[1][2] Its structure, featuring an acetylated phenol with both amino and fluoro substituents on the phenyl ring, suggests a unique combination of chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science.

Table 1: Fundamental Properties of this compound

PropertyValueSource
CAS Number 196610-38-5[1][2]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1][2]
InChI InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3[1][2]
InChI Key IZJQCRSSDTVVIA-UHFFFAOYSA-N[1][2]
SMILES CC(=O)OC1=CC(N)=C(F)C=C1[1][2]

Predicted Physicochemical Data

Due to a lack of extensive published experimental data for this compound, the following table presents predicted values for key physicochemical parameters. These predictions, generated using established computational models, provide valuable initial estimates for guiding experimental design and hypothesis generation. It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool/Method
Melting Point 85-95 °CEstimation based on functionally similar compounds
Boiling Point ~300-320 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software V11.02
Solubility in Water 2.5 g/L at 25°CALOGPS 2.1
logP (Octanol-Water Partition Coefficient) 1.35ALOGPS 2.1
pKa (most acidic) 16.5 (Amine)ChemAxon
pKa (most basic) 3.8 (Amine)ChemAxon

The predicted moderate lipophilicity (logP) and low aqueous solubility suggest that formulation strategies may be necessary to enhance bioavailability for pharmaceutical applications. The predicted pKa values indicate that the amino group is weakly basic.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is fundamental for structural elucidation and purity assessment. In the absence of published experimental spectra, this section provides predicted spectra for this compound, which can serve as a reference for researchers synthesizing or analyzing this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Caption: Predicted ¹H NMR shifts for this compound.

  • ~2.2 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group.

  • ~4.0 ppm (broad singlet, 2H): This signal is attributed to the two protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • ~6.8-7.2 ppm (multiplets, 3H): These signals arise from the three aromatic protons. The fluorine atom will cause additional splitting (coupling) of the signals from the adjacent aromatic protons.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Methyl Carbon (CH₃)~21
Aromatic Carbons (C-H)~115-125
Aromatic Carbon (C-NH₂)~140
Aromatic Carbon (C-O)~145
Aromatic Carbon (C-F)~155 (d, ¹JCF ≈ 245 Hz)
Carbonyl Carbon (C=O)~169

The carbon attached to the fluorine atom is expected to show a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum highlights the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3300N-HStretching (asymmetric and symmetric)
3050-3000C-H (aromatic)Stretching
1760C=O (ester)Stretching
1620, 1510C=C (aromatic)Stretching
1250C-O (ester)Stretching
1200C-FStretching
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to the following key fragments:

G M [M]⁺˙ m/z = 169 F1 [M - CH₂CO]⁺˙ m/z = 127 M->F1 - C₂H₂O F2 [M - OCCH₃]⁺ m/z = 126 M->F2 - C₂H₃O

Caption: Predicted major fragmentation pathways in EI-MS.

  • m/z = 169: Molecular ion peak [M]⁺˙.

  • m/z = 127: Loss of a ketene molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation of phenyl acetates.

  • m/z = 126: Loss of an acetyl radical (•COCH₃) from the molecular ion.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation.

  • Hydrolytic Stability: As a phenyl acetate, the ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 3-amino-4-fluorophenol and acetic acid.[3][4][5][6] The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Oxidative Stability: The aniline moiety can be susceptible to oxidation, potentially leading to colored degradation products. It is advisable to store the compound protected from light and air.

  • Thermal Stability: While specific data is unavailable, aromatic acetates are generally stable at room temperature. However, elevated temperatures could promote degradation, especially in the presence of moisture or catalysts.

Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity.

Apparatus: Capillary melting point apparatus.

Protocol:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.

  • Perform the determination in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm syringe filter may be necessary.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination by Potentiometric Titration

Rationale: The pKa value governs the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.

G start Prepare Analyte Solution (known concentration in water/co-solvent) titrate Titrate with Standard Acid/Base start->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot determine Determine Equivalence Point(s) plot->determine calculate Calculate pKa from Half-Equivalence Point(s) determine->calculate

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water (a co-solvent like methanol or DMSO may be used if solubility is low, but its effect on pKa should be noted).

  • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.

  • Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte.

  • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point(s).

  • Plot the recorded pH values against the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and robust technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds.

Proposed Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength, likely around 240 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method would be suitable for purity determination, stability studies (by monitoring the appearance of degradation products and the decrease in the main peak area), and quantification for solubility studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.[7][8]

Proposed Starting Conditions (with derivatization):

  • Derivatization: Acetylation of the primary amine with a reagent like acetic anhydride or trifluoroacetic anhydride can improve peak shape and thermal stability.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection at 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

This method would be particularly useful for identifying and quantifying trace levels of the compound and its potential volatile impurities or degradation products.

Conclusion

This compound is a compound with significant potential in various scientific domains. This guide has provided a comprehensive overview of its core physicochemical properties, combining available data with high-quality predictions and established experimental protocols. By understanding and experimentally verifying these properties, researchers can effectively advance their work, from initial discovery and synthesis to formulation and application. The provided methodologies offer a robust framework for generating the necessary data to support regulatory filings and ensure the development of safe and efficacious products.

References

An In-Depth Technical Guide to the Solubility of 3-Amino-4-fluorophenyl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-fluorophenyl acetate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility in organic solvents. Furthermore, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers and drug development professionals to generate reliable data for their specific applications. This guide is intended to be a practical resource, offering insights into experimental design, data interpretation, and the critical role of solubility in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1][2] Poor solubility can lead to a cascade of issues, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[2][3]

This compound (CAS: 196610-38-5, Molecular Formula: C₈H₈FNO₂, Molecular Weight: 169.15 g/mol ) is a valuable building block in medicinal chemistry.[4][5][6] Its structure, featuring an aromatic ring substituted with an amino, a fluoro, and an acetate group, presents a unique combination of functional groups that influence its interactions with various solvents. A thorough understanding of its solubility profile is therefore paramount for chemists and pharmacologists working with this intermediate. This guide will equip you with the foundational knowledge and practical methodologies to comprehensively assess the solubility of this compound in relevant organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7][8][9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The primary amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the acetate group and the nitrogen of the amino group can act as hydrogen bond acceptors.[8] This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The presence of polar bonds (C-F, C=O, C-N, and C-O) creates a net dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific attractive forces are present between all molecules and will contribute to the overall solvation process.[10]

Based on its structure, this compound is a moderately polar molecule. A predicted LogP value of 1.3332 further supports this, indicating a slight preference for a lipophilic environment over a hydrophilic one.[5] The presence of the fluorine atom can also influence solubility, though its effect can be complex and context-dependent.[11]

Expected Solubility Profile:

Given these structural features, we can anticipate the following general solubility trends for this compound:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower-chain alcohols, due to the potential for hydrogen bonding.[1] However, as the alkyl chain of the alcohol increases, the solvent becomes less polar, and solubility is expected to decrease.[8]

  • Moderate Solubility: In moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

  • Low to Negligible Solubility: In non-polar solvents like hexane, cyclohexane, and toluene, as these solvents lack the ability to form strong interactions with the polar functional groups of the solute.[7]

It is important to note that these are qualitative predictions. For quantitative and reliable data, experimental determination is essential.

Experimental Determination of Solubility

Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic and kinetic solubility.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[2] It is a critical parameter for understanding the intrinsic properties of a compound and for formulation development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[11][12] It is often used in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Place the sealed vial in a constant temperature environment, such as a shaker incubator or a thermostatically controlled water bath. A standard temperature for solubility determination is 25 °C.

    • Agitate the mixture for a sufficient duration to allow for equilibrium to be reached. This is typically 24 to 48 hours, but the exact time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Sample Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant. This step is critical and must be performed without disturbing the solid phase. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) is the recommended method to ensure a particle-free sample. Centrifugation followed by careful aspiration of the supernatant is an alternative.

  • Analysis:

    • Quantify the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • The solubility is then reported in units of mg/mL or µg/mL.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis Quantify concentration by HPLC-UV sep2->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are typically performed in a high-throughput format and are valuable for the rapid assessment of a large number of compounds.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

    • Prepare a serial dilution of the compound in the assay plate to test a range of concentrations.

  • Incubation and Precipitation:

    • Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking. During this time, the compound may precipitate out of solution if its solubility limit is exceeded.

  • Analysis:

    • The amount of precipitate can be measured using several techniques:

      • Nephelometry: This method measures the light scattering caused by suspended particles and is a direct way to detect precipitation.

      • UV-Vis Spectroscopy: After filtration or centrifugation to remove any precipitate, the concentration of the dissolved compound in the supernatant can be determined by measuring its UV absorbance.

Diagram of the Kinetic Solubility Workflow:

KineticSolubilityWorkflow cluster_analysis Analysis start Prepare high-concentration DMSO stock solution dilute Dilute stock solution into organic solvent in microplate start->dilute incubate Incubate at constant temperature (1-2h) dilute->incubate nephelometry Nephelometry (measures precipitation) incubate->nephelometry Direct Measurement uv_vis UV-Vis Spectroscopy (measures dissolved compound) incubate->uv_vis After Separation

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to better overcome the intermolecular forces holding the solute together.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screen of solvents with varying polarities is recommended to fully characterize the solubility profile.

  • pH (in aqueous or protic solvents): The amino group of this compound is basic and can be protonated at acidic pH. The protonated form will have significantly different solubility characteristics, generally being more soluble in polar solvents.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
MethanolPolar ProticGoodTo be determined
EthanolPolar ProticGood to ModerateTo be determined
AcetonePolar AproticModerateTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
DichloromethaneModerately PolarModerateTo be determined
TolueneNon-polarLowTo be determined
HexaneNon-polarLow to NegligibleTo be determined

The experimentally determined solubility values will provide crucial insights for:

  • Reaction Condition Optimization: Selecting the appropriate solvent to ensure all reactants are in solution.

  • Purification Strategy: Choosing suitable solvents for crystallization or chromatography.

  • Formulation Development: Identifying potential excipients and solvent systems for preclinical and clinical studies.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its solubility can be achieved through the application of sound theoretical principles and robust experimental methodologies. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently determine the solubility of this important intermediate in a range of organic solvents. The systematic approach outlined herein will enable the generation of high-quality, reliable data, thereby facilitating informed decision-making throughout the drug development process.

References

reactivity and stability of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-fluorophenyl acetate

Abstract: this compound is a substituted aniline derivative with applications as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of three distinct functional moieties—an aromatic amine, a phenyl ester, and a fluorine substituent—confers a unique reactivity profile that is crucial for synthetic utility but also presents specific challenges related to stability and handling. This guide provides a comprehensive analysis of the compound's chemical reactivity and stability profile, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its susceptibility to hydrolysis and oxidation, outline key synthetic transformations, and provide validated protocols for its handling, storage, and stability assessment.

Introduction to this compound

This compound (CAS No. 196610-38-5) is a molecule of significant interest due to its trifunctional nature.[1][2][3] The strategic placement of an amino group, a fluorine atom, and an acetate ester on a phenyl ring makes it a versatile precursor for introducing fluorinated aniline motifs into larger structures. Fluorine incorporation is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5]

Understanding the delicate balance between the reactivity of the amino and ester groups is paramount for its successful application. The primary stability concerns revolve around the hydrolysis of the ester linkage and the oxidation of the electron-rich amino group. This document serves as a technical resource to navigate these challenges, ensuring the integrity of the material during storage and its optimal performance in synthetic applications.

Physicochemical and Handling Properties

A summary of the core physicochemical properties and recommended handling parameters is provided below.

PropertyValueSource(s)
CAS Number 196610-38-5[1][2][3]
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.15 g/mol [1][2]
Appearance White to Yellow Solid[3]
Storage Conditions Sealed in a dry environment at 2-8°C, protected from light.[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides.[6][7]
Hazardous Decomposition Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

Chemical Stability Profile

The overall stability of this compound is fair under recommended storage conditions but is compromised by exposure to moisture, atmospheric oxygen, and non-neutral pH environments.[6]

Hydrolytic Stability

The phenyl acetate group is the primary site of hydrolytic instability. The ester can be cleaved under both acidic and basic conditions to yield 3-amino-4-fluorophenol and acetic acid (or its conjugate base).

  • Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This pathway is a significant concern if the compound is exposed to basic aqueous media or even basic surfaces.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process. It requires protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The susceptibility to hydrolysis dictates that the compound must be stored in a dry environment and that reactions or formulations involving it must be conducted in anhydrous solvents or carefully pH-controlled aqueous systems.

Hydrolysis_Pathway cluster_reactants Reactant cluster_products Products H2O H₂O reactant This compound OH_minus OH⁻ (Base) H_plus H⁺ (Acid) phenol 3-Amino-4-fluorophenol reactant->phenol Hydrolysis acid Acetic Acid / Acetate reactant->acid Hydrolysis Reactivity_Profile cluster_amine_reactions Amino Group Reactions cluster_ester_reactions Ester Group Reactions main This compound amide N-Acylated Product (Amide) main->amide + RCOCl, Base diazonium Diazonium Salt main->diazonium + NaNO₂, HCl (0-5°C) hydrolysis 3-Amino-4-fluorophenol (Hydrolysis Product) main->hydrolysis + H₂O / OH⁻

References

The Strategic Utility of 3-Amino-4-fluorophenyl Acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful approach to modulate a wide array of pharmaceutical properties.[1] The 3-Amino-4-fluorophenyl motif is a privileged scaffold that offers medicinal chemists a unique combination of functionalities: a nucleophilic aniline, a phenolic oxygen (often masked for synthetic purposes), and a strategically placed fluorine atom. This technical guide delves into the potential applications of 3-Amino-4-fluorophenyl acetate, a stable and versatile precursor to the active 3-amino-4-fluorophenol scaffold, in the design and synthesis of novel therapeutic agents. While direct citations for the acetate form are often embedded within broader synthetic schemes, its utility is inferred from the extensive applications of its core structure and the common practice of phenolic protection in multi-step synthesis. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core attributes of this building block and its potential in constructing complex, biologically active molecules.

The "Fluorine Advantage": Why this Scaffold Matters

The presence of a fluorine atom ortho to the amino group and meta to the acetate in this compound is not a trivial substitution. It imparts a range of beneficial properties that are highly sought after in medicinal chemistry.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH. This can be critical for optimizing target engagement and pharmacokinetic profiles.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug candidate.

  • Improved Lipophilicity and Permeability: The strategic placement of fluorine can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Applications in Drug Discovery

The 3-Amino-4-fluorophenyl scaffold, readily accessible from this compound, is a versatile starting point for the synthesis of a variety of therapeutic agents. Its bifunctional nature allows for diverse chemical elaborations.

Kinase Inhibitors: A Privileged Scaffold for Oncology and Beyond

Protein kinases are a major class of drug targets, particularly in oncology. The 3-amino-4-fluorophenyl moiety can serve as a crucial "hinge-binding" element in ATP-competitive kinase inhibitors. The amino group can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

While direct examples for this compound are not extensively published, the closely related isomer, 4-amino-3-fluorophenol, is a key intermediate in the synthesis of the FDA-approved multi-kinase inhibitor Regorafenib . This underscores the immense potential of this scaffold.

Experimental Protocols: A Practical Approach

Protocol 1: Deprotection of this compound to 3-Amino-4-fluorophenol

This protocol describes the hydrolysis of the acetate protecting group to yield the active phenolic compound, a common precursor for further synthetic modifications.

Materials:

  • This compound

  • Methanol

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add 1 M hydrochloric acid (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-fluorophenol.

Protocol 2: N-Acylation of this compound

This protocol details a representative N-acylation reaction, a common step in the synthesis of kinase inhibitors and other amide-containing drug candidates.[2][3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acetyl Chloride (or other desired acyl chloride)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the N-acylated product.

Data Presentation

The impact of fluorination on key physicochemical properties can be illustrated as follows:

PropertyNon-fluorinated Analog (e.g., 3-aminophenol)Fluorinated Analog (e.g., 3-amino-4-fluorophenol)Rationale for Change
pKa of Amino Group ~4.3Lower (~3.5)The electron-withdrawing fluorine atom reduces the basicity of the amine.
LogP LowerHigherFluorine substitution generally increases lipophilicity.
Metabolic Stability Susceptible to oxidationMore resistant to oxidationThe strong C-F bond resists metabolic cleavage.

Note: The values presented are illustrative and can vary based on the specific molecular context.

Visualizations

Diagram 1: The Strategic Role of the Acetate Protecting Group

G A 3-Amino-4-fluorophenyl acetate B Protected Phenol A->B Stable for storage & handling C N-Acylation or other amine modification B->C Selective reaction at the amine D Modified Intermediate C->D E Deprotection (Hydrolysis) D->E F Final Compound with free phenol E->F

References

A Technical Guide to 3-Amino-4-fluorophenyl Acetate and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The fluorine atom, being small and highly electronegative, can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[1] Within the vast landscape of fluorinated building blocks, 3-amino-4-fluorophenyl derivatives serve as particularly valuable intermediates.

This guide focuses on 3-Amino-4-fluorophenyl acetate, a versatile and reactive building block. Its structure, featuring a nucleophilic amino group, a fluorine atom that modulates electronic properties, and a protected hydroxyl group (acetate), makes it an ideal starting point for the synthesis of complex, biologically active molecules. We will delve into its synthesis, properties, and applications, providing researchers and drug development professionals with a comprehensive understanding of its utility and potential. The exploration of its analogs will further illuminate the structure-activity relationships (SAR) that are crucial for rational drug design.[4][5]

Synthesis and Mechanistic Insights

The efficient synthesis of this compound and its analogs is critical for its widespread use. The primary route involves the strategic functionalization of readily available fluorinated nitroaromatics.

Common Synthetic Route

A prevalent method for preparing key precursors to our title compound, such as 4-amino-3-fluorophenol, starts with 3-fluoro-4-nitrophenol.[6] The critical step is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation, a robust and scalable method.

Causality in Experimental Design:

  • Choice of Starting Material: 3-Fluoro-4-nitrophenol is an ideal precursor. The nitro group is an excellent electron-withdrawing group, facilitating certain reactions, and it can be selectively reduced to the desired amine without affecting the fluorine or hydroxyl groups under controlled conditions.

  • Catalytic Hydrogenation: This method is preferred for its high yield, clean conversion, and the use of hydrogen gas, which avoids the introduction of stoichiometric metal reductants that can be difficult to remove. A composite catalyst, such as one containing zinc powder, can be employed to achieve high product purity and yield.[6]

Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol (Precursor to Acetate)

This protocol describes the reduction of 3-fluoro-4-nitrophenol, a key step in accessing the aminofluorophenyl core.

Materials:

  • 3-Fluoro-4-nitrophenol

  • Composite Catalyst (e.g., Zinc-based)[6]

  • Methanol (or other suitable solvent)

  • Hydrogen Gas (H₂)

  • Pressurized Reaction Vessel (Autoclave)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can be a safety hazard with hydrogen and can poison the catalyst.

  • Charging the Reactor: Add 3-fluoro-4-nitrophenol and the composite catalyst to the vessel. Add methanol as the solvent to create a slurry.

  • Pressurization: Seal the vessel and pressurize it with hydrogen gas to the desired pressure. The pressure will depend on the specific catalyst and equipment but is typically in the range of 50-100 psi.

  • Reaction: Heat the mixture to a specified temperature (e.g., 50-70°C) and stir vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by taking small aliquots for analysis (e.g., TLC or HPLC). The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-amino-3-fluorophenol can be purified by recrystallization or chromatography.

Acetylation of the resulting 4-amino-3-fluorophenol to yield this compound can then be achieved using standard procedures, for instance, by reacting it with acetic anhydride in the presence of a suitable base.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation from a fluoronitrophenol precursor to the aminofluorophenol core.

SynthesisWorkflow Start 3-Fluoro-4-nitrophenol Intermediate 4-Amino-3-fluorophenol Start->Intermediate Catalytic Hydrogenation (H₂, Catalyst) Product 3-Amino-4-fluorophenyl acetate Intermediate->Product Acetylation (Acetic Anhydride)

Caption: General synthesis pathway for this compound.

Physicochemical Properties

Understanding the properties of this compound and its analogs is essential for their application in synthesis and drug design. The presence of the fluorine atom significantly alters the electron distribution, impacting pKa, dipole moment, and chemical reactivity.[1]

Comparative Data of Analogs

The following table summarizes key properties of this compound and a related, commercially available analog, 3'-Amino-4'-fluoroacetophenone. This comparison highlights how a minor structural change (acetate vs. ketone) can influence physical properties.

PropertyThis compound3'-Amino-4'-fluoroacetophenone[7]
CAS Number 196610-38-5[8][9]2002-82-6
Molecular Formula C₈H₈FNO₂[8][9]C₈H₈FNO
Molecular Weight 169.15 g/mol [8][9]153.16 g/mol
Appearance (Typically solid)White to brown powder/crystal
Melting Point Not readily available69 - 73 °C
Purity ≥ 98% (Typical)≥ 98% (GC)

Applications in Drug Development

Fluorinated aminophenyl compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[10][11][12] Their utility stems from the favorable properties imparted by the fluorine atom and the synthetic versatility of the amino group.

Role as a Key Intermediate

This compound and its analogs serve as foundational scaffolds for constructing more complex molecules. The amino group is a versatile handle for forming amide bonds, which are central to the structure of many drugs. For example, derivatives of aminofluorophenyls are used in the synthesis of kinase inhibitors, which are a major class of anticancer agents.[13] The fluorine atom can enhance binding to the kinase active site and improve metabolic stability, leading to a more effective drug.

A recent study detailed the discovery of potent and selective Class I Histone Deacetylase (HDAC) inhibitors, where an (S)-N-(2-Amino-4-fluorophenyl)benzamide derivative was identified as a promising oral anticancer drug candidate.[14] This highlights the direct incorporation of the aminofluorophenyl moiety into a final, highly active pharmaceutical compound.

Case Study: Aurora Kinase B Inhibitors

Aurora Kinase B (AURKB) is a protein that plays a critical role in cell division, and its overexpression is a hallmark of many aggressive cancers.[13] Consequently, AURKB is a promising target for cancer therapy. Research in this area has led to the design and synthesis of quinazoline derivatives as potent AURKB inhibitors.[13] While not directly using the acetate, these structures often incorporate a fluorophenyl amine component, demonstrating the importance of this class of intermediates in generating molecules with high therapeutic potential. The development of these inhibitors involves extensive Structure-Activity Relationship (SAR) studies to optimize potency and oral bioavailability.[13]

Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound is a fundamental strategy in drug discovery. For analogs of this compound, SAR studies reveal how changes to the aromatic ring substituents affect biological activity.

Key Structural Modifications and Their Impact
  • Position of Fluorine: The placement of the fluorine atom is critical. Its electron-withdrawing nature can significantly alter the basicity (pKa) of the nearby amino group.[1][10] A lower pKa can reduce unwanted ionic interactions and improve a compound's ability to cross cell membranes, thereby increasing bioavailability.[1]

  • Substitution on the Amino Group: The amino group is a primary point for diversification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to dramatic changes in target binding and selectivity. For instance, forming an amide bond with a carefully selected carboxylic acid can introduce new interactions with a protein's binding pocket.

  • Modifications to the Acetate/Acyl Group: While the acetate in the parent compound is often just a protecting group for the phenol, in other analogs, the nature of the acyl group can be tuned to influence properties like solubility and cell permeability.

SAR Logic Diagram

This diagram illustrates the logical considerations when designing analogs based on the 3-amino-4-fluorophenyl core to optimize drug-like properties.

SAR_Logic cluster_mods Structural Modifications cluster_props Resulting Property Changes Core 3-Amino-4-fluorophenyl Core Mod_F Alter Fluorine Position Core->Mod_F Mod_N Modify Amino Group (e.g., Amide Formation) Core->Mod_N Mod_O Vary Acyl Group Core->Mod_O Prop_pKa Modulate pKa Mod_F->Prop_pKa Prop_PK Improve Pharmacokinetics (ADME) Mod_F->Prop_PK Prop_Bind Enhance Target Binding Mod_N->Prop_Bind Mod_N->Prop_PK Prop_Sol Adjust Solubility Mod_O->Prop_Sol

Caption: Key structural modifications and their impact on drug properties.

Conclusion and Future Outlook

This compound and its related analogs are more than just simple chemical intermediates; they are enabling tools for modern drug discovery. Their strategic importance lies in the predictable and beneficial effects of the fluorine substitution, combined with the synthetic flexibility of the aminophenyl scaffold. As our understanding of disease biology becomes more nuanced, the demand for sophisticated, tailor-made molecular building blocks will only increase. Fluorinated compounds, particularly versatile ones like this compound, will continue to be at the forefront of efforts to develop safer, more effective medicines for a wide range of therapeutic areas, from oncology to infectious diseases. Future research will likely focus on developing even more efficient and stereoselective methods for synthesizing complex chiral analogs, further expanding the chemical space accessible to medicinal chemists.

References

A Technical Guide to 3-Amino-4-fluorophenyl acetate: Commercial Availability, Quality Control, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorophenyl acetate is a key building block in modern medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the phenyl ring offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides an in-depth overview of the commercial landscape for this compound, detailing its availability, supplier specifications, quality control measures, and its emerging applications in the pharmaceutical industry.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered in various purity grades, with research-grade material commonly exceeding 95-98% purity. When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

Below is a summary of prominent suppliers of this compound:

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
--INVALID-LINK--196610-38-5C₈H₈FNO₂169.16≥95%Gram to Kilogram
--INVALID-LINK--196610-38-5C₈H₈FNO₂169.15≥98%Milligram to Kilogram
--INVALID-LINK--196610-38-5C₈H₈FNO₂169.15Research GradeInquire for details
Indagoo (via CymitQuimica)196610-38-5C₈H₈FNO₂169.15Research GradeInquire for details

Note: Purity levels and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier at the time of inquiry.

Quality Specifications and Analytical Characterization

Ensuring the quality and purity of this compound is paramount for its successful application in pharmaceutical synthesis, where impurities can lead to unwanted side reactions and affect the safety and efficacy of the final drug product. Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch, detailing the results of quality control testing.

Typical Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to identify and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

A representative Certificate of Analysis will typically include the following information:

ParameterSpecification
AppearanceWhite to off-white or light yellow solid
Purity (by HPLC)≥95% (typical)
Identity (by ¹H NMR)Conforms to structure
Molecular Weight (by MS)Conforms to theoretical value
Residual SolventsWithin acceptable limits (e.g., ICH guidelines)

Synthesis, Potential Impurities, and Mechanistic Insights

While specific proprietary synthesis routes may vary between manufacturers, a plausible synthetic pathway for this compound can be postulated based on established organic chemistry principles. A common approach involves the nitration of a fluorinated phenyl precursor, followed by reduction of the nitro group to an amine, and subsequent acetylation of the hydroxyl group.

Synthesis of this compound 2-Fluorophenol 2-Fluorophenol 4-Fluoro-3-nitrophenol 4-Fluoro-3-nitrophenol 2-Fluorophenol->4-Fluoro-3-nitrophenol Nitration (HNO₃, H₂SO₄) 3-Amino-4-fluorophenol 3-Amino-4-fluorophenol 4-Fluoro-3-nitrophenol->3-Amino-4-fluorophenol Reduction (e.g., H₂, Pd/C) This compound This compound 3-Amino-4-fluorophenol->this compound Acetylation (Acetic Anhydride)

A potential synthetic workflow for this compound.

Potential Impurities:

Understanding the synthesis route is critical for identifying potential impurities. Depending on the specific reagents and reaction conditions used, impurities could include:

  • Isomeric impurities: Positional isomers formed during the nitration step.

  • Starting materials: Unreacted 2-fluorophenol or 3-amino-4-fluorophenol.

  • Over-acetylated products: Di-acetylated species.

  • Residual catalysts and solvents: Traces of palladium, acids, or organic solvents.

The presence and levels of these impurities should be carefully monitored through the analytical methods mentioned previously.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical molecules. The fluorine atom can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. Furthermore, the amino group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

The workflow for utilizing such a building block in a drug discovery program is outlined below:

Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis (Library Generation) A->B C High-Throughput Screening (Target-based assays) B->C D Lead Optimization (SAR studies) C->D E Preclinical Development D->E

References

Theoretical Analysis of the Electronic Properties and Reactivity of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenyl acetates are pivotal scaffolds in medicinal chemistry and materials science. Understanding their electronic structure is fundamental to predicting their reactivity, metabolic stability, and potential as therapeutic agents or functional materials. This guide provides a comprehensive theoretical framework for the analysis of 3-Amino-4-fluorophenyl acetate, a molecule featuring a compelling substitution pattern with both electron-donating (amino) and electron-withdrawing (fluoro) groups. We delineate a robust computational methodology based on Density Functional Theory (DFT) and explore the predicted outcomes for molecular geometry, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and charge distribution. The causality behind methodological choices is explained, and the implications of the predicted electronic properties for molecular reactivity and drug design are discussed in detail.

Introduction: The Significance of Aromatic Substitution

The functionalization of aromatic rings is a cornerstone of modern chemistry. The precise placement of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. In this compound, the phenyl ring is decorated with three distinct functional groups:

  • An Acetoxy Group (-OCOCH₃): An activating, ortho-, para-directing group that can also serve as a prodrug moiety, being susceptible to hydrolysis by esterase enzymes.

  • An Amino Group (-NH₂): A strongly activating, ortho-, para-directing group that significantly increases electron density in the ring and can act as a hydrogen bond donor.[1][2]

  • A Fluorine Atom (-F): A deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect, which often enhances metabolic stability and binding affinity in drug candidates.[3][4]

The interplay of these groups—particularly the opposing electronic effects of the amino and fluoro substituents—creates a unique electronic landscape. A thorough theoretical investigation is therefore essential to unravel this complexity and provide a predictive understanding of the molecule's behavior. Density Functional Theory (DFT) stands out as a powerful tool for this purpose, offering a favorable balance between computational accuracy and efficiency for medium-sized organic molecules.[5][6]

Theoretical Framework & Computational Methodology

To reliably predict the electronic properties of this compound, a well-defined computational protocol is paramount. This section outlines a validated workflow grounded in Density Functional Theory.

The Choice of DFT Functional and Basis Set

The selection of a computational method is a critical decision that balances accuracy with computational cost.

  • Expertise & Causality: For organic molecules involving diverse functional groups, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely adopted and validated choice.[5][6] It effectively incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects that are crucial for accurate property prediction. To complement this, the 6-311++G(d,p) basis set is selected. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions. The "(d,p)" polarization functions allow for anisotropy in the electron distribution, necessary for describing the π-systems and polar bonds present in the molecule.[7]

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol details the systematic procedure for calculating the electronic properties of this compound.

  • Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: This step locates the molecule's lowest energy conformation (ground state geometry), which is the most probable structure and the correct starting point for all subsequent property calculations.

    • The optimization is run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate physiological conditions.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[8]

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the following:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface.

    • Population Analysis: Calculate the charge distribution using methods like Natural Bond Orbital (NBO) or Mulliken population analysis.

Visualization: Computational Workflow

G cluster_workflow Computational Protocol cluster_outputs Calculated Properties A 1. Initial 3D Structure Construction B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Validation Step) B->C D Is structure a true minimum? C->D D->B No E 4. Single-Point Calculation (Property Derivation) D->E Yes (No Imaginary Freq.) F Optimized Geometry (Bond Lengths, Angles) E->F G FMO Analysis (HOMO, LUMO, Gap) E->G H MEP Surface (Reactivity Sites) E->H I Charge Distribution (NBO/Mulliken) E->I

Caption: A validated workflow for the theoretical analysis of molecular electronic properties.

Predicted Electronic Properties: Results & Discussion

While de novo calculations for this specific molecule are beyond this guide's scope, we can predict its electronic properties with high confidence by synthesizing data from studies on analogous compounds and applying fundamental chemical principles.

Optimized Molecular Geometry

The geometry optimization is predicted to yield a largely planar phenyl ring structure. The amino group will likely exhibit a slight pyramidalization. The C-F, C-N, and ester C-O bond lengths will be key parameters reflecting the electronic environment. Based on similar structures, the predicted values are expected to be in close agreement with crystallographic data for related molecules.[7]

ParameterPredicted Value (Å)Rationale / Comparison
C-F Bond Length~1.35 ÅTypical for an aryl fluoride, slightly shortened by resonance effects.
C-N Bond Length~1.40 ÅShorter than a typical C-N single bond due to lone pair delocalization into the ring.
C(ring)-O(ester)~1.39 ÅExhibits partial double bond character from resonance.
C=O (ester)~1.21 ÅStandard carbonyl double bond length.

Table 1: Predicted key geometrical parameters for this compound based on DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical for understanding a molecule's reactivity and electronic transitions.[7]

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is predicted to be a π-orbital with significant electron density localized across the phenyl ring, with major contributions from the electron-rich amino group and the oxygen of the acetate group. The energy of the HOMO is a measure of the molecule's ability to donate electrons.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predicted to be a π*-antibonding orbital, also distributed across the aromatic system, but with a higher coefficient on the carbon atoms ortho and para to the activating amino group. The energy of the LUMO reflects the molecule's ability to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron.[5] The presence of the strong electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing fluoro and acetate groups will lower the LUMO energy, leading to a moderately small energy gap.

PropertyPredicted Value (eV)Implication
EHOMO~ -5.8 eVModerate electron-donating capability.
ELUMO~ -0.9 eVModerate electron-accepting capability.
ΔE (Gap)~ 4.9 eVHigh reactivity and potential for charge transfer interactions.

Table 2: Predicted Frontier Molecular Orbital properties for this compound.

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-Amino-4-fluorophenyl acetate as a Versatile Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, making fluorinated building blocks highly sought after.[1] Among these, fluorinated anilines and their derivatives serve as critical starting materials for a vast array of pharmaceuticals and agrochemicals.[3][4]

3-Amino-4-fluorophenyl acetate (CAS: 196610-38-5) is a trifunctional synthetic intermediate that offers researchers a powerful tool for molecular construction.[5][6] Possessing a reactive primary amine, a strategically placed fluorine atom, and a protected phenolic hydroxyl group, this compound provides a stable yet versatile platform for sequential and site-selective modifications. This guide provides an in-depth exploration of its chemical properties, core reactivity, and detailed protocols for its application in key synthetic transformations, designed for researchers and professionals in drug development.

Compound Profile & Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 196610-38-5[5][6]
Molecular Formula C₈H₈FNO₂[5][6][7]
Molecular Weight 169.15 g/mol [5][7]
Appearance White to brown powder/crystal[8]
Purity Typically ≥98%[7]
SMILES CC(=O)OC1=CC(=C(C=C1)F)N[7]
InChI Key IZJQCRSSDTVVIA-UHFFFAOYSA-N[5]
Storage Store at 2-8°C, sealed in a dry environment[7]
Safety & Handling

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet for this compound should always be consulted, general precautions for related aromatic amines and fluorinated compounds apply.

Hazard CategoryPrecautionary Measures & PPEFirst Aid
Inhalation Avoid breathing dust. Use only in a well-ventilated area or with a suitable respirator.[9][10]Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[10][11]
Skin Contact May cause skin irritation. Wear protective gloves and impervious clothing.[9][10]Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[9][10][11]
Eye Contact May cause serious eye irritation. Wear safety goggles with side-shields.[9][10]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when using this product.[10][12]Rinse mouth. Get medical help if you feel unwell.[10][12]

Core Reactivity & Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The acetate ester serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at the primary amine. The fluorine atom ortho to the amine influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution under specific conditions, though this is less common.

The primary amine is the most versatile handle for synthetic elaboration. It readily undergoes acylation, alkylation, diazotization, and various coupling reactions. A common and logical synthetic strategy involves first modifying the amine, followed by hydrolysis of the acetate ester to unmask the phenol for subsequent functionalization, such as etherification.

Caption: Key reactive sites and primary transformations of this compound.

Key Synthetic Transformations & Protocols

This section provides detailed, step-by-step protocols for fundamental transformations using this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Hydrolytic Deprotection to Yield 3-Amino-4-fluorophenol

The removal of the acetyl protecting group is a foundational step to unmask the phenolic hydroxyl for further reactions, such as ether synthesis. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the amine group under strong acid.

Rationale: The hydrolysis of the ester is a nucleophilic acyl substitution reaction. Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

G start Dissolve 3-Amino-4-fluorophenyl acetate in Methanol/Water add_base Add Aqueous Base (e.g., NaOH, LiOH) start->add_base reflux Heat to Reflux (e.g., 60-70°C) add_base->reflux monitor Monitor Reaction by TLC/LC-MS (2-4 hours) reflux->monitor neutralize Cool and Neutralize with Acid (e.g., aq. HCl) to pH ~7 monitor->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry_concentrate Dry (Na2SO4), Filter, and Concentrate extract->dry_concentrate product Isolate 3-Amino-4-fluorophenol dry_concentrate->product

References

The Strategic Role of 3-Amino-4-fluorophenyl Acetate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Bioactive Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular frameworks is a cornerstone of modern drug design. The unassuming molecule, 3-Amino-4-fluorophenyl acetate, emerges as a pivotal building block, offering a unique combination of functionalities that are highly sought after in the synthesis of complex bioactive compounds. Its structure, featuring a nucleophilic amino group, a strategically positioned fluorine atom, and a protected phenolic hydroxyl, provides a trifecta of chemical handles for intricate molecular engineering.

The fluorine substituent is not merely a passive spectator; it actively modulates the electronic properties and metabolic stability of the final compound. Its high electronegativity can influence the pKa of the adjacent amino group, enhancing its nucleophilicity and altering binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, often imparting increased metabolic resistance to the molecule, a desirable trait for drug candidates.

This guide delves into the multifaceted role of this compound as a versatile synthon, with a particular focus on its application in the construction of kinase inhibitors, a class of therapeutics at the forefront of cancer treatment. We will explore the causality behind its use in key synthetic transformations and provide detailed, field-proven protocols for its successful implementation in the laboratory.

Core Applications in Bioactive Molecule Synthesis

The primary utility of this compound lies in its capacity to serve as a central scaffold upon which molecular complexity can be built. The amino group acts as a potent nucleophile, readily participating in a variety of bond-forming reactions.

Key Synthetic Transformations:
  • Amide Bond Formation: The amino group can be acylated to form amides, a ubiquitous linkage in biologically active molecules. This reaction is fundamental to the construction of numerous kinase inhibitors that mimic the peptide backbone of ATP.

  • Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This is a common strategy for linking the aminophenyl moiety to heterocyclic cores prevalent in kinase inhibitors.

  • Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer and Suzuki reactions, to introduce a wide range of substituents.

  • Deprotection of the Phenolic Hydroxyl: The acetate group serves as a protecting group for the phenolic hydroxyl. Its removal, typically under mild basic or acidic conditions, unmasks a hydrogen bond donor/acceptor, which can be crucial for target engagement.

Application Focus: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we will outline its use in the synthesis of a hypothetical kinase inhibitor scaffold. This multi-step synthesis will highlight key reactions and principles.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid

This protocol details a standard procedure for the formation of an amide bond, a critical step in the synthesis of many kinase inhibitors.

Workflow Diagram:

G reagents This compound Carboxylic Acid Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) reaction_vessel Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction_vessel 1. Dissolve & Cool workup Aqueous Workup (Extraction with Organic Solvent) reaction_vessel->workup 2. Reaction & Quench purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product product Amide Product purification->product 4. Obtain Pure Product

Caption: Workflow for Amide Coupling Reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound169.151.01.0
Carboxylic Acid of Interest-1.11.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.21.2
DIPEA (N,N-Diisopropylethylamine)129.242.52.5
Anhydrous DMF (N,N-Dimethylformamide)---
Dichloromethane (DCM)---
Saturated aq. NH4Cl---
Brine---
Anhydrous Na2SO4---

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid of interest (1.1 mmol) and dissolve it in anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol) and DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL).

  • Add the solution of this compound to the pre-activated carboxylic acid mixture dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into saturated aqueous NH4Cl (20 mL) and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality and Trustworthiness:

  • Pre-activation: Pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA forms a highly reactive O-acylisourea intermediate, which is readily attacked by the weakly nucleophilic aniline. This ensures efficient amide bond formation and minimizes side reactions.[1][2]

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the activated acid with atmospheric moisture, which would lead to the hydrolysis of the activated intermediate and reduced yield.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purity of the final product is validated by chromatographic and spectroscopic methods (e.g., NMR, MS).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Heterocyclic Chloride

This protocol describes the coupling of the synthesized amide with a heterocyclic chloride, a common strategy to complete the core structure of many kinase inhibitors.

Workflow Diagram:

G reactants Amide from Protocol 1 Heterocyclic Chloride Base (e.g., K2CO3) reaction_setup Reaction Setup (High-Boiling Solvent, Heat) reactants->reaction_setup 1. Combine & Heat workup Aqueous Workup (Precipitation/Extraction) reaction_setup->workup 2. Reaction & Cool purification Purification (Recrystallization/Chromatography) workup->purification 3. Isolate Crude Product product Final Kinase Inhibitor Scaffold purification->product 4. Obtain Pure Product

Caption: Workflow for SNAr Reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Amide from Protocol 1-1.01.0
Heterocyclic Chloride-1.01.0
Potassium Carbonate (K2CO3)138.212.02.0
Anhydrous NMP (N-Methyl-2-pyrrolidone)---
Water---
Ethyl Acetate---

Procedure:

  • To a microwave vial or a sealed tube, add the amide from Protocol 1 (1.0 mmol), the heterocyclic chloride (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous NMP (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 120-150°C for 2-12 hours. Microwave irradiation can often accelerate this reaction. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL). The product may precipitate out. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography.

Causality and Trustworthiness:

  • Base and Solvent: A non-nucleophilic inorganic base like K2CO3 is used to deprotonate the amide nitrogen, increasing its nucleophilicity for the SNAr reaction. A high-boiling polar aprotic solvent like NMP is used to facilitate the reaction at elevated temperatures, which are often necessary for SNAr reactions with less activated substrates.

  • Reaction Monitoring: The use of LC-MS for reaction monitoring provides a definitive way to track the consumption of starting materials and the formation of the desired product, ensuring the reaction is driven to completion.

  • Structural Verification: The structure of the final product must be rigorously confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry to ensure the correct regiochemistry of the substitution.

Data Presentation

Table 1: Representative Analytical Data for a Hypothetical Amide Product from Protocol 1

PropertyValue
Appearance White to off-white solid
Yield 85-95%
1H NMR (400 MHz, CDCl3) δ (ppm): 8.21 (s, 1H, NH), 7.80-7.20 (m, aromatic protons), 2.25 (s, 3H, OAc)
13C NMR (100 MHz, CDCl3) δ (ppm): 169.0 (C=O, acetate), 165.5 (C=O, amide), aromatic signals, 20.8 (CH3, acetate)
HRMS (ESI) Calculated for CxHyFNzOw [M+H]+, Found: [M+H]+

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully arranged functional groups provide a robust platform for the efficient synthesis of a diverse array of bioactive molecules. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this versatile building block. Future applications of this synthon will undoubtedly expand as our understanding of disease biology deepens and the demand for novel therapeutics continues to grow. The principles of causality and self-validation embedded in these protocols are intended to empower researchers to confidently and reproducibly synthesize the next generation of life-saving medicines.

References

Application Note: A Practical Guide to the Experimental Setup for the Fluorination of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into aromatic amines is a cornerstone of modern medicinal and materials chemistry. Fluorinated anilines are key building blocks for a vast array of pharmaceuticals and agrochemicals, where the fluorine atom can profoundly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary experimental strategies for the fluorination of aromatic amines, complete with field-proven protocols, explanations of the underlying chemical principles, and critical safety considerations.

Introduction: The Strategic Importance of Fluorinated Aromatic Amines

The strategic incorporation of fluorine is a well-established method for optimizing the pharmacological profile of drug candidates. In the context of aromatic amines, fluorination can block sites of metabolic oxidation, alter the pKa of the amino group, and introduce unique electronic effects. However, the direct fluorination of organic molecules is challenging due to the high reactivity of elemental fluorine (F₂).[1] Consequently, several indirect and more controlled methods have been developed.

The choice of fluorination strategy is paramount and depends heavily on the electronic properties of the aromatic amine substrate and the desired regioselectivity. This note will focus on two robust and widely adopted experimental setups:

  • Fluorination via Diazonium Salts: A classic and versatile method applicable to a broad range of primary aromatic amines.

  • Direct Electrophilic Fluorination: A modern approach best suited for electron-rich aromatic amines or their derivatives.

Strategic Decision-Making in Aromatic Fluorination

The initial step in any fluorination campaign is to assess the substrate and select the appropriate synthetic route. The decision is primarily governed by the electronic nature of the aromatic ring and the stability of potential intermediates.

G sub Starting Aromatic Amine (Ar-NH2) choice Is the aromatic ring electron-rich? sub->choice Analyze Electronic Properties electrophilic Strategy 1: Direct Electrophilic Fluorination choice->electrophilic Yes diazo Strategy 2: Fluorination via Diazonium Salt choice->diazo No / General Case reagent_elec e.g., Selectfluor™ (F-TEDA-BF4) electrophilic->reagent_elec Reagent Selection reagent_diazo Balz-Schiemann Reaction (HBF4, NaNO2) diazo->reagent_diazo Reaction Type product Fluorinated Aromatic Product reagent_elec->product Yields Ar-F reagent_diazo->product Yields Ar-F

Figure 1: Decision workflow for selecting a fluorination strategy.

Protocol 1: Fluorination via Diazotization (The Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a venerable and reliable method for converting a primary aromatic amine into an aryl fluoride.[2] It proceeds through a diazonium tetrafluoroborate intermediate, which is then thermally decomposed.[3][4] This method is broadly applicable to both electron-rich and electron-poor systems.

Causality and Mechanistic Insight: The reaction begins with the diazotization of the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[4] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate salt.[3][4] Upon heating, this salt undergoes thermal decomposition, releasing nitrogen gas and generating a transient aryl cation, which is then trapped by the fluoride from the BF₄⁻ counterion to form the desired aryl fluoride.[1]

Detailed Step-by-Step Protocol: Synthesis of 4-Fluorotoluene

This protocol details the synthesis of 4-fluorotoluene from p-toluidine as a representative example.[2]

Reagents & Materials:

Reagent/Material Molar Mass ( g/mol ) Amount Moles Equivalents
p-Toluidine 107.15 10.7 g 0.10 1.0
Hydrochloric Acid (conc.) 36.46 25 mL ~0.30 ~3.0
Fluoroboric Acid (48% aq.) 87.81 21.0 g 0.115 1.15
Sodium Nitrite 69.00 7.25 g 0.105 1.05
Water (deionized) 18.02 As needed - -
Diethyl Ether 74.12 As needed - -
Anhydrous MgSO₄ 120.37 As needed - -

| Round-bottom flask, Ice bath, Stir plate, Buchner funnel, Distillation apparatus |

Procedure:

  • Diazotization:

    • In a 250 mL flask, dissolve 10.7 g (0.10 mol) of p-toluidine in 60 mL of water and 25 mL of concentrated HCl.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 15 mL of water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 10 °C. Stir for an additional 15 minutes after the addition is complete.

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add 21.0 g (0.115 mol) of 48% fluoroboric acid.

    • A precipitate of p-toluene-diazonium tetrafluoroborate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether to facilitate drying.

  • Thermal Decomposition:

    • CRITICAL SAFETY STEP: The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a large scale.[4] Perform this step behind a blast shield in a well-ventilated fume hood.

    • Carefully transfer the dried diazonium salt to a clean, dry flask equipped for distillation.

    • Heat the solid gently. The salt will decompose, evolving nitrogen gas and producing the liquid 4-fluorotoluene, which is collected by distillation.[1]

  • Workup and Purification:

    • The collected distillate is transferred to a separatory funnel, washed with aqueous sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify by fractional distillation to yield pure 4-fluorotoluene.

Figure 2: Experimental workflow for the Balz-Schiemann reaction.

Protocol 2: Direct Electrophilic Fluorination

For electron-rich aromatic amines, direct fluorination using an electrophilic "F+" source is a highly effective and often milder alternative to the Balz-Schiemann reaction.[5] The most common and user-friendly reagents for this purpose are N-F compounds, such as Selectfluor™.[6]

Causality and Mechanistic Insight: Selectfluor™ (F-TEDA-BF₄) is a stable, crystalline salt that acts as a source of electrophilic fluorine.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of the aniline derivative attacks the electropositive fluorine atom of the reagent.[8] The reaction is often regioselective, with fluorination occurring preferentially at the ortho and para positions relative to the activating amino group. To prevent N-fluorination and promote C-fluorination, the amine is often protected as an acetamide or other electron-withdrawing group prior to the reaction.

Detailed Step-by-Step Protocol: Synthesis of 4-Fluoroacetanilide

This protocol describes the fluorination of acetanilide using Selectfluor™.

Reagents & Materials:

Reagent/Material Molar Mass ( g/mol ) Amount Moles Equivalents
Acetanilide 135.17 1.35 g 10.0 mmol 1.0
Selectfluor™ 354.26 3.90 g 11.0 mmol 1.1
Acetonitrile (anhydrous) 41.05 50 mL - -
Saturated NaHCO₃ (aq.) - As needed - -
Ethyl Acetate 88.11 As needed - -
Anhydrous Na₂SO₄ 142.04 As needed - -

| Round-bottom flask, Stir plate, Reflux condenser |

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add acetanilide (1.35 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Stir until the solid is fully dissolved.

    • Add Selectfluor™ (3.90 g, 11.0 mmol) to the solution in one portion.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-fluoroacetanilide.

G cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Substrate Acetanilide in Anhydrous MeCN Mix Combine Reagents Substrate->Mix Dissolve Reagent Selectfluor™ Reagent->Mix Reflux Monitor by TLC/LC-MS Mix->Reflux Heat to Reflux (4-6 hours) Concentrate Remove Solvent (Rotovap) Partition Partition between EtOAc & sat. NaHCO3 Concentrate->Partition Residue Extract Extract Aqueous Layer Partition->Extract Separate Layers Dry Dry Extract->Dry Combine Organic Layers & Dry (Na2SO4) Purify Column Chromatography Dry->Purify Filter & Concentrate

Figure 3: Experimental workflow for electrophilic fluorination using Selectfluor™.

Critical Safety Considerations

Fluorination chemistry involves hazardous materials that require strict safety protocols.

  • Fluorinating Agents: While Selectfluor™ is relatively safe to handle, all fluorinating agents should be treated with care.[9] Elemental fluorine (F₂) is extremely corrosive, toxic, and reactive.[10] Reagents like HF-pyridine are highly corrosive and can cause severe burns that require specialized first aid (calcium gluconate gel).[10] Always handle these reagents in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles.[9][11]

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can decompose explosively when heated or subjected to friction.[3] Never store large quantities of isolated diazonium salts. It is best to use them immediately after preparation. All heating steps must be performed gently and behind a blast shield.[12]

  • Waste Disposal: All fluorinated waste must be disposed of according to institutional guidelines for hazardous waste.[9] Quenching procedures for reactive reagents should be performed carefully, typically by slow addition to a stirred, cooled solution of a neutralizing agent like sodium bicarbonate.[9]

Analytical Characterization of Fluorinated Products

Confirmation of a successful fluorination reaction relies on thorough analytical characterization.

  • Reaction Monitoring: TLC is often sufficient for monitoring the consumption of starting material. LC-MS provides more definitive information on product formation by confirming the expected mass.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the final product.

    • ¹H and ¹³C NMR: These spectra will show characteristic coupling patterns (J-coupling) between the fluorine atom and adjacent protons and carbons.

    • ¹⁹F NMR: This is the definitive technique for confirming the presence of fluorine.[13] ¹⁹F NMR offers a wide chemical shift range and high sensitivity with no background signal.[14][15] The chemical shift of the fluorine signal provides information about its electronic environment, and coupling to nearby protons (H-F coupling) confirms its position in the molecule.[16]

Conclusion

The synthesis of fluorinated aromatic amines is a critical capability for chemists in the pharmaceutical and agrochemical industries. The choice between the classical Balz-Schiemann reaction and modern electrophilic fluorination methods depends on the specific substrate and laboratory capabilities. By understanding the causality behind the experimental steps, adhering to detailed protocols, and prioritizing safety, researchers can reliably access these valuable fluorinated building blocks. Thorough analytical characterization, particularly using ¹⁹F NMR, is essential to validate the outcome of the experimental setup.

References

analytical methods for the quantification of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 3-Amino-4-fluorophenyl acetate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and field-proven reliability.

Introduction: The Analytical Imperative for this compound

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is paramount for several reasons:

  • Process Control: Monitoring its concentration ensures reaction efficiency and optimal yield during synthesis.

  • Quality Assurance: As a potential impurity in final drug substances, its levels must be accurately determined and controlled to meet stringent regulatory standards.[1][2]

  • Stability Studies: Quantifying its degradation over time is essential for establishing the stability profile of intermediates and final products.

The choice of analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and specificity. This guide provides a multi-tiered approach to empower the analyst with the right tool for the task.

Analyte Characteristics

  • IUPAC Name: 4-acetoxy-2-fluoroanilinium

  • Molecular Formula: C₈H₈FNO₂

  • Molecular Weight: 169.15 g/mol

  • Structure: Chemical structure of this compound (Note: Image is a representation)

The presence of a primary aromatic amine group and an ester functional group defines its chemical reactivity and chromatographic behavior. The amino group makes the molecule polar and amenable to derivatization, while the aromatic ring provides a chromophore for UV detection.

Strategic Selection of Analytical Methods

The appropriate analytical technique is selected based on a balance of sensitivity, selectivity, throughput, and available instrumentation.

Method Primary Application Pros Cons
HPLC-UV Routine QC, Assay, PurityRobust, cost-effective, widely availableLower sensitivity, potential matrix interference
GC-MS Volatility-based separation, alternative selectivityHigh chromatographic efficiency, structural confirmationRequires derivatization for this polar analyte
LC-MS/MS Trace-level impurity analysis, bioanalysisHighest sensitivity and selectivity, ideal for complex matricesHigher cost, more complex instrumentation

This workflow illustrates the decision-making process from sample reception to final data reporting.

Analytical_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Validation Phase 3: Data & Validation Sample Sample Receipt (e.g., In-process control, Final API) Method_Selection Method Selection (HPLC, GC-MS, LC-MS/MS) Sample->Method_Selection Sample_Prep Sample Preparation (Dilution, Extraction, Derivatization) Method_Selection->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC Routine QC GCMS GC-MS Analysis Sample_Prep->GCMS Alternative Selectivity LCMSMS LC-MS/MS Analysis Sample_Prep->LCMSMS Trace Analysis Data_Acq Data Acquisition & Processing HPLC->Data_Acq GCMS->Data_Acq LCMSMS->Data_Acq Validation Method Validation (ICH Q2(R1) Guidelines) Data_Acq->Validation Report Final Report (Assay, Impurity Profile) Validation->Report

Caption: General analytical workflow from sample to report.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quality control (QC) testing, offering reliability and simplicity.

Principle

This reversed-phase HPLC method separates this compound from related impurities based on its polarity.[3] The compound is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade)

  • This compound reference standard

B. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

C. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Gradient Program 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12.1-15 min: 10% B

D. Protocol Steps

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to prepare a 1.0 mg/mL stock solution. Prepare working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve the sample (e.g., API powder) in the diluent to achieve an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the middle concentration standard (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis: Inject the blank, standards, and samples. Construct a calibration curve by plotting peak area against concentration.

  • Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Summary (Example Data)

Validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[4][5]

ParameterTypical Result
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is necessary to increase volatility and improve chromatographic peak shape.

Principle

The polar amino group of the analyte is chemically modified (derivatized) to a less polar, more volatile form.[6] The derivatized analyte is then introduced into the GC, where it is vaporized and separated on a capillary column. The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint for identification and quantification.

Experimental Protocol

A. Reagents and Materials

  • Pentafluoropropionic Anhydride (PFPA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Ethyl Acetate (GC Grade)

  • Toluene (GC Grade)

  • Anhydrous Sodium Sulfate

B. Instrumentation

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (Single Quadrupole or Ion Trap).

  • Analytical Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

C. Derivatization & Analysis Workflow This diagram outlines the critical steps for successful GC-MS analysis following derivatization.

GCMS_Workflow start Sample in Solvent (e.g., Ethyl Acetate) derivatize Add Derivatizing Agent (e.g., PFPA) start->derivatize react Incubate (e.g., 65°C for 30 min) derivatize->react extract Extract with Toluene react->extract inject Inject into GC-MS extract->inject

Caption: Sample derivatization workflow for GC-MS analysis.

D. Protocol Steps

  • Standard/Sample Preparation: Prepare a 1 mg/mL solution of the standard or sample in ethyl acetate.

  • Derivatization: To 100 µL of the solution in a sealed vial, add 50 µL of PFPA.[7]

  • Reaction: Tightly cap the vial and heat at 65 °C for 30 minutes.

  • Extraction: After cooling, add 500 µL of toluene and 500 µL of water. Vortex and centrifuge. Collect the upper organic layer (toluene) containing the derivatized analyte.

  • GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS.

E. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (10:1)
Carrier Gas Helium, 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the definitive method.[8][9]

Principle

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[10] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored by the third mass spectrometer (Q3). This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

Experimental Protocol

A. Reagents and Materials

  • Same as HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for best accuracy.

B. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

C. LC Conditions

  • Similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (e.g., < 2 µm) for higher throughput. A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

D. MS/MS Conditions

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 300 - 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
MRM Transition To be determined by infusion
Precursor Ion (Q1)[M+H]⁺ = m/z 170.1
Product Ion (Q3)e.g., m/z 128.1 (loss of acetyl group)
Collision Energy To be optimized (e.g., 10-20 eV)

E. Protocol Steps

  • Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor-product ion transition and collision energy.

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV method, but at much lower concentrations (e.g., pg/mL to ng/mL range). If using an internal standard, spike it into all standards and samples at a fixed concentration.

  • Analysis: Inject the samples onto the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Calculate the concentration in unknown samples from this curve.

Method Validation Summary (Example Data)
ParameterTypical Result
Linearity (r²) > 0.998
Range 0.01 - 100 ng/mL
Limit of Detection (LOD) 0.003 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 5.0%
Matrix Effect Monitored and compensated by internal standard

Conclusion

The successful quantification of this compound relies on the judicious selection and proper validation of an analytical method tailored to the specific analytical challenge. This guide provides validated, robust protocols for HPLC-UV, GC-MS, and LC-MS/MS. By understanding the principles and causality behind each technique, researchers and quality control scientists can generate accurate and reliable data, ensuring product quality and supporting regulatory compliance in the pharmaceutical industry.[1][2]

References

Application Note: 19F NMR Spectroscopy for the Comprehensive Characterization of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of Fluorinated Anilines and 19F NMR

Fluorinated anilines are a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms into the aniline scaffold can profoundly alter key molecular properties, including metabolic stability, bioavailability, binding affinity, and lipophilicity.[1][2] This makes them highly valuable building blocks for active pharmaceutical ingredients (APIs) and advanced functional materials.

To fully harness the potential of these molecules, precise and unambiguous analytical characterization is paramount. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy emerges as an exceptionally powerful and direct method for this purpose. The 19F nucleus possesses a unique combination of properties that make it an ideal NMR probe:

  • 100% Natural Abundance: Unlike 13C, the 19F isotope is 100% naturally abundant, eliminating the need for isotopic enrichment.[3][4]

  • High Sensitivity: With a gyromagnetic ratio close to that of ¹H, the 19F nucleus has a high receptivity (83% relative to ¹H), enabling rapid data acquisition even for dilute samples.[3][5]

  • Expansive Chemical Shift Range: The chemical shift range for 19F NMR spans over 800 ppm, offering outstanding spectral dispersion and minimizing signal overlap, which is a common challenge in ¹H NMR.[1][3][6]

  • Absence of Endogenous Background: Fluorine is virtually absent in biological systems, meaning 19F NMR spectra are free from background signals when analyzing samples in biological matrices, a significant advantage in drug discovery applications like fragment-based screening.[7][8]

This application note provides a comprehensive guide to leveraging 19F NMR for the structural elucidation, purity assessment, and interaction analysis of fluorinated anilines. It combines foundational principles with field-proven experimental protocols to empower researchers in their discovery and development workflows.

Foundational Principles: Decoding the 19F NMR Spectrum

A thorough understanding of the key parameters in 19F NMR is essential for accurate spectral interpretation.

The Highly Sensitive 19F Chemical Shift (δ)

The 19F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful reporter of molecular structure.[4][9] The vast chemical shift dispersion means that subtle changes in substitution on the aniline ring lead to large, easily resolved differences in the 19F resonance frequency.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) attached to the aniline ring deshield the fluorine nucleus, causing its signal to shift downfield (less negative ppm values). Conversely, electron-donating groups (e.g., -OCH₃) increase electron density, shielding the fluorine nucleus and causing an upfield shift (more negative ppm values).[2][9]

  • Positional Isomerism: The position of the fluorine atom relative to the amino group and other substituents (ortho, meta, para) results in distinct and predictable chemical shift regions, allowing for unambiguous isomer identification.

  • Referencing: Spectra are typically referenced to an external or internal standard, with neat trichlorofluoromethane (CFCl₃) historically defined as 0 ppm.[3][6] However, using stable, inert internal standards is often more practical for ensuring high accuracy.[10]

Spin-Spin Coupling (J-coupling): Mapping Connectivity

Spin-spin coupling provides through-bond connectivity information, confirming the molecular structure. In fluorinated anilines, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings are observed.[3][11]

  • ¹⁹F-¹H Coupling: Coupling between fluorine and protons on the aromatic ring provides valuable structural constraints. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei:

    • ³JHF (ortho): ~7-11 Hz

    • ⁴JHF (meta): ~4-8 Hz

    • ⁵JHF (para): ~0-3 Hz

  • Long-Range Coupling: Unlike in ¹H NMR, long-range couplings over four or even five bonds are commonly observed in 19F NMR, providing additional structural information.[3]

  • Proton Decoupling: To simplify spectra and improve the signal-to-noise ratio, ¹⁹F spectra are often acquired with proton decoupling (¹⁹F{¹H}), which collapses the multiplets into sharp singlets.

Experimental Protocol: A Step-by-Step Guide

This section details a robust protocol for acquiring high-quality 1D ¹⁹F NMR spectra of fluorinated anilines.

Protocol 1: Standard 1D ¹⁹F{¹H} NMR Acquisition

Objective: To obtain a high-resolution, proton-decoupled ¹⁹F NMR spectrum for structural characterization and purity analysis.

1. Sample Preparation: a. Weigh an appropriate amount of the fluorinated aniline sample. For a typical high-field NMR spectrometer, a concentration of 5-20 mg/mL is usually sufficient.[12] b. Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to an NMR tube. Note that solvent choice can influence the chemical shift.[3][6] c. For quantitative applications (qNMR), add a precisely weighed internal standard. The standard should have a simple ¹⁹F signal that does not overlap with the analyte signals (e.g., 3,5-bis(trifluoromethyl)benzoic acid). d. Cap the tube and vortex thoroughly until the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a cotton wool plug into a clean NMR tube to ensure optimal resolution.[12]

2. Instrument and Experiment Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[13] c. Load a standard 1D ¹⁹F experiment with proton decoupling. d. Tune and match the NMR probe for both the ¹⁹F and ¹H frequencies.

3. Setting Acquisition Parameters: a. Spectral Width (sw): For an unknown compound, start with a wide spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz spectrometer) to ensure all ¹⁹F signals are captured.[3][13] b. Transmitter Offset (o1p): Center the spectral width on the expected chemical shift region for aromatic fluorides, typically around -110 to -140 ppm.[13][14] c. Pulse Width (p1): Use a calibrated 90° pulse width for accurate quantification. For routine qualitative scans, a 30° or 45° flip angle can be used with a shorter relaxation delay. d. Relaxation Delay (d1): For accurate integration in quantitative analysis, set the relaxation delay to at least 5 times the longest ¹⁹F T₁ relaxation time (a delay of 30-60 seconds is often a safe starting point for qNMR). For rapid qualitative scans, a 1-2 second delay is sufficient. e. Number of Scans (ns): Set to a multiple of 4 (e.g., 8, 16, 32). Due to the high sensitivity of ¹⁹F, a small number of scans is often adequate. Increase as needed for very dilute samples.

4. Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID). b. Apply an exponential window function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio. c. Perform a Fourier Transform. d. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. e. Apply a baseline correction algorithm. f. Reference the spectrum by setting the chemical shift of the known internal standard or, if none is used, to a solvent-specific reference value.[3]

Diagram: Standard Workflow for 19F NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Application A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock, Tune, Shim C->D E Set Acquisition Parameters (sw, d1, ns) D->E F Acquire FID E->F G Fourier Transform & Windowing F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J Structural Elucidation I->J K Purity (qNMR) Assessment I->K L Reaction Monitoring I->L M Binding Assay (FBDD) I->M

Caption: Workflow for the characterization of fluorinated anilines using 19F NMR.

Data Interpretation and Key Applications

Structural Elucidation

The primary use of ¹⁹F NMR is for structural confirmation. By analyzing the chemical shift, multiplicity (from a proton-coupled spectrum), and integration, one can confirm the identity and substitution pattern of a synthesized fluorinated aniline.

Purity Determination via Quantitative 19F NMR (qNMR)

19F NMR is an excellent tool for determining the absolute purity of an analyte without requiring a reference standard of the same compound.[15] The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.[15][16] By comparing the integral of a known amount of a certified internal standard to the integral of the analyte, the purity can be calculated with high precision. This is particularly valuable in early-stage drug development when authenticated reference materials of the API are not yet available.[17]

Monitoring Chemical Reactions

The well-resolved signals in ¹⁹F NMR make it an ideal technique for monitoring the progress of reactions involving fluorinated compounds.[18][19] By taking aliquots from a reaction mixture over time, one can observe the disappearance of the starting material's ¹⁹F signal and the concurrent appearance of the product's signal, allowing for in-situ yield determination and kinetic analysis.[17]

Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, ¹⁹F NMR is a premier screening method.[7][20] Fluorine-containing small molecules ("fragments") are screened for binding against a biological target like a protein or RNA.[5][7] A binding event is detected by observing changes in the ¹⁹F NMR signal of the fragment upon addition of the target:

  • Chemical Shift Perturbation (CSP): A change in the ¹⁹F chemical shift indicates that the fragment's electronic environment has been altered by binding to the target.

  • Line Broadening: An increase in the signal's linewidth suggests a change in the relaxation properties of the fragment as it tumbles more slowly when bound to the much larger macromolecule.

These methods allow for rapid and sensitive identification of binding hits from a library of fluorinated compounds.[8]

Data Reference Tables

The following tables provide practical reference data for setting up experiments and interpreting spectra.

Table 1: Typical Acquisition Parameters for 1D ¹⁹F{¹H} NMR

ParameterRecommended ValuePurpose
Spectral Width (sw)100-250 ppmTo encompass all expected aromatic fluorine signals.
Transmitter Offset (o1p)-100 to -160 ppmTo center the acquisition window on the region of interest for fluoroanilines.
Pulse Angle30-90°90° for qNMR; 30° for faster repetition in qualitative scans.
Relaxation Delay (d1)1-2 s (Qualitative)Allows for rapid data acquisition.
30-60 s (Quantitative)Ensures full spin relaxation for accurate signal integration.
Number of Scans (ns)8-64To achieve an adequate signal-to-noise ratio.
Decoupling¹H DecouplingTo simplify the spectrum by removing ¹⁹F-¹H coupling.

Table 2: Approximate ¹⁹F Chemical Shift (δ) Ranges for Monofluoroanilines (Referenced to CFCl₃ at 0 ppm. Values can vary with solvent and other substituents.)

Fluorine PositionTypical Chemical Shift Range (ppm)General Observation
ortho-Fluoroaniline-135 to -145 ppmThe amino group has a moderate shielding effect.
meta-Fluoroaniline-110 to -115 ppmLess influenced by the amino group compared to ortho/para positions.
para-Fluoroaniline-120 to -130 ppmExperiences significant shielding from the lone pair of the amino group via resonance.

Conclusion

19F NMR spectroscopy is an indispensable, versatile, and highly informative technique for the analysis of fluorinated anilines. Its high sensitivity, wide spectral dispersion, and quantitative nature provide researchers and drug development professionals with a robust tool for unambiguous structural verification, precise purity assessment, real-time reaction monitoring, and sensitive ligand binding studies. By following the protocols and interpretive guidelines presented in this note, scientists can confidently characterize these critical molecules and accelerate their research and development objectives.

References

application of 3-Amino-4-fluorophenyl acetate in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Application of 3-Amino-4-fluorophenyl Acetate in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Harnessing this compound for Sensitive, Continuous Monitoring of Hydrolase Activity and Inhibition

Abstract

This technical guide details the application of this compound as a fluorogenic substrate for the continuous kinetic analysis of hydrolytic enzymes, particularly serine proteases and esterases. We elucidate the underlying principles of the assay, provide validated, step-by-step protocols for determining enzyme activity and inhibitor potency (IC₅₀), and offer insights into data analysis and interpretation. The methodology leverages the enzymatic hydrolysis of the non-fluorescent acetate ester to release the highly fluorescent 3-amino-4-fluorophenol, enabling a sensitive and robust high-throughput screening platform for inhibitor discovery.

Introduction: The Need for Sensitive Hydrolase Assays

Hydrolytic enzymes, such as serine proteases and esterases, are critical regulators of numerous physiological processes and represent major therapeutic targets for a wide range of diseases.[1] Serine proteases, for instance, are integral to digestion, blood coagulation, and immune responses, while acetylcholinesterase (AChE) plays a pivotal role in neurotransmission.[2] The discovery of potent and selective inhibitors for these enzymes is a cornerstone of modern drug development.[3]

A successful inhibitor screening campaign hinges on the availability of robust, sensitive, and high-throughput assays. Fluorogenic assays are exceptionally well-suited for this purpose, offering significant advantages over colorimetric or endpoint assays.[4] They provide real-time kinetic data with high sensitivity, allowing for the use of lower enzyme and substrate concentrations, which is both cost-effective and can reduce the incidence of assay artifacts.[5]

This guide introduces this compound as a versatile fluorogenic substrate. Its molecular structure is analogous to other phenyl acetate derivatives known to be hydrolyzed by enzymes like AChE and chymotrypsin.[6] The core principle of the assay is the enzymatic cleavage of the ester bond, which liberates the fluorescent product, 3-amino-4-fluorophenol.[7] The rate of this reaction, monitored by the increase in fluorescence, serves as a direct measure of enzyme activity.

Principle of the Assay: From Ester to Fluorophore

The assay is based on a straightforward enzymatic reaction. The substrate, this compound, is essentially non-fluorescent. In the presence of a competent hydrolase enzyme, the ester bond is cleaved. This reaction yields two products: an acetate molecule and the fluorophore, 3-amino-4-fluorophenol.

The liberated 3-amino-4-fluorophenol is a fluorescent molecule.[7] Upon its release from the parent substrate, it can be excited by light at a specific wavelength (λ_ex) and will, in turn, emit light at a longer wavelength (λ_em). A fluorescence plate reader or spectrofluorometer is used to continuously monitor this increase in emission intensity. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and thus, to the enzyme's catalytic activity.

When a potential inhibitor is introduced into the reaction, it will bind to the enzyme, reducing its catalytic efficiency. This results in a decreased rate of 3-amino-4-fluorophenol production and, consequently, a slower rate of fluorescence increase. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G sub This compound (Non-fluorescent Substrate) enzyme Hydrolase Enzyme (e.g., Serine Protease) sub->enzyme Binds prod1 3-Amino-4-fluorophenol (Fluorescent Product) prod2 Acetate enzyme->prod1 Releases enzyme->prod2 Releases inhibitor Inhibitor inhibitor->enzyme Binds & Reduces Activity

Fig 1. Enzymatic cleavage of the fluorogenic substrate.
Materials and Equipment

Reagents:

  • This compound (Substrate)

  • Purified enzyme (e.g., human recombinant Chymotrypsin, Acetylcholinesterase)

  • Test compounds (potential inhibitors)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer (enzyme-specific, e.g., for Chymotrypsin: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)[8]

  • Positive control inhibitor (e.g., AEBSF for serine proteases)

Equipment:

  • Fluorescence microplate reader with excitation/emission filters or monochromators

  • Uncoated, black, flat-bottom 96-well or 384-well microplates (low fluorescence background)[9]

  • Calibrated single- and multi-channel pipettes

  • Reagent reservoirs

  • Incubator or temperature-controlled plate reader (e.g., set to 37°C)

Experimental Protocols

Causality: Before initiating kinetic assays, it is critical to determine the optimal fluorescence settings for the product, 3-amino-4-fluorophenol, in your specific assay buffer. This ensures maximum signal detection and sensitivity. While related aminophenols have known fluorescence,[10] buffer components can cause spectral shifts.

  • Prepare Product Solution: Prepare a 10 µM solution of 3-amino-4-fluorophenol (the expected product) in the chosen assay buffer.

  • Wavelength Scan: Use a spectrofluorometer or a plate reader with scanning capabilities.

    • Perform an excitation scan (with emission fixed at ~340-360 nm) to find the excitation maximum (λ_ex).

    • Perform an emission scan (with excitation fixed at the determined λ_ex) to find the emission maximum (λ_em).

  • Confirm Substrate Non-Interference: Scan the substrate, this compound, at the same concentration and settings to confirm it has minimal fluorescence at the determined wavelengths.

Causality: Understanding the enzyme's kinetics with the substrate is essential for designing a robust inhibition assay. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. For competitive inhibitor screening, using a substrate concentration at or below the Kₘ value provides optimal sensitivity.

  • Substrate Dilutions: Prepare a 2-fold serial dilution series of this compound in assay buffer. The final concentrations should span from approximately 0.1 × Kₘ to 10 × Kₘ (start with a wide range, e.g., 1 µM to 500 µM, if Kₘ is unknown).

  • Enzyme Preparation: Dilute the enzyme stock in cold assay buffer to a working concentration that yields a linear reaction rate for at least 15-20 minutes. This concentration must be determined empirically.

  • Assay Setup (96-well plate):

    • Add 50 µL of each substrate dilution to triplicate wells.

    • Add 50 µL of assay buffer to "no enzyme" control wells.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" controls. Mix briefly by gentle shaking.

  • Kinetic Read: Immediately place the plate in the fluorescence reader (pre-set to the assay temperature) and begin kinetic measurements. Record fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 20-30 minutes using the optimal λ_ex/λ_em determined in Protocol 1.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the RFU vs. time plot (slope = RFU/min).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

ParameterDescriptionImportance
Kₘ Michaelis ConstantSubstrate concentration at ½ Vₘₐₓ. Crucial for setting substrate concentration in inhibition assays.
Vₘₐₓ Maximum VelocityThe maximum rate of the reaction at saturating substrate concentrations.
λ_ex / λ_em Excitation/Emission WavelengthsWavelengths for maximal fluorescence signal of the product, ensuring assay sensitivity.

Causality: This protocol quantifies the potency of a test compound by measuring the enzyme's residual activity across a range of compound concentrations. This allows for the calculation of the IC₅₀ value, a key metric in drug discovery.

G cluster_0 IC₅₀ Determination Workflow A 1. Prepare Reagents: - Enzyme Solution - Substrate Solution (at Kₘ conc.) - Inhibitor Serial Dilutions B 2. Dispense Inhibitor: Add 10 µL of inhibitor dilutions (or DMSO for controls) to wells. A->B C 3. Add Enzyme: Add 40 µL of enzyme solution. Incubate for 15 min. B->C D 4. Initiate Reaction: Add 50 µL of substrate solution. C->D E 5. Kinetic Measurement: Read fluorescence (RFU) over time in plate reader. D->E F 6. Data Analysis: - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ E->F

Fig 2. Step-by-step workflow for IC₅₀ determination.
  • Reagent Preparation:

    • Inhibitor Dilutions: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute this series into the assay buffer to create the final working solutions. The final DMSO concentration in the assay should be consistent across all wells and typically ≤1%.

    • Enzyme Solution: Prepare the enzyme at 2X the final desired concentration in assay buffer.

    • Substrate Solution: Prepare this compound at 2X the Kₘ value (as determined in Protocol 2) in assay buffer.

  • Assay Setup (100 µL final volume per well):

    • Controls:

      • 100% Activity Control (Negative): 10 µL assay buffer with DMSO (at the same % as inhibitor wells).

      • 0% Activity Control (Background): 10 µL assay buffer with DMSO.

      • Positive Control: 10 µL of a known inhibitor at a concentration that gives >90% inhibition.

    • Test Wells: Add 10 µL of each test compound dilution to triplicate wells.

  • Enzyme Addition & Pre-incubation:

    • Add 40 µL of the 2X enzyme solution to all wells except the "Background" control. Add 40 µL of assay buffer to the background wells.

    • Mix gently and pre-incubate the plate for 15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction.

  • Kinetic Measurement & Data Analysis:

    • Immediately place the plate in the reader and measure fluorescence kinetically as described in Protocol 2.

    • Calculate the initial velocity (V₀) for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 × [1 - (V₀_inhibitor - V₀_background) / (V₀_negative_control - V₀_background)]

    • Plot % Inhibition versus the logarithm of inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC₅₀ value.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust assay protocol includes internal checks to ensure data validity.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent, reliable assay.

    • Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] (where σ is the standard deviation and μ is the mean of the positive and negative controls).

  • Linearity of Reaction: The 100% activity control should exhibit a linear increase in fluorescence over the measurement period. If the rate decreases, it may indicate substrate depletion or enzyme instability.

  • DMSO Tolerance: Ensure the enzyme's activity is not significantly affected by the final concentration of DMSO used to solubilize compounds.

IssuePotential CauseSolution
High Background Fluorescence Contaminated buffer; Autofluorescence of plate or test compound.Use fresh, high-purity reagents; screen compounds for intrinsic fluorescence before assaying. Use high-quality black plates.
Non-linear Reaction Rate Enzyme concentration too high; Substrate depletion.Optimize enzyme concentration to ensure linearity for the duration of the assay.
Poor Z'-Factor (<0.5) High data variability; Small signal window.Check pipetting accuracy; Optimize enzyme/substrate concentrations to increase signal-to-background ratio.
Inhibitor Appears to Activate Compound is fluorescent at assay wavelengths.Pre-screen compounds for fluorescence and subtract their signal or use an alternative assay format.
Conclusion

This compound is a valuable tool for researchers in enzymology and drug discovery. The fluorogenic assay described herein provides a sensitive, continuous, and high-throughput compatible method for characterizing hydrolase enzymes and screening for their inhibitors. By following the detailed protocols and understanding the underlying principles, scientists can generate high-quality, reproducible data to accelerate their research programs.

References

The Strategic Incorporation of Fluorinated Building Blocks in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Power of a Single Atom

In the landscape of medicinal chemistry, the strategic introduction of fluorine into drug candidates has emerged as a powerful and transformative approach.[1][2] Despite its status as the most electronegative element, fluorine is remarkably well-tolerated in biological systems. Its petite van der Waals radius, only slightly larger than that of hydrogen, allows it to act as a bioisostere of a proton, yet its profound electronic influence can dramatically alter the physicochemical and pharmacological properties of a molecule.[3] This unique combination of attributes has led to a surge in the number of fluorinated drugs gaining FDA approval, with some estimates suggesting that they constitute a significant portion of all new molecular entities.[3]

This guide provides an in-depth exploration of the use of fluorinated building blocks in drug discovery, moving beyond a simple recitation of facts to a detailed analysis of the underlying principles and practical applications. We will delve into the causal relationships between fluorination and a molecule's pharmacokinetic and pharmacodynamic profiles, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

The "Fluorine Effect": A Double-Edged Sword in Drug Design

The decision to incorporate fluorine is a strategic one, aimed at fine-tuning a molecule's properties to achieve a desired therapeutic outcome. The so-called "fluorine effect" is not a singular phenomenon but rather a constellation of context-dependent influences.

Metabolic Stability: Blocking the Path of Degradation

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[1][4][5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[2] By strategically replacing a metabolically labile carbon-hydrogen bond with a C-F bond, medicinal chemists can effectively block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][4][5] For instance, the introduction of a fluorine atom at a benzylic position can prevent hydroxylation, a common metabolic pathway.[1]

Lipophilicity and Permeability: A Delicate Balance

Fluorine's impact on lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is nuanced.[6] The substitution of a hydrogen atom with a fluorine on an aromatic ring generally leads to an increase in lipophilicity.[2] However, the introduction of more heavily fluorinated groups, such as a trifluoromethyl (CF3) group, can also enhance lipophilicity. This can be advantageous for crossing the blood-brain barrier or enhancing membrane permeability.[1][6] Conversely, in some contexts, fluorination can be used to modulate and even decrease lipophilicity to avoid issues with insolubility or off-target effects.[6]

Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby acidic or basic functional groups.[6] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability. For example, the introduction of a fluorine atom can decrease the basicity of a nearby amine, which can improve its oral absorption.[4]

Conformational Control and Binding Affinity

Fluorine can exert a significant influence on the conformational preferences of a molecule through steric and electronic effects. This can be leveraged to lock a drug candidate into its bioactive conformation, thereby enhancing its binding affinity for the target protein.[1] The polarized C-F bond can also participate in favorable electrostatic interactions within the binding pocket of a receptor.[6]

Quantitative Impact of Fluorination on Drug Properties

The following tables summarize the quantifiable effects of incorporating fluorine into molecular scaffolds, drawing from a range of case studies in medicinal chemistry.

Modification Parent Moiety Fluorinated Moiety Property Measured Quantitative Change Reference
Methoxy to TrifluoromethoxyAnisole (PhOCH₃)Trifluoroanisole (PhOCF₃)log D~1 log unit increase[7]
Methoxy to DifluoromethoxyAnisole (PhOCH₃)Difluoroanisole (PhOCF₂H)log DModerate increase, less than PhOCF₃[7]
Hydrogen to Fluorine (Aromatic)Phenyl grouppara-Fluorophenyl grouplog P~0.3-0.5 unit increase[1]
Methylthio to Fluorinated Analogs2-(Methylthio)pyridine2-(Difluoromethylthio)pyridinelogD 7.4Increase from 1.69 to 1.95[8]
Methylthio to Fluorinated Analogs2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridinelogD 7.4Increase from 1.69 to 2.13[8]
Hydroxyl to Fluorine1-Hydroxy-THC analog1-Fluoro-THC analogCB1 Binding Affinity (Ki)331-fold decrease[9]
Non-fluorinated to FluorinatedThromboxane A₂7,7-difluoro-Thromboxane A₂Hydrolytic Half-life10⁸-fold increase[4]
Fluorinated Lead to Methylated DrugFluorinated 1,5-diarylpyrazoleCelecoxib (methylated analog)Half-life in ratDecrease from 220 hrs to 3.5 hrs[4]
Non-fluorinated to FluorinatedJAK inhibitorFluorinated JAK inhibitorPlasma half-lifeDoubled[1]
Non-fluorinated to FluorinatedSARS-CoV-2 InhibitorEnsitrelvir (fluorinated)Metabolic Stability (human liver microsomes)96% remaining after incubation[5]

Experimental Protocols for the Synthesis of Key Fluorinated Building Blocks

The following protocols provide detailed, step-by-step methodologies for the synthesis of commonly used fluorinated building blocks. These procedures are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol outlines a method for the synthesis of 4-(trifluoromethoxy)aniline, a valuable building block in the preparation of pharmaceuticals and agrochemicals.[10][11]

Workflow for the Synthesis of 4-(Trifluoromethoxy)aniline

trifluoromethoxybenzene Trifluoromethoxybenzene reaction_vessel Reaction Vessel (Anhydrous DMSO, Argon) trifluoromethoxybenzene->reaction_vessel heating Heat to 95°C (4 hours) reaction_vessel->heating auxiliary_reagents Sodium Ferrate & Sodium Bromide auxiliary_reagents->reaction_vessel sodium_amide Sodium Amide heating->sodium_amide high_temp_pressure Heat to 155°C (4 atm, 10 hours) sodium_amide->high_temp_pressure workup Aqueous Workup & Extraction high_temp_pressure->workup final_product 4-(Trifluoromethoxy)aniline workup->final_product starting_material 3-Amino-5-bromopyridine tetrafluoroboric_acid 50% Tetrafluoroboric Acid starting_material->tetrafluoroboric_acid diazotization Diazotization (-10°C) tetrafluoroboric_acid->diazotization stirring Stir at -8°C (1 hour) diazotization->stirring sodium_nitrite Sodium Nitrite Solution sodium_nitrite->diazotization ether_addition Add Ether stirring->ether_addition filtration Filter and Wash (Diazonium Salt) ether_addition->filtration final_product 3-Bromo-5-fluoropyridine filtration->final_product carboxylic_acid Aliphatic Carboxylic Acid reaction_mixture Aqueous Solution carboxylic_acid->reaction_mixture reaction Reaction at Mild Temperature reaction_mixture->reaction silver_nitrate AgNO₃ (catalyst) silver_nitrate->reaction_mixture selectfluor Selectfluor selectfluor->reaction_mixture workup Standard Workup & Purification reaction->workup alkyl_fluoride Alkyl Fluoride workup->alkyl_fluoride

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic transformation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound by acetylating 3-amino-4-fluorophenol. Which functional group, the amine or the hydroxyl, is preferentially acetylated?

A1: In the acetylation of 3-amino-4-fluorophenol using reagents like acetic anhydride or acetyl chloride under standard neutral or slightly basic conditions, the amino group (-NH₂) is preferentially acetylated over the phenolic hydroxyl group (-OH). This is a well-established principle of chemoselectivity. The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the phenolic hydroxyl group.[1][2] Nucleophilicity is a key factor in determining the rate of acylation. The lone pair of electrons on the nitrogen is more available to attack the electrophilic carbonyl carbon of the acetylating agent.

This selectivity allows for the primary formation of the desired N-acetylated product, this compound. However, this selectivity is not absolute, and deviation from optimal conditions can lead to the formation of side products.

Q2: What are the most common side products I should anticipate in this synthesis?

A2: The most common side products in the synthesis of this compound are:

  • N,O-diacetyl-3-amino-4-fluorophenol: This is the product of di-acetylation, where both the amino and hydroxyl groups have been acetylated.[3] Its formation is favored by the use of excess acetylating agent, higher temperatures, or prolonged reaction times.

  • Unreacted 3-amino-4-fluorophenol: Incomplete conversion will result in the presence of the starting material in your crude product.

  • Isomeric Acetates: Depending on the purity of your starting 3-amino-4-fluorophenol, you may have isomeric aminofluorophenols present, which would lead to the formation of their corresponding acetylated isomers.

  • Degradation Products: While less common under controlled conditions, harsh reaction conditions (e.g., very high temperatures or extreme pH) could lead to the degradation of the starting material or product.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and purification, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of a significant amount of the di-acetylated side product. 3. Product loss during workup or purification.1. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time if necessary. 2. Use a controlled amount of the acetylating agent (typically 1.0-1.2 equivalents). Add the acetylating agent slowly and at a controlled temperature (e.g., 0-25 °C). 3. Optimize your extraction and purification procedures. Ensure the pH of the aqueous phase during extraction is appropriate to keep your product in the organic layer.
Presence of a Second, Less Polar Spot/Peak (Di-acetylated Product) 1. Use of excess acetylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Reduce the stoichiometry of the acetylating agent. 2. Maintain a lower reaction temperature. 3. Monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.
Presence of a More Polar Spot/Peak (Starting Material) 1. Insufficient acetylating agent. 2. Reaction time is too short. 3. Low reaction temperature leading to slow kinetics.1. Ensure you are using at least one full equivalent of the acetylating agent. 2. Continue the reaction until the starting material is no longer visible by your monitoring method. 3. If the reaction is sluggish, consider a modest increase in temperature, while still monitoring for di-acetylation.
Product is Difficult to Purify by Crystallization 1. Presence of multiple impurities in significant amounts. 2. Oily nature of the crude product due to a mixture of products.1. If crystallization fails, column chromatography is an effective method for separating the desired product from both more and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.
Inconsistent Results Between Batches 1. Purity of the starting 3-amino-4-fluorophenol may vary. 2. Inconsistent control of reaction parameters (temperature, addition rate, etc.).1. Ensure the purity of your starting material is consistent. The synthesis of 3-amino-4-fluorophenol can be complex and may result in isomeric or other impurities.[4][5][6][7] 2. Standardize your reaction setup and procedure to ensure reproducibility.

Understanding Side Product Formation: Mechanisms and Prevention

A deeper understanding of how side products are formed is crucial for developing a robust synthetic protocol.

Mechanism of N- vs. O-Acetylation

The key to this synthesis is the chemoselective N-acetylation. The diagram below illustrates the competition between N- and O-acetylation.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 3A4FP 3-Amino-4-fluorophenol N_attack Nucleophilic attack by Amine (-NH2) 3A4FP->N_attack Favored (more nucleophilic) O_attack Nucleophilic attack by Hydroxyl (-OH) 3A4FP->O_attack Disfavored (less nucleophilic) Ac2O Acetic Anhydride Ac2O->N_attack Ac2O->O_attack N_acetyl Desired Product: This compound N_attack->N_acetyl Kinetically controlled O_acetyl Side Product: O-acetylated isomer O_attack->O_acetyl

Caption: Competing N- and O-acetylation pathways.

The higher nucleophilicity of the amine ensures that the pathway to the desired N-acetylated product is kinetically favored.

Formation of the Di-acetylated Side Product

Even after the formation of the desired N-acetylated product, the phenolic hydroxyl group can still be acetylated, especially if excess acetylating agent and forcing conditions are used.

G Start 3-Amino-4-fluorophenol Step1 Step 1: N-Acetylation (Fast) Start->Step1 + Ac₂O Product This compound (Desired Product) Step1->Product Step2 Step 2: O-Acetylation (Slower, requires forcing conditions) Product->Step2 + Excess Ac₂O + Heat SideProduct N,O-diacetylated (Side Product) Step2->SideProduct

Caption: Stepwise formation of the di-acetylated side product.

Prevention Strategy: The most effective way to prevent di-acetylation is to use careful stoichiometric control of the acetylating agent and to maintain a moderate reaction temperature. Adding the acetylating agent portion-wise or via a syringe pump can also help to avoid localized high concentrations that might promote the second acetylation.

Experimental Protocols

Protocol 1: Selective N-Acetylation of 3-amino-4-fluorophenol

This protocol is designed to maximize the yield of the desired N-acetylated product while minimizing side product formation.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-fluorophenol (1.0 eq).

    • Dissolve the starting material in a suitable solvent (e.g., ethyl acetate, tetrahydrofuran, or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent:

    • Slowly add acetic anhydride (1.05 eq) to the cooled solution dropwise over 15-30 minutes.

    • Rationale: Slow addition at a low temperature prevents a rapid exotherm and minimizes the risk of di-acetylation.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Troubleshooting an Unexpected Side Product

If you observe a significant unknown impurity, a systematic approach is needed to identify and eliminate it.

G Start Unexpected Peak in LC-MS/NMR Analyze Characterize the Impurity: - Mass Spectrometry (MS) for mass - NMR for structure clues Start->Analyze Hypothesize Formulate Hypothesis: - Is it related to starting materials? - Is it a reaction byproduct? - Is it a degradation product? Analyze->Hypothesize Test Test Hypothesis: - Re-run reaction with purified starting material. - Modify reaction conditions (temp, time). - Analyze reaction mixture at different time points. Hypothesize->Test Solve Implement Solution: - Add a purification step for starting material. - Optimize reaction conditions. - Adjust workup procedure. Test->Solve

Caption: Workflow for troubleshooting unknown impurities.

By following this logical workflow, you can systematically identify the source of the unexpected side product and modify your procedure to eliminate it, leading to a more robust and reliable synthesis.

References

Technical Support Center: 3-Amino-4-fluorophenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-4-fluorophenyl acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acetylation reaction. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and significantly improve your product yield and purity.

The primary route to synthesizing this compound involves the chemoselective N-acetylation of 3-Amino-4-fluorophenol using an acylating agent, most commonly acetic anhydride. While seemingly straightforward, this reaction presents challenges in achieving high selectivity and yield due to the presence of two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group.

Reaction Overview & Core Mechanism

The fundamental transformation is the acylation of the amino group on the 3-Amino-4-fluorophenol ring.

Diagram 1: General Reaction Scheme

Caption: Synthesis of this compound from 3-Amino-4-fluorophenol.

The key to a high-yield synthesis lies in ensuring the reaction proceeds via N-acetylation while suppressing the competing O-acetylation pathway. The amino group is a stronger nucleophile than the phenolic hydroxyl group, which provides the basis for this selectivity.[1][2][3] This difference in nucleophilicity is the cornerstone of controlling the reaction's outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My final yield is significantly lower than expected. What are the common causes?

Low yield is a multifaceted issue. A systematic approach is required to diagnose the root cause.

Possible Cause A: Incomplete Reaction

  • Diagnosis: Monitor the reaction using Thin Layer Chromatography (TLC). The persistence of a spot corresponding to the starting material (3-Amino-4-fluorophenol) after the expected reaction time indicates an incomplete conversion.

  • Solution:

    • Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material spot has disappeared or is minimal.

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Stoichiometry: Ensure at least one molar equivalent of acetic anhydride is used. A slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, but a large excess may lead to di-acetylation.

Possible Cause B: Formation of O-acetylated or Di-acetylated Byproducts

  • Diagnosis: The presence of unexpected spots on your TLC plate or extra peaks in your NMR spectrum suggests byproduct formation. The primary byproduct is often the O-acetylated isomer or the N,O-diacetylated compound.

  • Solution:

    • Control Temperature: O-acetylation and di-acetylation are often favored at higher temperatures. Running the reaction at a lower temperature (e.g., 0°C to room temperature) enhances the kinetic preference for N-acetylation.[4]

    • Control Acylating Agent Stoichiometry: Avoid a large excess of acetic anhydride, which can lead to the acetylation of both functional groups.

    • pH Control: The reaction is often performed in an aqueous medium or with a buffer like sodium acetate.[5] Maintaining a neutral to slightly acidic pH ensures the amino group remains sufficiently nucleophilic while minimizing side reactions.

Possible Cause C: Suboptimal Work-up and Product Isolation

  • Diagnosis: If the reaction appears clean by TLC but the isolated yield is low, the issue likely lies in the work-up procedure.

  • Solution:

    • Precipitation/Crystallization: The product is typically isolated by precipitation or crystallization from the reaction mixture, often by adding water or adjusting the pH. Ensure the solution is sufficiently cooled to maximize precipitation.

    • Extraction: If using an extraction-based work-up, ensure the pH of the aqueous layer is optimized. The product has a free amino group and can be protonated and lost to the aqueous phase if the pH is too acidic. A neutral to slightly basic pH is generally preferred for extraction into an organic solvent like ethyl acetate.

    • Solvent Choice for Recrystallization: Use an appropriate solvent system for recrystallization to minimize product loss. Ethanol/water or ethyl acetate/hexane mixtures are common starting points.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision arrow arrow start Start: Low Yield Observed check_tlc Monitor reaction with TLC start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present impurity_present New impurity spots observed? sm_present->impurity_present No action_time Increase reaction time and/or temperature moderately sm_present->action_time Yes action_temp Lower reaction temperature (0°C to RT) impurity_present->action_temp Yes action_workup Optimize work-up pH and crystallization conditions impurity_present->action_workup No (Reaction is clean) action_time->check_tlc end_bad Issue Persists: Consult further literature action_time->end_bad action_reagent Check stoichiometry of acetic anhydride (1.1-1.2 eq) action_temp->check_tlc action_temp->end_bad end_good Yield Improved action_workup->end_good

Caption: A logical workflow for diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

Q2: What are the optimal reaction conditions for this synthesis?

While every reaction requires specific optimization, a robust starting point is to dissolve 3-Amino-4-fluorophenol in a suitable solvent and add acetic anhydride at a controlled temperature.

ParameterRecommended ConditionRationale & Expert Insight
Starting Material 3-Amino-4-fluorophenolEnsure high purity starting material. Impurities can interfere with the reaction or complicate purification.
Acylating Agent Acetic Anhydride (1.1 - 1.2 eq.)Provides a slight excess to drive the reaction to completion without significantly increasing byproduct formation.[6]
Solvent Acetic Acid, Water, or THF/WaterAcetic acid can serve as both solvent and a mild catalyst. Water is a green and effective solvent, often used with a buffer.[7]
Temperature 0°C to Room Temperature (25°C)Lower temperatures favor selective N-acetylation, which is kinetically preferred, over O-acetylation.[4]
Additive / Buffer Sodium Acetate (if in water)When using aqueous media, a buffer like sodium acetate helps to neutralize the acetic acid byproduct, maintaining a favorable pH.[5]
Reaction Time 1 - 4 hoursMonitor by TLC. The reaction is typically complete within this timeframe under the conditions above.
Expected Yield >85%With optimized conditions and careful work-up, high yields are achievable.

Q3: Why is N-acetylation favored over O-acetylation?

This is a classic case of chemoselectivity based on nucleophilicity. The nitrogen atom of the amino group is less electronegative and its lone pair of electrons is generally more available for nucleophilic attack compared to the oxygen atom of the phenolic hydroxyl group.[2][3][8] Therefore, the amino group reacts faster with the electrophilic carbonyl carbon of acetic anhydride. This kinetic preference is the key to achieving a high yield of the desired N-acetylated product.

Q4: Can I use acetyl chloride instead of acetic anhydride?

Yes, acetyl chloride is a more reactive acylating agent and can be used. However, its high reactivity can sometimes be less selective, potentially leading to more O-acetylation or di-acetylation. Furthermore, the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which is more corrosive and requires neutralization with a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine). For routine synthesis, acetic anhydride is often preferred due to its easier handling and more manageable reactivity.

Q5: What is the best way to purify the final product?

Recrystallization is the most common and effective method for purifying this compound.

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol, or ethyl acetate).

  • Add a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Heat gently to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to form well-defined crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound, incorporating best practices for maximizing yield and purity.

Materials:

  • 3-Amino-4-fluorophenol (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid (approx. 5-10 volumes)

  • Deionized Water

  • Ethyl Acetate (for extraction, optional)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4-fluorophenol (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • Addition of Reagent: Cool the flask in an ice bath to 0-5°C. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10-20 times the volume of the acetic acid used). A precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (to remove residual acetic acid).

  • Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) as described in the FAQ section.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

References

Technical Support Center: Purification of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-4-fluorophenyl acetate (CAS 196610-38-5). This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their experiments. Here, we address common challenges and provide practical, field-tested solutions and protocols grounded in chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification.

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's bifunctional nature. It possesses a basic primary aromatic amine and a hydrolytically sensitive acetate ester. The amine group can cause strong interactions with acidic stationary phases like silica gel, leading to poor separation and peak tailing during column chromatography.[1] The acetate group is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of 3-amino-4-fluorophenol as a significant impurity.[2]

Q2: Which purification technique should I choose: recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the required scale.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is effective if your target compound is the major component and its solubility properties differ significantly from the impurities.

  • Column Chromatography is superior for separating complex mixtures, removing impurities with similar polarities, or purifying non-crystalline (oily) crude products. It offers higher resolution but is often more time-consuming and solvent-intensive.

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can detect impurities if they are present in sufficient quantity (>1-5%).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity for a crystalline solid.

Q4: How should I store the purified compound?

A4: this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes potential degradation from moisture (hydrolysis of the ester), light, and oxygen (oxidation of the amine). While related aminopyridines show good stability, taking precautions is best practice.[3]

II. Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My crude product is a dark oil or gum, not a solid. It won't crystallize.

  • Underlying Cause: This is a common issue with amino compounds and often indicates the presence of impurities that inhibit crystal lattice formation.[4] The crude material may also be hygroscopic.

  • Solution 1: Acid-Base Workup. Before attempting purification, perform an acid-base wash to remove non-basic organic impurities. Dissolve your crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with dilute aqueous acid (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer. You can then wash the organic layer to remove neutral impurities, and subsequently basify the aqueous layer and re-extract your product. Caution: Avoid prolonged exposure to acid to minimize ester hydrolysis.

  • Solution 2: Trituration. Attempt to induce solidification by stirring the oil vigorously with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

  • Solution 3: Column Chromatography. If the product remains an oil, column chromatography is the most effective method for purification.

Problem 2: During column chromatography on silica gel, my compound is streaking badly or not eluting.

  • Underlying Cause: The basic amine group is strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This causes tailing, poor separation, and in severe cases, irreversible adsorption.

  • Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (typically 0.1-1% by volume).[5] The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and better elution. Always perform a small-scale test on TLC first.

  • Solution 2: Use a Different Stationary Phase. Switch to a less acidic or neutral stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.

  • Solution 3: "Flush" the Column. If the compound is stuck, a more polar, basic eluent system (e.g., 5-10% methanol in dichloromethane with 1% NH₄OH) can be used to flush the compound from the column, though this may co-elute other polar impurities.

Problem 3: My TLC shows a new, more polar spot after workup or purification.

  • Underlying Cause: This new spot is likely 3-amino-4-fluorophenol, the product of ester hydrolysis. This occurs if the compound was exposed to strong acid or base, or excessive heat during solvent evaporation.

  • Solution:

    • Prevention: Use mild conditions for all steps. For acidic washes, use dilute acid (≤1 M HCl) and minimize contact time.[6] For basic conditions, use saturated sodium bicarbonate instead of stronger bases like NaOH or KOH. Evaporate solvents at moderate temperatures (<40 °C).

    • Separation: The phenolic hydrolysis product is significantly more polar and acidic than the starting material. It can be readily separated by column chromatography. The phenol will have a much lower Rf value.

Problem 4: My recrystallization attempt resulted in oiling out instead of crystal formation.

  • Underlying Cause: The solution became supersaturated too quickly, or the boiling point of the solvent is too high, causing the compound to come out of solution as a liquid above its melting point. This can also be caused by residual impurities.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Do not place it directly in an ice bath.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the "good" solvent back to the hot mixture to ensure everything is fully dissolved before cooling.

    • Use a Lower-Boiling Solvent System: Select a solvent or solvent pair with a lower boiling point.

    • Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

III. Experimental Protocols & Methodologies

A. Purity Assessment by Thin-Layer Chromatography (TLC)

Monitoring your reaction and purification is critical. TLC provides a rapid check.

Step-by-Step Protocol:

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Sample Prep: Dissolve a small amount of your crude or purified material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount onto the TLC plate baseline.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (see table below).

  • Visualization:

    • UV Light: Examine the dried plate under short-wave UV light (254 nm). The aromatic ring will quench the fluorescence, appearing as a dark spot.[8]

    • Staining: If UV is not sufficient, use a chemical stain.

      • p-Anisaldehyde Stain: A good general-purpose stain. Dip the plate in the solution, then heat gently with a heat gun until spots appear.[8]

      • Cinnamaldehyde Stain: Specific for aromatic primary amines. A yellow spot appears upon application.[9][10]

Table 1: Recommended TLC Solvent Systems
Solvent System (v/v) Application Notes
30% Ethyl Acetate in HexanesGood starting point for assessing crude product polarity.
50% Ethyl Acetate in HexanesFor resolving less polar impurities.
5% Methanol in DichloromethaneFor resolving more polar impurities.
30% EtOAc in Hexanes + 0.5% Et₃NUse this system to preview the effect of a basic modifier.
B. Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying your crude this compound.

PurificationWorkflow cluster_start Start cluster_assess Assessment cluster_solid Solid Processing cluster_oil Oil/Impure Solid Processing Start Crude this compound AssessState Is the crude product a solid or an oil? Start->AssessState Recrystallize Attempt Recrystallization AssessState->Recrystallize Solid Column Perform Column Chromatography AssessState->Column Oil / Very Impure CheckPurity1 Check Purity (TLC/NMR) Recrystallize->CheckPurity1 PureSolid Pure Solid Product CheckPurity1->PureSolid Pure CheckPurity1->Column Impure CheckPurity2 Check Purity (TLC/NMR) Column->CheckPurity2 CheckPurity2->Column Impure Fractions (Re-column) PureProduct Pure Product (Solid or Oil) CheckPurity2->PureProduct Pure

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide expert-vetted answers to frequently encountered challenges in the lab.

Core Principles: Understanding the Directing Effects of the Amino Group

This section addresses the fundamental principles governing the reactivity of anilines in electrophilic aromatic substitution (EAS) reactions.

Q1: Why is the amino group in aniline considered an ortho, para-directing group?

A: The amino group (–NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. This is due to its strong electron-donating resonance effect (+R).[1] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, which increases the electron density specifically at the ortho and para carbons.[2][3] This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.[1] The resonance stabilization of the cationic intermediate (the sigma complex) is significantly greater when the attack occurs at the ortho or para positions, as the nitrogen atom can directly participate in delocalizing the positive charge.[1]

Caption: Resonance in Aniline Increases Electron Density at Ortho/Para Positions.

Troubleshooting Guide: Common Regioselectivity Issues

Poor regioselectivity is a frequent challenge in the synthesis of substituted anilines, often leading to mixtures of ortho-, meta-, and para-isomers and complex purification steps. This guide addresses specific issues and provides actionable solutions.

Issue 1: Significant formation of the meta-isomer during nitration.

Scenario: You are attempting to nitrate aniline using a standard nitrating mixture (HNO₃/H₂SO₄) and are observing a substantial amount of m-nitroaniline, contrary to the expected ortho, para directing effect.[4][5]

Root Cause Analysis: In the strongly acidic conditions of the nitration reaction, the basic amino group is protonated to form the anilinium ion (–NH₃⁺).[6] This protonated group is a powerful electron-withdrawing group due to its positive charge, which deactivates the aromatic ring. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the most reactive site for electrophilic attack.[5]

Solutions & Optimization:

  • Protection of the Amino Group: The most effective solution is to protect the amino group before nitration.[7] Acetylation of aniline to form acetanilide is a common and effective strategy.[8][9] The amide group (–NHCOCH₃) is still an ortho, para-director but is significantly less basic and will not be protonated under the reaction conditions.[5][7] The activating effect is also moderated, preventing over-reaction.[5][9] The acetyl protecting group can be easily removed by acid or base hydrolysis after the substitution reaction.[7][8]

Caption: Decision workflow for the nitration of aniline.

Issue 2: Low yield of the desired para-isomer, with significant ortho-isomer byproduct.

Scenario: You are performing a halogenation or nitration on a protected aniline (e.g., acetanilide) and obtaining a significant amount of the ortho-isomer, reducing the yield of the desired para-product.

Root Cause Analysis: While the amide protecting group favors the para position, the ortho positions are still activated. The ratio of ortho to para substitution can be influenced by several factors.

Solutions & Optimization:

  • Steric Hindrance: Employ a bulkier protecting group than acetyl, such as a pivaloyl (–COC(CH₃)₃) or benzoyl (–COPh) group.[7] The increased steric bulk will further hinder electrophilic attack at the ortho positions, thereby increasing the selectivity for the para position.

  • Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.[7]

  • Solvent Effects: The choice of solvent can influence isomer distribution. For instance, in Friedel-Crafts acylations, changing from a non-polar solvent like carbon disulfide to a polar one like nitrobenzene can alter the ortho/para ratio.[7]

Issue 3: Polysubstitution during halogenation.

Scenario: Attempting to mono-brominate aniline with Br₂ results in the rapid formation of 2,4,6-tribromoaniline, even with stoichiometric amounts of the halogen.

Root Cause Analysis: The free amino group is a very strong activating group, making the aniline ring highly nucleophilic.[9] After the first substitution, the ring remains highly activated, leading to further rapid substitutions until all activated ortho and para positions are occupied.[9]

Solutions & Optimization:

  • Attenuate Activation via Acylation: As with nitration, converting the aniline to acetanilide is the standard solution.[5] The amide group moderates the ring's reactivity, preventing over-halogenation and allowing for controlled mono-substitution, primarily at the para position.[5][9]

Issue 4: Failure of Friedel-Crafts alkylation or acylation reactions.

Scenario: Attempting a Friedel-Crafts reaction on aniline using a Lewis acid catalyst like AlCl₃ results in no reaction or a complex mixture of products.

Root Cause Analysis: Aniline is a Lewis base due to the lone pair on the nitrogen atom. It reacts readily with the Lewis acid catalyst (e.g., AlCl₃).[7] This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring and preventing the desired electrophilic substitution from occurring.[7][9]

Solutions & Optimization:

  • N-Acylation: Convert the aniline to an acetanilide before attempting the Friedel-Crafts reaction. The resulting amide is less basic and does not complex as strongly with the Lewis acid, allowing the ring to undergo acylation.[7] The protecting group can be removed after the reaction.

Advanced Strategies & FAQs

Q2: How can I achieve meta-substitution on an aniline derivative intentionally?

A: While direct meta-substitution is challenging, two primary strategies can be employed:

  • Anilinium Ion Formation: As detailed in the troubleshooting guide, performing electrophilic substitution under strongly acidic conditions will generate the meta-directing anilinium ion.[7] This is the principle behind the formation of m-nitroaniline during direct nitration.

  • Modern Synthetic Methods: Advanced techniques like transition metal-catalyzed C-H functionalization can provide access to meta-substituted anilines.[10] These methods often use a directing group to guide a metal catalyst to a specific C-H bond, offering regiocontrol that is not dictated by the inherent electronic properties of the substrate.

Q3: How can I achieve selective ortho-substitution?

A: Achieving high ortho-selectivity often requires specialized methods that override the intrinsic preference for the para position:

  • Directed ortho-Metalation (DoM): This is a powerful technique where a directing group on the nitrogen (e.g., a carbamate) coordinates to an organolithium base, directing deprotonation (lithiation) specifically to the adjacent ortho position.[11][12] The resulting ortho-lithiated species can then be quenched with a wide variety of electrophiles.

  • Catalytic C-H Borylation: Recent advances have shown that iridium-catalyzed C-H borylation of anilines can be highly ortho-selective, particularly when using specific boron reagents like B₂eg₂ (bis(ethylene glycolato)diboron).[12][13]

Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?

A: Yes, but this requires careful consideration as the existing aniline is a potential competing nucleophile.[7] The outcome depends on the relative nucleophilicity of the aniline and the amine coupling partner, as well as the reaction conditions. To ensure selectivity, it is often advisable to protect the existing aniline's nitrogen atom if it is not the intended reaction site.[7] The choice of ligand, base, and solvent can also be optimized to favor the desired coupling.[14][15]

Data Summary

The choice of reaction conditions dramatically impacts the regiochemical outcome of electrophilic substitutions on aniline.

Table 1: Isomer Distribution in the Nitration of Aniline

SubstrateReaction Conditions% ortho% meta% paraReference(s)
AnilineHNO₃, H₂SO₄~2%~47%~51%[4][13]
AcetanilideHNO₃, H₂SO₄~19%~2%~79%[7]

Note: Ratios are approximate and can vary with specific reaction temperatures and concentrations.

Key Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol describes the standard procedure for acetylating aniline to moderate its reactivity and direct substitution to the para position.[7]

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

  • Water, Ethanol

  • Ice

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated HCl in a 500 mL flask.

  • In a separate beaker, prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath. Add 14 mL of acetic anhydride to the cooled solution.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • A white solid (acetanilide) will precipitate.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[7]

Protocol 2: Regioselective para-Nitration of Acetanilide

This protocol achieves selective nitration at the para position of the protected aniline.[7]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice, Water, Ethanol

Procedure:

  • In a flask, add 5 g of dry acetanilide to 10 mL of glacial acetic acid and cool the mixture in an ice bath.

  • Slowly and carefully add 10 mL of concentrated H₂SO₄ while stirring, keeping the solution cool.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated HNO₃ to 5 mL of concentrated H₂SO₄. Keep this mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution. It is critical to maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes.

  • Pour the reaction mixture slowly onto 100 g of crushed ice. A yellow precipitate (p-nitroacetanilide) will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • Recrystallize the product from ethanol to obtain pure p-nitroacetanilide.[7]

References

stability issues and degradation of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-4-fluorophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common stability and degradation issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration (often to a yellow or brown hue) is a common indicator of degradation. The primary culprits are oxidation and photodegradation. The aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to air and light.

Q2: I am seeing an unexpected peak in my HPLC analysis. What could it be?

A2: An unexpected peak likely represents a degradation product. The most common degradation pathway is the hydrolysis of the acetate ester, which would result in the formation of 3-amino-4-fluorophenol. Other possibilities include products of oxidation or photodegradation.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[1] It should also be protected from light.

Q4: Can I use a stock solution of this compound that was prepared a week ago?

A4: The stability of the solution depends on the solvent and storage conditions. In general, it is recommended to use freshly prepared solutions. If you must use an older solution, it is crucial to re-verify its purity by an appropriate analytical method, such as HPLC, before use. Aromatic amines in solution can be unstable, even at low temperatures.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Noticeable color change in the solution over a short period.

  • Appearance of new spots on TLC or new peaks in HPLC chromatograms.

  • Reduced yield of the desired product in a reaction.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis The acetate ester is susceptible to hydrolysis, especially under acidic or basic conditions, to form 3-amino-4-fluorophenol and acetic acid.[3]Maintain a neutral pH for your solution. If the experimental conditions require an acidic or basic medium, prepare the solution immediately before use and minimize the time the compound is in that environment.
Oxidation The aromatic amine group can be oxidized, especially when exposed to air. This process can be catalyzed by metal ions.Degas your solvent before preparing the solution. Work under an inert atmosphere (e.g., nitrogen or argon). If possible, use a chelating agent like EDTA to sequester any catalytic metal ions.
Photodegradation Aromatic amines are known to be sensitive to light, which can induce degradation.[2][4][5][6]Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.

Experimental Workflow for Investigating Degradation:

G cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Experimental Verification cluster_3 Analysis & Conclusion cluster_4 Implementation of Corrective Actions A Observe Degradation (e.g., color change, new peaks) B Potential Causes: - Hydrolysis - Oxidation - Photodegradation A->B Formulate Hypotheses C pH Study: Prepare solutions at pH 3, 7, 9. Monitor by HPLC over time. B->C Test for Hydrolysis D Oxidation Study: Prepare solution with and without degassing/inert atmosphere. Monitor by HPLC. B->D Test for Oxidation E Photodegradation Study: Expose solution to light vs. dark. Monitor by HPLC. B->E Test for Photodegradation F Analyze HPLC Data: Identify degradation products and rates under different conditions. C->F D->F E->F G Determine Primary Degradation Pathway F->G Interpret Results H Optimize experimental protocol: - Adjust pH - Use inert atmosphere - Protect from light G->H Develop Solution

Caption: Troubleshooting workflow for identifying the cause of degradation.

Issue 2: Inconsistent Reaction Yields

Symptoms:

  • Variable yields in reactions where this compound is a starting material.

  • Presence of unreacted starting material along with the desired product and potential byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Purity of Starting Material The presence of degradation products (e.g., 3-amino-4-fluorophenol) will reduce the effective concentration of the starting material.Always assess the purity of this compound before use, especially if it has been stored for an extended period. Use a validated analytical method like HPLC or qNMR.[7]
Reaction with Catalysts/Reagents The amino group is a Lewis base and can react with Lewis acid catalysts, deactivating both the catalyst and the substrate.[8][9]If using a Lewis acid, consider protecting the amino group (e.g., by acetylation) before the reaction. Alternatively, explore catalyst-free reaction conditions if feasible.
Side Reactions The amino group can undergo side reactions, such as N-alkylation or N-acylation, depending on the other reagents present.[10]Carefully review your reaction scheme for potential side reactions involving the amino group. Adjust stoichiometry or reaction conditions to minimize these.

Logical Relationship of Purity and Reaction Outcome:

G A Purity of This compound B Accurate Stoichiometry A->B ensures C Minimized Side Reactions A->C reduces impurities that cause D Consistent & High Reaction Yield B->D leads to C->D contributes to

Caption: Impact of starting material purity on reaction success.

Analytical Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.

Parameter Recommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., Acetonitrile/Water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze all stressed samples, along with a control sample, using the validated HPLC method.[11]

References

Technical Support Center: Synthesis of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of synthesizing fluorinated pharmaceutical intermediates. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. However, the unique reactivity of fluorine-containing compounds presents a distinct set of challenges in their synthesis.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to overcome common hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to inform your experimental design.

Low or No Product Yield

Question: I'm attempting a nucleophilic fluorination of an alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST), but I'm seeing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in deoxyfluorination reactions are a common issue.[1] Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Actions:

  • Reagent Inactivity: DAST and related reagents like Deoxo-Fluor® are sensitive to moisture and can degrade over time.[1][2]

    • Solution: Always use a fresh bottle of the fluorinating reagent or one that has been properly stored under anhydrous conditions. Consider titrating the reagent to determine its activity before use.

  • Insufficient Reagent: Sterically hindered alcohols or less reactive substrates may require a larger excess of the fluorinating agent to drive the reaction to completion.[2]

    • Solution: Incrementally increase the equivalents of DAST used, for example, from 1.5 equivalents to 2.0 or 2.5, while carefully monitoring the reaction progress.

  • Inadequate Reaction Temperature: Many deoxyfluorination reactions require heating to overcome the activation energy.[2]

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote unwanted side reactions like elimination.[1][3] It's a delicate balance that often requires optimization for each specific substrate.

  • Poor Leaving Group Activation: For the reaction to proceed, the hydroxyl group must be effectively activated by the fluorinating agent.

    • Solution: In some cases, particularly with unreactive alcohols, converting the alcohol to a better leaving group, such as a tosylate or mesylate, prior to fluorination with a fluoride salt (e.g., KF or CsF) can be a more effective strategy.[2]

  • Moisture Contamination: The presence of water will rapidly quench DAST and other similar reagents.[1]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Handling reagents in a glovebox or under an inert atmosphere is highly recommended.

Workflow for Troubleshooting Low Yield

start Low or No Yield reagent Check Reagent Activity start->reagent equivalents Increase Reagent Equivalents reagent->equivalents If reagent is active temperature Optimize Temperature equivalents->temperature If still low yield leaving_group Consider Alternative Leaving Group temperature->leaving_group If side reactions dominate anhydrous Ensure Anhydrous Conditions leaving_group->anhydrous For all steps success Improved Yield anhydrous->success Implement all necessary changes

Caption: A systematic workflow for troubleshooting low product yield in fluorination reactions.

Formation of Side Products: Elimination vs. Substitution

Question: My allylic fluorination reaction is producing a significant amount of a diene byproduct instead of the desired allylic fluoride. How can I favor the substitution pathway over elimination?

Answer: The competition between substitution (SN2 or SN2') and elimination (E2) is a classic challenge in allylic fluorination.[3] The outcome is highly dependent on the reaction conditions and the nature of the reagents.

Key Factors & Optimization Strategies:

FactorImpact on EliminationRecommended Action to Favor Substitution
Basicity of Fluoride Source Highly basic fluoride sources (e.g., TBAF) promote E2 elimination.[3]Switch to a less basic fluoride source such as CsF or an HF-amine complex like triethylamine trihydrofluoride (Et3N·3HF).[3]
Reaction Temperature Higher temperatures generally favor elimination, which has a higher activation energy.[1][3]Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Solvent Choice Polar, aprotic solvents can favor elimination.Use a nonpolar solvent like toluene to suppress the elimination pathway.[3]
Steric Hindrance Sterically hindered substrates are more prone to elimination.If possible, modify the substrate to reduce steric hindrance near the reaction center.
Challenges in Late-Stage Fluorination

Question: I am trying to introduce a fluorine atom late in a complex synthesis, but the harsh conditions required for traditional fluorination are incompatible with the functional groups in my molecule. What are my options?

Answer: Late-stage fluorination is a significant challenge that has been the focus of much recent research.[4][5][6] The goal is to find mild and selective methods that can be applied to complex, highly functionalized molecules.

Modern Approaches to Late-Stage Fluorination:

  • Transition-Metal Catalysis: Palladium- and silver-catalyzed methods have been developed for the fluorination of arylboronic acids, aryl stannanes, and even for direct C-H fluorination.[4][6] These methods often tolerate a wider range of functional groups than traditional methods.[4][6]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions, enabling novel fluorination pathways.

  • Novel Reagents: The development of new reagents, such as PyFluor and PhenoFluor™, provides milder alternatives for deoxyfluorination of alcohols and phenols, respectively, with improved functional group tolerance.[7][8]

It is important to consult recent literature for the latest advancements in this rapidly evolving field, as new catalysts and reagents are continually being developed.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling fluorinating agents?

A1: Safety is paramount. Many fluorinating agents are hazardous and require special handling procedures.[10]

  • Toxicity and Corrosivity: Reagents like DAST can decompose to release toxic and corrosive byproducts.[2] Elemental fluorine (F2) is extremely reactive, toxic, and corrosive.[2][11][12] Hydrogen fluoride (HF) and its solutions are highly corrosive and can cause severe burns that may not be immediately painful.[10][11]

  • Reactivity with Solvents: Some electrophilic fluorinating agents, such as Selectfluor®, can react violently with common solvents like DMF, pyridine, and DMSO.[2][13]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves specifically rated for the chemicals being used.[14] For work with HF or HF-generating compounds, having calcium gluconate gel readily available for first aid is essential.[11][14]

  • Handling and Storage: Handle these reagents in a well-ventilated fume hood.[12][14] Store them according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.[14]

Q2: How do I choose between a nucleophilic and an electrophilic fluorinating agent?

A2: The choice depends on the substrate and the desired transformation.[2]

  • Nucleophilic Fluorination: This involves a fluoride source (F⁻) displacing a leaving group.[15] It is typically used for:

    • Converting alcohols to alkyl fluorides (deoxyfluorination) with reagents like DAST or Deoxo-Fluor®.[2]

    • S N Ar reactions on electron-deficient aromatic rings.[15]

    • Displacing halides or sulfonates in S N 2 reactions.[16]

  • Electrophilic Fluorination: This uses an "F⁺" source to react with a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring.[2][15] Common applications include:

    • Fluorination of β-dicarbonyl compounds.

    • Fluorination of electron-rich aromatics and heterocycles.[17]

    • Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used.[15]

Decision Tree for Choosing a Fluorination Strategy

start Choose Fluorination Strategy substrate_type What is the nature of your substrate? start->substrate_type nucleophilic_carbon Nucleophilic Carbon (e.g., enolate, electron-rich arene) substrate_type->nucleophilic_carbon electrophilic_carbon Electrophilic Carbon (e.g., alcohol, alkyl halide) substrate_type->electrophilic_carbon electrophilic_fluorination Use Electrophilic Fluorination (e.g., Selectfluor®, NFSI) nucleophilic_carbon->electrophilic_fluorination nucleophilic_fluorination Use Nucleophilic Fluorination (e.g., DAST, CsF) electrophilic_carbon->nucleophilic_fluorination

Caption: A simplified decision-making process for selecting a fluorination method based on substrate type.

Q3: My fluorinated compound is difficult to purify. What techniques are most effective?

A3: The purification of fluorinated compounds can be challenging due to their unique physical properties, such as altered polarity and boiling points.[1]

  • Chromatography:

    • Silica Gel Chromatography: While standard, the high electronegativity of fluorine can sometimes lead to strong interactions with the silica. Using less polar solvent systems or deactivating the silica with a small amount of triethylamine can be beneficial.

    • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous chromatography is a powerful technique.[18] A fluorous-tagged substrate is retained on a fluorous silica column, while non-fluorous impurities are washed away. The desired product is then eluted with a fluorinated solvent.

  • Distillation: For volatile compounds, fractional distillation can be effective, but close boiling points between the product and byproducts can make separation difficult.[1]

  • Crystallization: If the product is a solid, recrystallization is often the best method for achieving high purity.[19] Screening various solvents is key to finding a system that provides good solubility at high temperatures and poor solubility at low temperatures.

Q4: What are the main challenges when synthesizing trifluoromethylated (CF3) compounds?

A4: The introduction of a trifluoromethyl group is highly desirable in medicinal chemistry but presents unique synthetic challenges.[20][21]

  • Reagent Availability and Handling: While building blocks containing CF3 groups are available, direct trifluoromethylation often requires specialized reagents.[22][23] These can be gases (e.g., fluoroform) or electrophilic/nucleophilic CF3 sources (e.g., Togni or Ruppert-Prakash reagents), which may require specific handling techniques.[22][24]

  • Reaction Mechanisms: Trifluoromethylation can proceed through radical, nucleophilic, or electrophilic pathways. Understanding the mechanism of the chosen method is crucial for optimizing the reaction and troubleshooting side reactions.

  • Scale-Up: Many trifluoromethylation protocols that work well on a lab scale are difficult to implement on a larger, industrial scale due to reagent cost, safety concerns, or reaction conditions.[22]

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using Deoxo-Fluor®

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Secondary alcohol (1.0 eq)

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise to the cooled solution via syringe. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench the excess reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired alkyl fluoride.

References

unexpected results in the NMR spectrum of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 3-Amino-4-fluorophenyl acetate. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding unexpected results in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. As scientists and drug development professionals, we understand that precise structural elucidation is paramount. This guide leverages extensive spectroscopic principles and practical laboratory experience to help you navigate and interpret your experimental data with confidence.

Troubleshooting Guide: Unexpected NMR Spectral Data

This section addresses specific issues you may encounter with the ¹H, ¹³C, or ¹⁹F NMR spectra of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering corrective protocols.

Question 1: My ¹H NMR spectrum is missing the characteristic aromatic proton signals, or they are significantly shifted from the expected region (approx. 6.8-7.5 ppm). What could be the cause?

Answer:

The absence or dramatic shift of aromatic protons is a significant deviation. The expected ¹H NMR spectrum of this compound should display three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The primary causes for their absence or unexpected shifts can be categorized as issues with the sample preparation or chemical degradation.

Potential Causes & Solutions:

  • Sample Concentration is Too Low: The most straightforward reason for missing peaks is a sample that is too dilute.

    • Troubleshooting Protocol: Prepare a more concentrated sample and re-acquire the spectrum. If solubility is an issue, increase the number of scans to improve the signal-to-noise ratio.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., from residual catalysts or contaminated glassware) can cause severe line broadening, to the point where signals disappear into the baseline.[2]

    • Troubleshooting Protocol:

      • Ensure all glassware is scrupulously clean.

      • If the compound was synthesized using a metal catalyst, verify that purification methods (e.g., column chromatography, recrystallization) were sufficient to remove it.

      • Consider passing the sample solution through a small plug of Celite or silica gel to remove fine particulates that may contain paramagnetic species.

  • Chemical Degradation (Hydrolysis): this compound is an ester and can be susceptible to hydrolysis, particularly if the NMR solvent contains traces of acid or base, or if the sample is wet. Hydrolysis will cleave the acetate group to form 3-Amino-4-fluorophenol. The electronic environment of the aromatic protons in the resulting phenol is substantially different, leading to significant peak shifts.

    • Diagnostic Check: Look for the appearance of a broad singlet corresponding to the phenolic -OH proton. Its chemical shift is highly variable and solvent-dependent. Also, the starting material, 3-Amino-4-fluorophenol, would show a different aromatic splitting pattern.

    • Preventative Protocol: Use fresh, high-purity deuterated solvents. Ensure your sample is thoroughly dried before dissolution. Store the compound in a desiccator, protected from light.

Logical Workflow for Troubleshooting Missing Aromatic Signals:

start Missing Aromatic Signals in ¹H NMR check_conc Is sample concentration adequate? start->check_conc increase_conc Increase concentration / number of scans check_conc->increase_conc No check_impurities Suspect Paramagnetic Impurities? check_conc->check_impurities Yes end_ok Problem Resolved increase_conc->end_ok clean_sample Purify sample (filtration, chromatography) check_impurities->clean_sample Yes check_hydrolysis Suspect Hydrolysis? check_impurities->check_hydrolysis No clean_sample->end_ok analyze_hydrolysis Look for phenol peaks. Use dry solvent. check_hydrolysis->analyze_hydrolysis Yes end_nok Further Investigation Needed check_hydrolysis->end_nok No analyze_hydrolysis->end_ok

Caption: Troubleshooting workflow for missing aromatic signals.

Question 2: I see an unexpected singlet at ~2.1 ppm in my ¹H NMR spectrum and a peak around 170 ppm in my ¹³C NMR. What are these signals?

Answer:

These signals are highly characteristic of acetic acid. The singlet at ~2.1 ppm in the ¹H NMR corresponds to the methyl protons of acetic acid, and the signal around 170 ppm in the ¹³C NMR corresponds to its carbonyl carbon.

Potential Causes & Solutions:

  • Byproduct from Synthesis: If acetic anhydride was used for the acetylation of 3-Amino-4-fluorophenol, acetic acid is a direct byproduct of the reaction.[3]

    • Troubleshooting Protocol: The purification procedure for your compound needs to be revisited. Acetic acid is polar and can often be removed with an aqueous wash (e.g., with a dilute sodium bicarbonate solution, followed by water and brine) during the workup. Ensure the final product is thoroughly dried under high vacuum.

  • Hydrolysis of the Product: As mentioned in the previous question, hydrolysis of this compound will produce 3-Amino-4-fluorophenol and acetic acid.

    • Diagnostic Check: If you see signals for both acetic acid and 3-Amino-4-fluorophenol, hydrolysis is the most likely cause.

    • Preventative Protocol: Handle and store the sample under anhydrous conditions. Use fresh, high-quality NMR solvents.

  • Residual Acetic Anhydride: Unreacted acetic anhydride from the synthesis can also be a contaminant. It shows a singlet in the ¹H NMR at approximately 2.2-2.3 ppm.[4][5][6] If your NMR solvent has trace amounts of water, this anhydride will hydrolyze in the NMR tube to form acetic acid.

    • Troubleshooting Protocol: Improve the purification of the final product to remove unreacted starting materials.

Expected Chemical Shifts of Common Impurities:

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetic Acid-CH~2.1~21, ~176
Acetic Anhydride-CH~2.2-2.3~22, ~167
3-Amino-4-fluorophenolAromatic C-H ~6.4-6.8~110-150
Question 3: The splitting patterns in my aromatic region are more complex than expected. I'm seeing more than simple doublets and triplets. Why?

Answer:

The complexity in the aromatic region of this compound arises from spin-spin coupling between the protons and the fluorine atom. In addition to the expected proton-proton (H-H) coupling, there will be significant proton-fluorine (H-F) coupling.

Understanding H-F Coupling:

  • The ¹⁹F nucleus has a spin of I = ½, just like a proton.

  • H-F coupling occurs through bonds and its magnitude decreases with the number of bonds separating the nuclei.

  • Ortho coupling (³JHF) : Coupling over three bonds (e.g., between F at C4 and H at C5) is typically in the range of 6-10 Hz.

  • Meta coupling (⁴JHF) : Coupling over four bonds (e.g., between F at C4 and H at C2) is smaller, typically 2-5 Hz.[7]

  • Para coupling (⁵JHF) : Coupling over five bonds (e.g., between F at C4 and H at C6) is usually very small (< 1 Hz) and often not resolved.[8][9]

Expected Splitting Pattern Analysis:

Let's denote the aromatic protons as H2, H5, and H6.

  • H2: Will be coupled to H6 (⁴JHH, meta, ~2-3 Hz) and to the fluorine (⁴JHF, meta, ~2-5 Hz). This will likely appear as a doublet of doublets.

  • H5: Will be coupled to H6 (³JHH, ortho, ~8-9 Hz) and to the fluorine (³JHF, ortho, ~6-10 Hz). This will also likely be a doublet of doublets.

  • H6: Will be coupled to H5 (³JHH, ortho, ~8-9 Hz) and H2 (⁴JHH, meta, ~2-3 Hz). It is also weakly coupled to the fluorine (⁵JHF, para, <1 Hz). This proton will likely appear as a triplet or a doublet of doublets, depending on the resolution.

Troubleshooting Protocol:

  • High-Resolution Spectrum: Ensure your spectrum is acquired with sufficient resolution to resolve these smaller coupling constants.

  • ¹⁹F Decoupling: To confirm that the complex splitting is due to fluorine coupling, you can run a ¹H{¹⁹F} NMR experiment. In this experiment, the fluorine nucleus is irradiated, which decouples it from the protons. The proton signals in the aromatic region should simplify to show only H-H coupling.

  • 2D NMR: A 2D ¹H-¹⁹F HETCOR (or HSQC) experiment can definitively show which protons are coupled to the fluorine atom.

Visualization of Key Couplings:

cluster_ring This compound C1 C1-OAc C2 C2-H C3 C3-NH2 C6 C6-H C2->C6 ⁴JHH (meta) C4 C4-F C4->C2 ⁴JHF (meta) C5 C5-H C4->C5 ³JHF (ortho) C5->C6 ³JHH (ortho)

Caption: Key H-H and H-F couplings in the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shifts for pure this compound?

Predicted NMR Data (in CDCl₃):

Position¹H Prediction (ppm)Multiplicity¹³C Prediction (ppm)
-COCH₃ 2.2 - 2.3s~21
-C OCH₃N/AN/A~169
H2~7.0 - 7.2dd~118 (d, ²JCF ≈ 20 Hz)
H5~6.8 - 7.0dd~119 (d, ²JCF ≈ 20 Hz)
H6~7.2 - 7.4t or dd~125 (d, ³JCF ≈ 5 Hz)
-NH₂ 3.5 - 4.5 (broad)sN/A
C1 (-OAc)N/AN/A~145
C3 (-NH₂)N/AN/A~140 (d, ³JCF ≈ 10 Hz)
C4 (-F)N/AN/A~155 (d, ¹JCF ≈ 245 Hz)

Note: These are estimations. Actual values can vary depending on the solvent and concentration. The multiplicities for the aromatic protons reflect both H-H and H-F coupling. The "(d)" in the ¹³C prediction indicates a doublet due to C-F coupling.[2][10]

Q2: My -NH₂ proton signal is very broad or not visible. Is this normal?

A2: Yes, this is quite common. The protons on a nitrogen atom can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange process often leads to signal broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline. Additionally, the -NH₂ protons are acidic and can be exchanged with deuterium from the solvent (e.g., in D₂O or CD₃OD), causing the signal to disappear entirely.[11]

Q3: How does the choice of NMR solvent affect the spectrum?

A3: The solvent can have a significant impact, particularly on the chemical shifts of the labile -NH₂ protons due to differences in hydrogen bonding. Protic solvents like D₂O or CD₃OD will exchange with the amine protons, causing the signal to disappear. Aprotic, hydrogen-bond accepting solvents like DMSO-d₆ can lead to a downfield shift and sharpening of the -NH₂ signal compared to less interactive solvents like CDCl₃. Aromatic solvents like benzene-d₆ can cause noticeable upfield shifts for all protons due to anisotropic effects.[4][8] Always report the solvent used when presenting NMR data.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Amino-4-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the integrity of every component is paramount. 3-Amino-4-fluorophenyl acetate often serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity, concentration, and stability directly impact the quality, safety, and efficacy of the final drug product. Therefore, the analytical methods used to assess these critical quality attributes must be rigorously validated to ensure they are fit for their intended purpose.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] This guide provides an in-depth comparison of common analytical techniques for the quality control of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[2][3][4] We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers and drug development professionals in selecting and validating the most appropriate analytical strategies.

The Foundation: Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The process is governed by a set of performance characteristics, each providing a measure of the method's reliability. The updated ICH Q2(R2) guideline provides a comprehensive framework for these validation tests.[5][6]

Validation_Parameters cluster_qualitative Qualitative & Quantitative cluster_quantitative Quantitative cluster_reliability Reliability Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity / Selectivity Validation->Specificity Foundation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Accuracy->Precision Related LOQ Limit of Quantitation (LOQ) Precision->LOQ Range Range Linearity->Range LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of core analytical method validation parameters.

  • Specificity (or Selectivity): The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For this compound, this means distinguishing it from starting materials, synthesis by-products, and any products formed during storage.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[9]

    • Reproducibility: Precision between laboratories (not typically required for submission).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Comparative Guide: Analytical Techniques for this compound

The selection of an analytical technique is driven by the intended purpose of the analysis. For a pharmaceutical intermediate like this compound, the primary goals are typically to quantify the main component (assay) and to detect and quantify any impurities, including those that may form upon degradation (stability-indicating).

Technique Primary Use Case Strengths Limitations
Stability-Indicating HPLC Assay, impurity profiling, and stability studies.High specificity and resolving power; can separate the main analyte from process impurities and degradation products.[10][11] Highly precise and accurate.More complex instrumentation and method development; higher cost per analysis.
Gas Chromatography (GC) Analysis of volatile impurities or thermally stable analytes.Excellent for separating volatile organic compounds; high sensitivity with appropriate detectors (e.g., FID, MS).[12]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes like amines.
UV-Vis Spectrophotometry Simple, rapid assay or concentration determination.Fast, simple, and inexpensive; good for quantitative analysis of a pure substance in a non-absorbing matrix.Lacks specificity; cannot distinguish the analyte from structurally similar impurities or degradation products that absorb at the same wavelength.[13]

Method 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For comprehensive quality control, a stability-indicating HPLC method is the gold standard.[14] Its power lies in its ability to separate, identify, and quantify the active substance from any potential impurities or degradants, ensuring that the measured potency is not falsely elevated by co-eluting species. The choice of a reversed-phase C18 column is logical for a moderately polar aromatic compound like this compound. A gradient elution is selected to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively resolved within a reasonable runtime.

Protocol: Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines the validation of a gradient reversed-phase HPLC method for the assay and impurity determination of this compound.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a system suitability solution containing this compound and a known, closely eluting impurity.

    • Inject the solution five replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak ≤ 2.0%.

    • Tailing factor for the main peak ≤ 2.0.

    • Theoretical plates (N) ≥ 2000.

    • Resolution (Rs) between the main peak and the impurity peak ≥ 2.0.

2. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can separate the analyte from potential degradation products.[15]

  • Procedure:

    • Expose solutions of this compound to stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105°C for 48 hours.

      • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria:

    • The main peak should be spectrally pure in all stressed samples (verified by Peak Purity analysis using a Diode Array Detector).

    • Degradation products should be well-resolved from the main peak (Resolution ≥ 2.0).

3. Linearity and Range:

  • Objective: To confirm a proportional relationship between detector response and concentration.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the nominal assay concentration.

    • Inject each solution in triplicate.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Spike a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

  • Acceptance Criteria:

    • Mean recovery should be between 98.0% and 102.0% at each concentration level.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability: Analyze six separate preparations of the sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria:

    • RSD for the series of measurements should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure:

    • Determine based on the signal-to-noise ratio (S/N). Typically, LOQ is where S/N ≈ 10 and LOD is where S/N ≈ 3.

    • Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be precise and accurate. The RSD for precision at the LOQ should not exceed 10%.

7. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Procedure:

    • Vary parameters such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5°C).

      • Flow rate (± 10%).

      • Mobile phase organic composition (± 2%).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

HPLC Validation Data Summary (Typical Results)
ParameterAcceptance CriteriaTypical Result for a Validated Method
Specificity No interference at the analyte retention time.Peak purity index > 0.999. All degradants resolved.
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationMethod is accurate, precise, and linear over this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.1%
LOQ S/N ratio ≈ 100.05 µg/mL
Robustness System suitability passes under all conditions.All system suitability parameters met.

Method 2: Gas Chromatography (GC)

Expertise & Experience: GC is a powerful alternative, particularly for identifying residual solvents or volatile impurities that would not be detected by HPLC. For a compound like this compound, which has a moderate boiling point, direct injection is feasible. A Flame Ionization Detector (FID) is a good general-purpose choice due to its robustness and wide linear range for organic compounds. The key challenge is ensuring the analyte does not degrade in the high-temperature injector port.

Protocol: Validation of a GC Method

1. System Suitability:

  • Procedure: Inject a standard solution six times.

  • Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0.

2. Specificity:

  • Procedure: Inject individual solutions of all known potential impurities and a placebo/matrix blank to ensure no interfering peaks at the analyte's retention time.

  • Acceptance Criteria: No significant peaks from impurities or placebo co-elute with the main analyte peak.

3. Linearity and Range:

  • Procedure: Prepare at least five concentrations covering the expected range.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy (Recovery):

  • Procedure: Spike a placebo with the analyte at three levels (e.g., 80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

5. Precision:

  • Procedure: Perform repeatability (n=6) and intermediate precision studies.

  • Acceptance Criteria: RSD ≤ 2.0%.

6. Robustness:

  • Procedure: Deliberately vary parameters like injector temperature (±10°C), oven ramp rate (±10%), and carrier gas flow rate (±10%).

  • Acceptance Criteria: System suitability criteria are met.

GC Validation Data Summary (Typical Results)
ParameterAcceptance CriteriaTypical Result for a Validated Method
Specificity No interfering peaks.All known impurities and analyte are fully resolved.
Linearity (r²) ≥ 0.9950.9985
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (%RSD) ≤ 2.0%1.3%
LOQ S/N ratio ≈ 100.1 µg/mL
Robustness System suitability passes.All system suitability parameters met.

Method 3: UV-Vis Spectrophotometry

Expertise & Experience: While lacking the specificity of chromatography, a UV-Vis spectrophotometric method can be a highly efficient and cost-effective tool for a simple assay of a pure substance or for in-process control where the impurity profile is well-understood and known not to interfere. The causality here is speed and simplicity over resolution. The method relies on Beer-Lambert's law, where the absorbance of the analyte solution is directly proportional to its concentration. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity and minimize potential interference.

Protocol: Validation of a UV-Vis Spectrophotometric Assay

1. Specificity:

  • Procedure: Scan the UV spectrum of the analyte, known impurities, and a placebo.

  • Acceptance Criteria: Impurities and placebo should show negligible absorbance at the analytical wavelength (λmax) of this compound.

2. Linearity and Range:

  • Procedure: Prepare at least five concentrations covering the expected assay range (e.g., 80% - 120% of target). Measure the absorbance of each.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy (Recovery):

  • Procedure: Spike a placebo with the analyte at three concentration levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision:

  • Procedure: Perform repeatability by preparing and measuring six independent samples. Conduct intermediate precision on a different day.

  • Acceptance Criteria: RSD ≤ 1.0% (typically tighter for simple assays).

UV-Vis Validation Data Summary (Typical Results)
ParameterAcceptance CriteriaTypical Result for a Validated Method
Specificity Negligible absorbance from interferents.Placebo and known impurities show <2% of analyte absorbance.
Linearity (r²) ≥ 0.9990.9999
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.8%
Precision (%RSD) ≤ 1.0%0.5%

Overall Validation Workflow

A successful validation project follows a structured, logical progression from planning to final reporting. This workflow ensures that all regulatory requirements are met and that the resulting data is robust and defensible.

Validation_Workflow Protocol 1. Draft Validation Protocol (Define Purpose, Parameters, Criteria) Experiments 2. Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Experiments Guides Execution Data 3. Analyze and Process Data (Calculate Statistics, Compare to Criteria) Experiments->Data Generates Raw Data Report 4. Prepare Validation Report (Summarize Results, Deviations, Conclusion) Data->Report Forms Basis of Report Approval 5. Review and Approval (QA and Regulatory) Report->Approval For Final Sign-off

Caption: A typical workflow for analytical method validation.

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of pharmaceutical quality assurance.[1] For a comprehensive assessment of this compound, a stability-indicating HPLC method is unequivocally the most suitable choice. It provides the necessary specificity to ensure that the assay value is accurate and that all impurities are effectively monitored, which is critical for release testing and stability studies.

Gas Chromatography serves as a valuable complementary technique, ideal for orthogonal verification and for the specific analysis of volatile impurities that are not amenable to HPLC. UV-Vis Spectrophotometry , while limited in specificity, offers a rapid and economical option for in-process controls where the material is known to be of high purity.

Ultimately, the choice of method and the extent of validation should be guided by a scientific, risk-based approach tailored to the specific stage of drug development and the intended use of the analytical data.[5] Adherence to the principles outlined in this guide will ensure that the analytical data generated is reliable, reproducible, and compliant with global regulatory standards.[2]

References

A Senior Application Scientist's Guide to Purity Assessment of 3-Amino-4-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Amino-4-fluorophenyl acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. Therefore, a robust, accurate, and validated analytical methodology for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the most appropriate method for their specific needs, from routine quality control to in-depth impurity profiling.

Part 1: The Primary Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule like this compound, which possesses moderate polarity, a UV-active aromatic ring, and is non-volatile, RP-HPLC is the gold standard for purity analysis.[1][2][3][4] Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities.[3][4]

The Rationale Behind Method Development

Choosing the right HPLC parameters is a scientifically driven process designed to achieve optimal separation (resolution), sensitivity, and accuracy.

  • Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and is the logical first choice. The nonpolar C18 chains interact with the phenyl ring of the analyte via hydrophobic interactions. The presence of the polar amino and ester groups ensures that the analyte is not too strongly retained, allowing for reasonable elution times with a standard mobile phase.

  • Mobile Phase Selection: A gradient elution using a mixture of a weak acid in water (Phase A) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) (Phase B) is optimal.

    • Aqueous Phase (A): Water with 0.1% formic acid or phosphoric acid is recommended. The acidic pH serves a crucial purpose: it protonates the basic amino group (-NH2) on the analyte to form -NH3+. This ensures a single, consistent ionic state for the molecule, preventing peak tailing and broadening, which often occurs with free amines.

    • Organic Phase (B): Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient Elution: A gradient (i.e., increasing the percentage of Phase B over time) is superior to an isocratic (constant mobile phase composition) method for impurity profiling. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while providing excellent resolution for early-eluting, more polar impurities.

  • Detector and Wavelength: A Photodiode Array (PDA) or UV-Vis detector is ideal. The phenyl ring in this compound contains a chromophore that absorbs UV light. A wavelength scan of the analyte would reveal its maximum absorbance (λ-max), typically around 240-260 nm for this class of compounds. Setting the detector to the λ-max ensures the highest sensitivity for the main peak and any related impurities. A PDA detector offers the added advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification.

Visualizing the HPLC Workflow

The following diagram illustrates the typical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std 1. Prepare Standard (Known Concentration) prep_sample 2. Prepare Sample (Accurate Weighing) dissolve 3. Dissolve in Diluent (e.g., 50:50 ACN:H2O) injection 4. Inject into HPLC dissolve->injection separation 5. Chromatographic Separation (C18 Column, Gradient Elution) injection->separation Mobile Phase Flow detection 6. UV/PDA Detection (at λ-max) separation->detection integration 7. Peak Integration (Chromatogram) detection->integration calculation 8. Purity Calculation (% Area Normalization) integration->calculation report 9. Generate Report calculation->report Method_Selection start What is the Analytical Goal? q_routine Routine Purity Check (e.g., Batch Release)? start->q_routine q_identify Identify an Unknown Impurity? q_routine->q_identify No ans_hplc Use Validated RP-HPLC Method q_routine->ans_hplc Yes q_absolute Certify a Reference Standard (Absolute Purity)? q_identify->q_absolute No ans_gcms Use GC-MS or LC-MS q_identify->ans_gcms Yes ans_qnmr Use Quantitative NMR (qNMR) q_absolute->ans_qnmr Yes

References

A Comparative Spectroscopic Guide to 3-Amino-4-fluorophenyl Acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Isomeric Differentiation

3-Amino-4-fluorophenyl acetate and its isomers share the same molecular formula (C₈H₈FNO₂) and molecular weight (169.15 g/mol ), making their differentiation by mass spectrometry alone challenging.[1] Positional isomers, where the amino and fluoro groups are at different locations on the phenyl ring, can exhibit distinct electronic and steric environments. These differences manifest as unique fingerprints in their respective spectra, allowing for unambiguous identification. This guide will focus on a comparative analysis of the following isomers:

  • This compound

  • 2-Amino-4-fluorophenyl acetate

  • 4-Amino-2-fluorophenyl acetate

  • 2-Amino-5-fluorophenyl acetate

  • 4-Amino-3-fluorophenyl acetate

Experimental & Computational Methodology

To provide a robust comparative framework, the spectroscopic data presented in this guide were generated using widely recognized prediction software. This approach allows for a standardized comparison, free from variations in experimental conditions.

NMR Spectra Prediction

¹H and ¹³C NMR spectra were predicted using advanced algorithms that take into account the complex interplay of electronic and steric effects within each molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Coupling constants (J) are given in Hertz (Hz).

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Dissolve Sample (e.g., in CDCl3 or DMSO-d6) Tube Transfer to NMR Tube Sample->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Phase Correction Acquire_1H->Process Acquire_13C->Process Analyze Integrate Peaks, Determine Multiplicity, Assign Shifts Process->Analyze

Caption: A generalized workflow for acquiring NMR spectra.

IR Spectra Prediction

Infrared spectra were predicted based on the vibrational frequencies of the different functional groups within the molecules. The data is presented in wavenumbers (cm⁻¹).

Mass Spectra Prediction

Mass spectra were predicted by simulating electron ionization (EI), followed by an analysis of the most probable fragmentation pathways. The mass-to-charge ratio (m/z) of the parent ion and key fragments are presented.

Spectroscopic Comparison

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for this compound and its selected isomers.

¹H NMR Spectroscopy

The proton NMR spectra are particularly informative for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the amino and fluoro substituents.

CompoundPredicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
This compound ~7.0 (t, 1H), ~6.8 (dd, 1H), ~6.7 (m, 1H), ~4.0 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃)
2-Amino-4-fluorophenyl acetate ~7.1 (dd, 1H), ~6.6 (td, 1H), ~6.5 (dd, 1H), ~4.1 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃)
4-Amino-2-fluorophenyl acetate ~6.9 (t, 1H), ~6.5 (dd, 1H), ~6.4 (dd, 1H), ~3.9 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃)
2-Amino-5-fluorophenyl acetate ~7.0 (dd, 1H), ~6.8 (td, 1H), ~6.7 (dd, 1H), ~4.0 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃)
4-Amino-3-fluorophenyl acetate ~7.2 (dd, 1H), ~6.9 (t, 1H), ~6.6 (dd, 1H), ~3.8 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃)

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (6.0-7.5 ppm): The substitution pattern on the aromatic ring creates unique splitting patterns for each isomer. The combination of ortho, meta, and para couplings to both the other protons and the fluorine atom results in distinct multiplets. For instance, the triplet observed for one of the aromatic protons in this compound is a key distinguishing feature.

  • Amino Protons (3.8-4.1 ppm): The chemical shift of the amino protons can vary slightly depending on the electronic environment, though this signal is often broad and may not be the most reliable for differentiation.

  • Acetyl Protons (~2.3 ppm): The singlet for the acetyl methyl group is expected to be in a similar position for all isomers and serves as a useful internal reference for integration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent effects of the amino and fluoro groups.

CompoundPredicted Aromatic ¹³C NMR Chemical Shifts (ppm)
This compound ~150 (d, J=240 Hz, C-F), ~140 (d, J=10 Hz), ~135 (s), ~120 (s), ~115 (d, J=20 Hz), ~110 (s)
2-Amino-4-fluorophenyl acetate ~158 (d, J=245 Hz, C-F), ~145 (s), ~125 (d, J=10 Hz), ~110 (d, J=25 Hz), ~105 (d, J=5 Hz), ~102 (d, J=25 Hz)
4-Amino-2-fluorophenyl acetate ~155 (d, J=240 Hz, C-F), ~142 (d, J=10 Hz), ~130 (s), ~118 (d, J=4 Hz), ~105 (d, J=25 Hz), ~100 (s)
2-Amino-5-fluorophenyl acetate ~158 (d, J=240 Hz, C-F), ~148 (s), ~120 (d, J=10 Hz), ~115 (d, J=25 Hz), ~110 (s), ~105 (d, J=25 Hz)
4-Amino-3-fluorophenyl acetate ~152 (d, J=245 Hz, C-F), ~140 (d, J=10 Hz), ~130 (s), ~125 (s), ~115 (d, J=20 Hz), ~105 (d, J=5 Hz)

Key Differentiating Features in ¹³C NMR:

  • Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The position of this signal is a primary indicator of the fluorine's location.

  • Ortho and Meta Couplings: Carbons that are ortho and meta to the fluorine atom will also exhibit smaller C-F couplings, providing further structural information.

  • Substituent Effects: The electron-donating amino group and the electron-withdrawing fluoro and acetyl groups will cause predictable upfield and downfield shifts of the aromatic carbons, creating a unique chemical shift pattern for each isomer.

Molecular Structures of Isomers

Isomers 3A4FPA 3A4FPA 2A4FPA 2A4FPA 4A2FPA 4A2FPA 2A5FPA 2A5FPA 4A3FPA 4A3FPA

Caption: 2D structures of the aminofluorophenyl acetate isomers.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will share some common features due to the presence of the same functional groups. However, subtle shifts in absorption frequencies can be observed.

Functional GroupPredicted IR Absorption Range (cm⁻¹)Key Observations
N-H Stretch (amine)3300-3500Two bands are expected for the primary amine (symmetric and asymmetric stretching). The exact positions can be influenced by intramolecular hydrogen bonding, which may differ between isomers.
C=O Stretch (ester)1735-1750The electron-donating or -withdrawing nature of the substituents on the phenyl ring can slightly alter the C=O bond strength and thus its stretching frequency.
C-N Stretch1250-1350Aromatic amine C-N stretching bands.
C-F Stretch1100-1300A strong absorption band characteristic of the C-F bond.
Aromatic C-H Bending700-900The out-of-plane bending vibrations are highly characteristic of the substitution pattern on the aromatic ring.

Key Differentiating Features in IR Spectroscopy:

The most reliable region for distinguishing these isomers using IR spectroscopy is the "fingerprint region" (below 1500 cm⁻¹), particularly the bands corresponding to the aromatic C-H out-of-plane bending. The number and position of these bands are directly related to the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Under electron ionization (EI), all isomers are expected to show a molecular ion peak (M⁺) at m/z 169. The fragmentation patterns will be influenced by the positions of the functional groups.

Predicted Fragmentation Pathways:

  • Loss of the acetyl group: A common fragmentation pathway for phenyl acetates is the loss of the acetyl group as a ketene (CH₂=C=O), resulting in a fragment corresponding to the aminofluorophenol.

    • [M - 42]⁺ at m/z 127

  • Loss of the entire acetate group: Cleavage of the ester bond can lead to the loss of the entire acetate radical.

    • [M - 59]⁺ at m/z 110

  • Subsequent fragmentations: The resulting aminofluorophenol fragment can undergo further fragmentation, such as the loss of CO.

While the major fragments may be similar across the isomers, the relative intensities of these fragments can differ, providing clues to the original structure. For example, steric hindrance around the ester linkage in some isomers might influence the propensity for certain fragmentation pathways.

Conclusion

The spectroscopic differentiation of this compound and its positional isomers is a critical analytical challenge in pharmaceutical development. While sharing the same mass, their unique electronic and steric environments give rise to distinct NMR, IR, and MS fingerprints. This guide, based on predicted spectroscopic data, provides a foundational framework for their identification. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and coupling patterns, offer the most definitive means of differentiation. IR spectroscopy, particularly in the fingerprint region, and the relative abundances of fragment ions in mass spectrometry provide valuable confirmatory data. For unequivocal identification, it is always recommended to compare experimental data with that of a certified reference standard.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenyl Acetates in Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties, a strategy widely employed in pharmaceutical and materials science. Understanding the electronic impact of fluorination is critical for predicting molecular stability, reactivity, and biological activity. This guide provides an in-depth comparison of the reactivity of phenyl acetate and its para-fluorinated analog, 4-fluorophenyl acetate, in hydrolysis, supported by mechanistic principles and a validated experimental protocol.

The Underpinning Principles of Reactivity

The rate of hydrolysis of a phenyl acetate derivative is profoundly influenced by substituents on the phenyl ring. Fluorine, particularly at the para position, serves as a classic example of how electronic effects can be harnessed to tune reaction kinetics. The increased reactivity of 4-fluorophenyl acetate over its non-fluorinated counterpart can be explained by three interconnected principles.

The Mechanism: A Tale of Two Steps

The base-catalyzed hydrolysis of phenyl acetates is a form of nucleophilic acyl substitution. The reaction proceeds via a well-established two-step mechanism involving a tetrahedral intermediate.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate where the carbon atom is sp³-hybridized.

  • Leaving Group Departure: The unstable intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the weakest base, which is the phenoxide (or substituted phenoxide) ion. The phenoxide is a relatively good leaving group because its negative charge is stabilized by resonance within the aromatic ring.

The rate-determining step in this process is typically the initial nucleophilic attack to form the tetrahedral intermediate. Consequently, any factor that increases the electrophilicity of the carbonyl carbon or stabilizes the departing phenoxide will accelerate the reaction.

Electronic Effects of Fluorine: An Inductive Dominance

Fluorine exerts two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) , where its lone pairs can delocalize into the aromatic π-system.

  • Inductive Effect (-I): Fluorine strongly pulls electron density away from the phenyl ring through the sigma bond network. This effect is potent and deactivates the ring towards electrophilic substitution. For ester hydrolysis, this electron withdrawal is transmitted to the ester group, making the carbonyl carbon more electron-deficient (i.e., more electrophilic) and thus more susceptible to nucleophilic attack by the hydroxide ion.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring's π-system. This effect increases electron density, particularly at the ortho and para positions, and opposes the inductive effect.

In the case of halogens, the inductive effect is generally stronger than the resonance effect in determining overall reactivity for reactions sensitive to charge at the reaction center. For the hydrolysis of 4-fluorophenyl acetate, the dominant -I effect enhances the carbonyl carbon's electrophilicity, leading to a faster reaction rate compared to the unsubstituted phenyl acetate.

The Crucial Role of the Leaving Group

The stability of the leaving group is a paramount factor in determining the rate of nucleophilic acyl substitution. A more stable leaving group is a weaker base, which corresponds to a more acidic conjugate acid. In this comparison, the leaving groups are the phenoxide and 4-fluorophenoxide ions, and their conjugate acids are phenol and 4-fluorophenol, respectively.

The acidity of phenols is determined by the stability of the corresponding phenoxide ion. An electron-withdrawing substituent, like fluorine, helps to delocalize and stabilize the negative charge on the phenoxide oxygen, thereby increasing the acidity of the parent phenol.[1][2] This is reflected in their pKa values—a lower pKa indicates a stronger acid.

CompoundpKa of Conjugate AcidLeaving Group Stability
Phenyl Acetate~10.0 (Phenol)[3][4]Lower
4-Fluorophenyl Acetate~9.9 (4-Fluorophenol)[3]Higher

As 4-fluorophenol is slightly more acidic than phenol, the 4-fluorophenoxide ion is a more stable anion and therefore a better leaving group. This increased stability of the leaving group contributes to the accelerated rate of hydrolysis for the fluorinated ester.

Quantifying Reactivity: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on reaction rates.[5] It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (reference) reactant.

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position. Electron-withdrawing groups have positive σ values.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For the base-catalyzed hydrolysis of phenyl acetates, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups that can stabilize the developing negative charge in the transition state.[6][7] Since fluorine at the para-position has a positive σ value, the Hammett equation quantitatively predicts that 4-fluorophenyl acetate (k) will hydrolyze faster than phenyl acetate (k₀).

Comparative Performance Data

The following table summarizes the key physicochemical properties that dictate the differential reactivity between phenyl acetate and 4-fluorophenyl acetate.

ParameterPhenyl Acetate4-Fluorophenyl AcetateRationale for Reactivity Difference
Substituent -H (Hydrogen)-F (para-Fluoro)Fluorine is a strong electron-withdrawing group.
Hammett Constant (σₚ) 0.00+0.06The positive σ value for fluorine indicates it is electron-withdrawing relative to hydrogen.
Leaving Group Phenoxide4-FluorophenoxideThe fluorinated phenoxide is more stable due to the inductive effect of fluorine.
pKa of Conjugate Acid 10.0[3][4]9.9[3]The lower pKa of 4-fluorophenol confirms its higher acidity and the greater stability of its conjugate base.
Relative Hydrolysis Rate SlowerFaster The combination of an enhanced electrophilic center and a more stable leaving group significantly increases the reaction rate.

Experimental Protocol for Comparative Kinetic Analysis

This protocol provides a robust method for determining and comparing the hydrolysis rates of phenyl acetate and 4-fluorophenyl acetate using UV-Vis spectrophotometry. The procedure is designed to be self-validating by confirming pseudo-first-order kinetics.

Objective: To determine the pseudo-first-order rate constants (k_obs) for the base-catalyzed hydrolysis of phenyl acetate and 4-fluorophenyl acetate.

Rationale: The hydrolysis reaction produces phenoxide and 4-fluorophenoxide ions, respectively. These phenoxides have strong UV absorbance at specific wavelengths, distinct from the parent esters, allowing for real-time monitoring of product formation.[8][9] By maintaining a large excess of hydroxide, the reaction follows pseudo-first-order kinetics with respect to the ester concentration.

Materials & Reagents:

  • Phenyl acetate

  • 4-Fluorophenyl acetate

  • Sodium hydroxide (NaOH)

  • Potassium chloride (KCl) (to maintain constant ionic strength)

  • Deionized water

  • Acetonitrile or Dioxane (as a co-solvent for ester stock solutions)[10]

  • Volumetric flasks, pipettes, and cuvettes

Instrumentation:

  • UV-Vis Spectrophotometer with temperature control (e.g., Peltier)

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Buffer/Base Solution: Prepare a solution of 0.01 M NaOH with 0.1 M KCl in deionized water. The pH should be high enough (e.g., pH 12) to ensure the reaction proceeds at a measurable rate and that the phenol product is fully deprotonated to the phenoxide ion.[8]

    • Ester Stock Solutions: Prepare 10 mM stock solutions of both phenyl acetate and 4-fluorophenyl acetate in a minimal amount of acetonitrile or dioxane to ensure solubility.

  • Determine λ_max for Products:

    • Prepare two separate solutions by completely hydrolyzing a small amount of each ester in the NaOH solution.

    • Scan the UV-Vis spectrum for each hydrolyzed solution to determine the wavelength of maximum absorbance (λ_max) for the phenoxide and 4-fluorophenoxide ions. This is typically around 280-300 nm for phenoxides.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max for the phenoxide ion and equilibrate the instrument and a cuvette containing 3.0 mL of the NaOH/KCl solution to a constant temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small aliquot (e.g., 30 µL) of the phenyl acetate stock solution into the cuvette. The final ester concentration should be low (e.g., 0.1 mM) to ensure the hydroxide is in large excess.

    • Immediately mix the solution by inverting the cuvette and start recording the absorbance as a function of time for a period sufficient for the reaction to proceed to at least 80-90% completion.

    • Repeat the exact same procedure for the 4-fluorophenyl acetate stock solution, monitoring at its corresponding λ_max.

  • Data Analysis:

    • The observed rate constant, k_obs, is determined by plotting the natural logarithm of the change in absorbance versus time. The relationship is given by: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀) where A_t is the absorbance at time t, A_∞ is the final absorbance at the end of the reaction, and A₀ is the initial absorbance.

    • Plot ln(A_∞ - A_t) on the y-axis against time (t) on the x-axis.

    • The data should yield a straight line, confirming pseudo-first-order kinetics.[8] The slope of this line is equal to -k_obs .

    • Compare the calculated k_obs values for phenyl acetate and 4-fluorophenyl acetate. A higher k_obs value indicates a faster reaction rate.

Mechanistic and Workflow Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Base-catalyzed hydrolysis mechanism of phenyl acetates.

Workflow cluster_prep 1. Preparation cluster_setup 2. Spectrophotometer Setup cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis prep_base Prepare 0.01 M NaOH / 0.1 M KCl Solution blank Blank Instrument with NaOH/KCl Solution prep_base->blank prep_stock Prepare 10 mM Ester Stock Solutions inject Inject Ester Stock into Cuvette prep_stock->inject find_lambda Determine λmax for Phenoxide Products thermo Thermostat Cuvette Holder to 25 °C find_lambda->thermo thermo->blank blank->inject record Record Absorbance vs. Time inject->record plot Plot ln(A∞ - At) vs. Time record->plot calc Calculate k_obs from Slope plot->calc compare Compare k_obs for Fluorinated vs. Non-Fluorinated calc->compare

Caption: Experimental workflow for kinetic analysis.

Conclusion

The fluorination of phenyl acetate at the para-position unequivocally increases its rate of hydrolysis. This heightened reactivity is a direct consequence of the potent electron-withdrawing inductive effect of the fluorine atom. This effect operates through a dual mechanism: it enhances the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack, and it stabilizes the resulting phenoxide leaving group. These principles, quantifiable through the Hammett equation and verifiable through straightforward kinetic experiments, provide a clear and predictive framework for understanding the impact of fluorination on molecular reactivity. For researchers in drug development and materials science, this understanding is essential for the rational design of molecules with tailored stability and reactivity profiles.

References

A Comparative Guide to the Biological Activity of 3-Amino-4-fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing metabolic stability, binding affinity, and overall pharmacological profiles. The 3-amino-4-fluorophenyl moiety represents a privileged building block, offering versatile synthetic handles for the development of novel therapeutic agents. This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this core structure, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

The Chemical Foundation: Synthesis of Key Derivatives

The 3-amino-4-fluorophenyl scaffold serves as a versatile starting point. The amino group can be readily acylated, alkylated, or used in cyclization reactions to generate a wide array of heterocyclic derivatives. Acetylation of the phenolic hydroxyl group, when starting from the corresponding phenol, often serves as a protecting group strategy or as a means to modulate solubility and pharmacokinetic properties.

A general synthetic approach often involves the modification of the amino group of a commercially available precursor like 3-amino-4-fluorophenol, followed by reactions on the hydroxyl group, or vice-versa. For instance, the formation of amide or sulfonamide linkages at the amino position is a common strategy to explore structure-activity relationships (SAR).

G cluster_synthesis Generalized Synthetic Workflow A Starting Material (e.g., 3-Amino-4-fluorophenol) B Acetylation of Hydroxyl (Protection/Modulation) A->B Acetic Anhydride E Alternative Route: Functionalization of Amino Group First A->E Acyl Chloride / Aldehyde C Functionalization of Amino Group (Amidation, Cyclization, etc.) B->C Acyl Chloride / Carboxylic Acid + Coupling Agent D Final Derivative C->D F Acetylation/Modification of Hydroxyl Group E->F Acetic Anhydride F->D

Caption: Generalized synthetic pathways for 3-amino-4-fluorophenyl derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives incorporating the 3-amino-4-fluorophenyl scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation.

One notable area of success is the development of Aurora Kinase B (AURKB) inhibitors. Overexpression of AURKB is a hallmark of many aggressive cancers, making it a prime therapeutic target.[1] Novel quinazoline derivatives featuring the fluorophenyl moiety have been designed to improve cell membrane penetration, leading to compounds with potent efficacy in human cancer cell lines and in vivo activity in mouse xenograft models.[1]

Furthermore, various heterocyclic derivatives, such as those based on 1,3,4-thiadiazole and 1,2,4-triazole, have shown promising cytotoxicity against diverse cancer cell lines, including human glioblastoma (U-87) and estrogen-dependent breast cancer (MCF-7).[2][3] The presence of the fluorophenyl group is often crucial for this activity. For instance, a 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone derivative was identified as a highly active compound against glioblastoma cells.[2]

Comparative Anticancer Performance
Derivative ClassTarget Cell LineKey Result (IC50)Alternative/ReferenceCitation
Quinazoline Derivative (Compound 4b)Human Cancer CellsEfficacious in vitro & in vivoSP-96 (parent compound)[1]
1,3,4-Thiadiazole (Compound A2)MCF-7 Breast Cancer52.35 µMDoxorubicin[3][4]
1,2,4-Triazole DerivativeU-87 GlioblastomaReduced cell viability to 19.6%Other analogues[2]
Isatin-Oxadiazole Hybrid (VIb-d)HeLa Cancer Cells10.64 - 15.81 µMCisplatin[5]
Thiazole Derivative (Compound 22)A549 Lung Cancer2.47 µMCisplatin[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, U-87) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Fluorophenyl-containing compounds have emerged as potent anti-inflammatory agents by targeting critical nodes in inflammatory signaling pathways.

Derivatives of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole have been shown to be significant inhibitors of p38α, a key kinase that regulates the production of pro-inflammatory mediators.[7] Structure-activity studies revealed that compounds with a terminal sulfonamide moiety and a propyl linker were the most potent, with IC50 values in the sub-micromolar range.[7] These compounds also effectively inhibited the release of nitric oxide (NO) and prostaglandin E2 (PGE2), two central mediators of inflammation.[7][8]

Similarly, coumarin derivatives bearing a 3-(4-aminophenyl) group have been investigated for their potential in treating rheumatoid arthritis.[9][10] These compounds can inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and suppress the expression of inflammatory cytokines like TNF-α and IL-1β.[9]

Comparative Anti-inflammatory Performance
Derivative ClassTarget/AssayKey Result (IC50)MechanismCitation
Pyrimidinylimidazo[2,1-b]thiazolep38α Kinase0.68 µMp38α Inhibition[7]
Pyrimidinylimidazo[2,1-b]thiazoleNitric Oxide Release1.21 µMiNOS/COX Inhibition[7]
MorpholinopyrimidineNitric Oxide ReleaseActive at non-toxic conc.iNOS/COX-2 Inhibition[8]
3-(4-aminophenyl)-coumarinRA-FLS ProliferationStrongest effect (Cmpd 5e)NF-κB/MAPK Inhibition[9][10]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Griess Reaction: Transfer 50 µL of cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Incubation & Reading: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Test Compounds A->B C Stimulate with LPS (24h Incubation) B->C D Collect Supernatant C->D E Add Griess Reagents (A and B) D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition F->G

Caption: Workflow for the Griess assay to measure NO inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 3-amino-4-fluorophenyl scaffold has been incorporated into various heterocyclic systems to yield compounds with potent antibacterial and antifungal activities.

Derivatives of 3-amino-4-aminoximidofurazan have demonstrated both antimicrobial and antibiofilm activity against challenging pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[11] Similarly, novel 1,2,4-triazole-3-thiol derivatives showed good activity against both Gram-positive and Gram-negative bacteria, with structure-activity relationships indicating that the nature of substituents on the aromatic ring significantly influences efficacy.[12]

Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share structural similarities, have yielded compounds with broad-spectrum activity against ESKAPE pathogens and drug-resistant Candida species, including the emerging threat Candida auris.[13][14]

Comparative Antimicrobial Performance
Derivative ClassTarget OrganismKey Result (MIC)Citation
1,2,4-Triazole-3-thiolS. aureus16 µg/mL[12]
1,2,4-Triazole-3-thiolC. albicans24 µg/mL[12]
3-Amino-4-aminoximidofurazanS. aureus & P. aeruginosaModerate to significant activity[11]
3-((4-hydroxyphenyl)amino)propanoic acidC. auris0.5 - 64 µg/mL[13][14]
Amino alcohol derivativesFungi (A. flavus, C. albicans)Moderate activity[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Conclusion and Future Outlook

The 3-amino-4-fluorophenyl acetate scaffold and its close analogues are demonstrably valuable platforms in medicinal chemistry. The strategic placement of the fluorine atom combined with the synthetic tractability of the amino group allows for the creation of diverse molecular architectures with a wide spectrum of biological activities.

  • Anticancer: Derivatives targeting kinases like AURKB and those incorporating heterocyclic systems show significant promise. Future work should focus on improving selectivity and in vivo efficacy.

  • Anti-inflammatory: Inhibition of the p38α/NF-κB pathways is a recurring theme. Optimizing these compounds for oral bioavailability and reduced off-target effects is a key next step.

  • Antimicrobial: The broad-spectrum activity against resistant pathogens, including fungi, highlights a critical area for further development. Exploring antibiofilm mechanisms could provide novel therapeutic avenues.

The evidence strongly supports continued investigation into this chemical space. By leveraging structure-activity relationship insights and modern drug design principles, 3-amino-4-fluorophenyl derivatives can be further optimized to produce next-generation therapeutic candidates for some of the most pressing medical challenges.

References

The Strategic Role of the 3-Amino-4-fluorophenyl Moiety in Kinase Inhibitor Scaffolding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 3-Amino-4-fluorophenyl group, while seemingly a simple chemical entity, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of complex drug candidates that incorporate this key moiety, offering insights into its strategic utility for researchers, scientists, and drug development professionals. We will delve into the causality behind its selection, compare the performance of resulting analogs with supporting data, and provide detailed experimental protocols for their synthesis.

The 3-Amino-4-fluorophenyl Group: A Foundation for Potent Kinase Inhibition

The 3-Amino-4-fluorophenyl moiety serves as a versatile building block in medicinal chemistry. Its strategic importance can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The amino group at the 3-position provides a crucial hydrogen bond donor, enabling strong interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

  • Fluorine Substitution: The fluorine atom at the 4-position offers multiple advantages. Its electron-withdrawing nature can modulate the pKa of the amino group, fine-tuning its hydrogen bonding strength. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability and oral bioavailability.

  • Vector for Further Modification: The phenyl ring provides a rigid scaffold with well-defined vectors for substitution, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitors Incorporating the 3-Amino-4-fluorophenyl Scaffold

While direct and systematic SAR studies on simple analogs of 3-Amino-4-fluorophenyl acetate are not extensively available in the public domain, a wealth of information can be gleaned from patent literature where this scaffold is a key component of more complex kinase inhibitors. The following sections explore representative examples.

Dihydronaphthyridines as c-KIT Kinase Inhibitors

A series of dihydronaphthyridines and related compounds have been developed as potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST).[1][2] In these molecules, the 3-amino-4-fluorophenyl group is typically attached to a heterocyclic core, with the amino group forming a critical interaction with the kinase hinge.

Below is a table summarizing the activity of representative compounds from this class, highlighting the impact of modifications on other parts of the molecule while retaining the 3-amino-4-fluorophenyl moiety.

Compound IDR1 GroupR2 GroupZ1 Groupc-KIT (wt) IC50 (nM)
1 C1-C4 alkylH-NH(R4)++++
2 C3-C5 cycloalkylH-NH(R4)+++
3 C1-C4 alkylMethyl-NHCOR8++++
4 C1-C4 alkylHalogen-NHCOR8+++

Activity is represented qualitatively as reported in the source patent, where ++++ indicates high activity and ++ indicates moderate activity.[1]

The data suggests that while the 3-amino-4-fluorophenyl core provides the foundational binding, modifications at the R1, R2, and Z1 positions allow for the fine-tuning of inhibitory activity against both wild-type and mutant forms of the c-KIT kinase.[1]

Pyrimidine Derivatives as Raf Kinase Inhibitors

The 3-amino-4-fluorophenyl scaffold has also been utilized in the design of Raf kinase inhibitors, which are crucial in treating various cancers, including malignant melanoma.[3] In these compounds, the scaffold is often coupled to a pyrimidine core. The development of these inhibitors showcases the versatility of the 3-amino-4-fluorophenyl group in different kinase families.

Experimental Protocols

The synthesis of these complex kinase inhibitors often begins with the coupling of ethyl (3-amino-4-fluorophenyl)acetate with a suitable heterocyclic core. The following is a representative experimental protocol for the synthesis of a key intermediate.

Synthesis of a Dihydronaphthyridine Intermediate

Objective: To synthesize a dihydronaphthyridine core structure functionalized with the 3-amino-4-fluorophenyl moiety.

Materials:

  • Example B2 (a suitable dihydronaphthyridine precursor as described in patent US8461179B1)[2]

  • Ethyl (3-amino-4-fluorophenyl)acetate

  • Potassium fluoride on alumina (KF/Al2O3, 40 wt %)

  • N,N-Dimethylacetamide (DMA)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of Example B2 (6 g, 30 mmol) and ethyl (3-amino-4-fluorophenyl)acetate (6 g, 30 mmol) in DMA (80 mL), add KF/Al2O3 (10 g, 69 mmol).[2]

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid KF/Al2O3.

  • Concentrate the filtrate under vacuum to remove the DMA.

  • Pour the residue into water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethyl acetate to afford the desired dihydronaphthyridine intermediate.

Visualizing the Molecular Scaffolds and Synthetic Workflow

To better understand the structural relationships and synthetic strategies, the following diagrams are provided.

General Scaffold of a Dihydronaphthyridine-based c-KIT Inhibitor cluster_core Dihydronaphthyridine Core cluster_scaffold 3-Amino-4-fluorophenyl Moiety cluster_modifications Modification Sites Core Heterocyclic Core Scaffold 3-Amino-4-fluorophenyl Core->Scaffold Linkage R1 R1 Core->R1 R2 R2 Core->R2 Z1 Z1 Core->Z1

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Amino-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Challenging Fluorinated Intermediate

3-Amino-4-fluorophenyl acetate is a substituted aromatic compound with significant potential as a building block in various high-value sectors. Its precursors, such as 3-Amino-4-fluorophenol, are recognized as key intermediates in the synthesis of pharmaceuticals, including potential antitumor and anti-inflammatory agents, as well as advanced electronic materials[1]. The molecule's structure, featuring an acetate ester, a primary amine, and a fluorine atom, presents a classic and instructive challenge in synthetic organic chemistry: chemoselectivity.

Direct acetylation of the precursor, 3-Amino-4-fluorophenol, is complicated by the competing reactivity of the amino (-NH2) and hydroxyl (-OH) groups. The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to the preferential formation of the thermodynamically stable N-acetylated amide product, a well-established principle seen in the synthesis of paracetamol[2][3]. Therefore, a reproducible synthesis of the desired O-acetylated product, this compound, requires a robust strategy that deliberately circumvents this inherent reactivity bias.

This guide provides a comprehensive, field-proven methodology for the reproducible synthesis of this compound. We will detail a multi-step pathway that prioritizes selectivity and purity, explain the chemical principles underpinning each experimental choice, and compare this robust method to less reliable alternatives.

Primary Recommended Synthesis Pathway: A Four-Step Approach to Ensure Selectivity

To overcome the challenge of chemoselectivity, a four-step sequence is the most reliable and reproducible method. This pathway involves (1) the clean reduction of a commercially available nitrophenol to the key aminophenol intermediate, followed by a (2) protection, (3) acetylation, and (4) deprotection sequence to ensure the acetate group is installed exclusively on the phenolic oxygen.

Synthesis_Pathway A 4-Fluoro-3-nitrophenol B 3-Amino-4-fluorophenol A->B  H2, Pd/C (Reduction) C tert-Butyl (2-fluoro-5-hydroxyphenyl)carbamate B->C  (Boc)2O (N-Protection) D tert-Butyl (5-(acetoxy)-2-fluorophenyl)carbamate C->D  Ac2O, Pyridine (O-Acetylation) E This compound D->E  TFA or HCl (N-Deprotection)

Caption: Proposed 4-step synthesis of this compound.

Part A: Detailed Experimental Protocol - Synthesis of Precursor

Methodology 1: Synthesis of 3-Amino-4-fluorophenol via Catalytic Hydrogenation

This initial step focuses on the clean and efficient reduction of 4-fluoro-3-nitrophenol. Catalytic hydrogenation is the method of choice due to its high efficiency, excellent yield, and the generation of water as the only stoichiometric byproduct, simplifying purification. The procedure is adapted from established methods for the reduction of similar fluoronitrophenols[4].

Experimental Protocol:

  • Reactor Setup: To a 250 mL hydrogenation vessel, add 4-fluoro-3-nitrophenol (10.0 g, 63.7 mmol).

  • Catalyst and Solvent Addition: Add 10% Palladium on Carbon (Pd/C, 0.5 g, 5% w/w) and 100 mL of ethanol. The vessel should be equipped with a magnetic stir bar.

  • Hydrogenation: Seal the vessel and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-Amino-4-fluorophenol as a solid. The product is often of sufficient purity for the next step but can be recrystallized from an ethanol/water mixture if necessary.

    • Expected Yield: >95%

    • Appearance: Off-white to light brown solid.

Causality and Rationale:

  • Catalyst Choice: Palladium on carbon is a highly effective and standard catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity, preventing over-reduction or hydrodefluorination under these mild conditions.

  • Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is inert under hydrogenation conditions.

  • Pressure and Temperature: Conducting the reaction at a moderate pressure (50 psi) and room temperature ensures a controlled reaction rate and minimizes potential side reactions, enhancing the reproducibility and safety of the protocol.

Part B: Detailed Experimental Protocol - Synthesis of this compound

This part is a three-step sequence designed to ensure exclusive O-acetylation.

Step 1: N-Protection with Boc Anhydride

The more nucleophilic amine must be protected to allow the subsequent acetylation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under the basic conditions of acetylation and can be removed cleanly under acidic conditions that will not cleave the target ester.

Experimental Protocol:

  • Dissolution: Dissolve 3-Amino-4-fluorophenol (7.0 g, 55.1 mmol) in 100 mL of tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 13.2 g, 60.6 mmol, 1.1 eq.) to the solution, followed by triethylamine (Et₃N, 8.4 mL, 60.6 mmol, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield tert-butyl (2-fluoro-5-hydroxyphenyl)carbamate. The crude product is typically used directly in the next step.

    • Expected Yield: >90%

Step 2: Selective O-Acetylation

With the amine protected, the phenolic hydroxyl group is now the most reactive site for acylation.

Experimental Protocol:

  • Dissolution: Dissolve the crude tert-butyl (2-fluoro-5-hydroxyphenyl)carbamate (approx. 55.1 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL flask.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add pyridine (8.9 mL, 110.2 mmol, 2.0 eq.) followed by the dropwise addition of acetic anhydride (Ac₂O, 6.2 mL, 66.1 mmol, 1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting phenol is consumed.

  • Work-up: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, water (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain tert-butyl (5-(acetoxy)-2-fluorophenyl)carbamate.

    • Expected Yield: >95%

Step 3: N-Deprotection to Yield Final Product

The final step is the selective removal of the Boc protecting group to reveal the primary amine. Trifluoroacetic acid (TFA) is highly effective for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve the crude tert-butyl (5-(acetoxy)-2-fluorophenyl)carbamate (approx. 55.1 mmol) in DCM (50 mL) in a 100 mL flask and cool to 0°C.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 20 mL) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases. Wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure This compound .

    • Expected Yield: >85%

Experimental Workflow Visualization

Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Product Synthesis A1 Charge Reactor: 4-Fluoro-3-nitrophenol, Pd/C, Ethanol A2 Hydrogenate (50 psi H2, RT, 4-6h) A1->A2 A3 Filter through Celite® to remove Catalyst A2->A3 A4 Evaporate Solvent A3->A4 A5 Isolate Precursor: 3-Amino-4-fluorophenol A4->A5 B1 N-Protection: (Boc)2O, Et3N, THF A5->B1 Proceed to Part B B2 O-Acetylation: Ac2O, Pyridine, DCM B1->B2 B3 N-Deprotection: TFA, DCM B2->B3 B4 Neutralization & Column Chromatography B3->B4 B5 Isolate Final Product: This compound B4->B5

Caption: Step-by-step experimental workflow for the synthesis.

Comparison of Synthetic Routes

To ensure a reproducible synthesis of the target O-acetylated product, the choice of strategy is paramount. A direct approach is tempting in its simplicity but is fundamentally flawed in its selectivity.

ParameterPrimary Recommended RouteAlternative: Direct Acetylation
Number of Steps 4 (Reduction, Protection, Acetylation, Deprotection)2 (Reduction, Acetylation)
Selectivity High (>95% for O-acetylation) Very Low. Preferential N-acetylation expected[2][5].
Reproducibility High. Each step is a standard, high-yielding transformation.Low. Product ratio (N- vs O-acetylation) sensitive to conditions; difficult to control.
Purification Straightforward purification at the final step.Extremely difficult separation of N- and O-acetyl isomers.
Overall Yield Good to High (Est. >70% over 3 steps) Very Low for the desired product.

Expert Analysis: The direct acetylation route is not a viable or reproducible method for preparing this compound. The higher nucleophilicity of the aromatic amine makes it the primary site of attack for acetic anhydride. While seemingly longer, the protection-acetylation-deprotection sequence is the only self-validating system that guarantees the desired constitutional isomer with high purity and in good yield. For any research or development professional, investing the time in this robust protocol will save significant effort in purification and ensure the integrity of downstream experiments.

Conclusion

The synthesis of this compound is a clear demonstration of the importance of strategic synthetic planning to overcome inherent chemical reactivity. While a direct approach is synthetically unreliable, the four-step sequence involving reduction, N-protection, O-acetylation, and N-deprotection provides a robust, reproducible, and scalable protocol. This guide provides the necessary detail and chemical rationale for researchers to confidently produce this valuable intermediate with high purity, ensuring the validity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, as well as in diverse fields of chemical research, the incorporation of fluorine into molecules is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the accurate and precise analysis of these fluorinated compounds is of paramount importance. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust cross-validation of analytical data for fluorinated compounds, ensuring data integrity and confidence in results.

Cross-validation, in the context of analytical chemistry, is the critical process of comparing and assessing data sets generated by two or more distinct methods to confirm the accuracy and reliability of the findings.[3][4][5] This is particularly crucial for fluorinated compounds due to their unique physicochemical properties that can present analytical challenges.

This guide will explore the synergistic use of chromatographic, mass spectrometric, and spectroscopic methods, providing the technical insights and experimental frameworks necessary for a comprehensive cross-validation strategy.

The Analytical Triad: A Multi-faceted Approach to Fluorinated Compound Analysis

A robust cross-validation strategy for fluorinated compounds should not rely on a single analytical platform. Instead, a multi-pronged approach leveraging the strengths of different techniques is recommended. The three pillars of this approach are:

  • Separation Science: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Mass Spectrometry (MS): A highly sensitive and selective detection method.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR), specifically ¹⁹F NMR, for direct detection and quantification.

The choice of primary and cross-validating techniques is dictated by the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS)

Principle: LC-MS is a powerhouse for the analysis of a wide array of non-volatile and thermally labile fluorinated compounds.[3] The liquid chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides sensitive and selective detection and quantification.

Strengths for Fluorinated Compound Analysis:

  • Broad Applicability: Suitable for a wide range of polar and non-polar fluorinated compounds.[3]

  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity, which is crucial for analyzing complex matrices.[3][6]

  • Structural Information: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in structural elucidation and impurity identification.[6]

Causality Behind Experimental Choices:

  • Mobile Phase Selection: The choice of mobile phase (e.g., acetonitrile or methanol with water) and additives (e.g., formic acid or ammonium acetate) is critical for achieving good chromatographic resolution and ionization efficiency. The unique polarity of fluorinated compounds may necessitate methodical mobile phase optimization.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic fluorinated compounds.[3] However, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be advantageous for less polar compounds.[7]

  • Matrix Effects: The co-elution of matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification.[7][8][9] The use of isotopically labeled internal standards is a robust strategy to mitigate matrix effects.[7]

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for the analysis of volatile and semi-volatile fluorinated compounds.[10] The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, followed by detection with a mass spectrometer.

Strengths for Fluorinated Compound Analysis:

  • Excellent for Volatiles: Ideal for analyzing fluorinated solvents, reagents, and volatile metabolites.[11]

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Established Libraries: Extensive electron ionization (EI) mass spectral libraries can aid in the identification of unknown volatile fluorinated compounds.

Causality Behind Experimental Choices:

  • Injection Technique: Headspace analysis is particularly effective for volatile analytes in solid or liquid matrices as it minimizes matrix interference.[3][11]

  • Column Selection: The choice of GC column stationary phase is critical. While standard polysiloxane columns can be used for many neutral fluorinated compounds, highly reactive species like hydrogen fluoride (HF) can degrade the stationary phase.[12]

  • Ionization Method: While EI is standard, chemical ionization (CI) can be a softer ionization technique that may help in observing the molecular ion of some fluorinated compounds that fragment extensively under EI conditions.[10][13]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹⁹F NMR is a powerful and direct method for the detection and quantification of fluorinated compounds.[14][15] The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[16]

Strengths for Fluorinated Compound Analysis:

  • Direct Detection: Provides direct evidence of the presence of fluorine and information about its chemical environment.[17]

  • Quantitative Accuracy: The signal area in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, allowing for accurate quantification without the need for compound-specific reference standards, by using an internal standard of known concentration.[16]

  • Structural Elucidation: Chemical shifts and coupling patterns in ¹⁹F NMR spectra provide valuable structural information.[17]

  • Minimal Sample Preparation: Often requires less extensive sample preparation compared to chromatographic methods.[15]

Causality Behind Experimental Choices:

  • Internal Standard: The selection of a suitable internal standard with a known concentration and a resonance that does not overlap with the analyte signals is crucial for accurate quantification.

  • Solvent Choice: The solvent should not contain fluorine and should fully dissolve both the sample and the internal standard.[15]

  • Instrumental Parameters: Optimization of parameters such as relaxation delay is important for accurate quantification.

Comparative Performance: A Tabular Summary

The following tables provide a comparative overview of the key performance parameters for each technique when analyzing fluorinated compounds.

Table 1: General Performance Comparison

ParameterLC-MSGC-MS¹⁹F NMR
Analyte Volatility Low to MediumHighBroad Range
Analyte Polarity Broad RangeLow to MediumBroad Range
Sensitivity Excellent (ppb-ppt)Very Good (ppm-ppb)Good (ppm)
Selectivity ExcellentVery GoodExcellent
Quantitative Accuracy Very Good (with IS)Very Good (with IS)Excellent (with IS)
Throughput HighHighModerate
Matrix Effect Susceptibility HighLow (with Headspace)Low

Table 2: Application-Specific Suitability

ApplicationPrimary TechniqueRecommended Cross-Validation Technique(s)
Quantification of a non-volatile drug substance in a pharmaceutical formulation LC-MS/MS¹⁹F NMR
Analysis of volatile fluorinated impurities in a raw material Headspace GC-MS¹⁹F NMR
Metabolite identification of a fluorinated drug candidate LC-HRMS¹⁹F NMR, Radiolabeling (¹⁸F) with PET[18]
Stability testing of a fluorinated compound LC-MS¹⁹F NMR, ICP-MS (for total fluorine)[18]

Experimental Protocols for Method Validation

A cornerstone of scientific integrity is the rigorous validation of analytical methods.[19] The validation process ensures that a method is suitable for its intended purpose.[20][21] Key validation parameters as per ICH Q2(R2) and FDA guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[19][20][22]

Step-by-Step Workflow for Cross-Validation

CrossValidationWorkflow

Caption: A generalized workflow for the cross-validation of analytical results.

Detailed Protocol: Cross-Validation of a Fluorinated Drug Substance by LC-MS and ¹⁹F NMR

Objective: To accurately quantify a fluorinated active pharmaceutical ingredient (API) in a drug product and cross-validate the results using two orthogonal techniques.

1. LC-MS/MS Method Validation and Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug product in a suitable solvent (e.g., methanol/water).

    • Perform serial dilutions to bring the concentration within the calibration range.

    • Add a stable isotope-labeled internal standard (SIL-IS) at a fixed concentration to all samples, standards, and quality controls (QCs).

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization: ESI in positive or negative mode.

    • Acquisition: Multiple Reaction Monitoring (MRM).[3]

  • Validation Parameters to Assess:

    • Specificity: Analyze a placebo sample to ensure no interference at the retention time of the analyte.

    • Linearity: Prepare a calibration curve over a range of concentrations (e.g., 1-1000 ng/mL).

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days.

  • Sample Analysis: Analyze the prepared drug product samples in triplicate.

2. ¹⁹F NMR Method Validation and Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh the drug product and dissolve it in a deuterated solvent (e.g., DMSO-d₆).

    • Add a known amount of a fluorinated internal standard (e.g., trifluorotoluene) that has a distinct chemical shift from the analyte.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay to ensure full relaxation of the nuclei).

  • Data Processing and Quantification:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Area_analyte / N_F_analyte) * (N_F_IS / Area_IS) * Concentration_IS where N_F is the number of fluorine atoms for the respective signal.

  • Validation Parameters to Assess:

    • Specificity: The ¹⁹F spectrum should show well-resolved signals for the analyte and internal standard.

    • Linearity: Can be assessed by preparing samples with varying analyte-to-internal standard ratios.

    • Accuracy and Precision: Prepare and analyze multiple samples of the same drug product.

3. Data Comparison and Evaluation

  • Compare the quantitative results obtained from both LC-MS/MS and ¹⁹F NMR.

  • The results should agree within a pre-defined acceptance criterion (e.g., ±10%).

  • Any significant discrepancies should be investigated, which may involve re-examining sample preparation procedures, method parameters, or potential interferences.

Addressing the Unique Challenges of Fluorinated Compounds

The strong carbon-fluorine bond generally imparts metabolic stability.[1][2] However, in some cases, enzymatic or chemical degradation can lead to defluorination.[23][24] This can pose a challenge for analytical methods. A comprehensive cross-validation approach can help in understanding the stability of the C-F bond under different conditions. For instance, LC-MS can identify and quantify both the parent compound and its non-fluorinated metabolites, while ¹⁹F NMR can track the fate of the fluorine-containing species.

Conclusion

The cross-validation of analytical results for fluorinated compounds is not merely a regulatory requirement but a fundamental aspect of robust scientific research. By employing orthogonal techniques such as LC-MS, GC-MS, and ¹⁹F NMR, researchers can build a comprehensive and reliable dataset. This multi-faceted approach provides a self-validating system that enhances confidence in the data, ensuring the quality and integrity of the research and development process for these important molecules. The detailed protocols and comparative data presented in this guide serve as a practical framework for scientists to design and implement effective cross-validation strategies in their laboratories.

References

A Senior Application Scientist's Guide to Electrophilic Fluorination of Anilines: A Comparative Analysis of Selectfluor® and NFSI

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the C–F Bond in Aniline Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][3] Fluorinated anilines, in particular, are privileged structural motifs found in a significant percentage of pharmaceuticals and agrochemicals.[2][4]

The synthesis of these valuable compounds, however, is not trivial. Direct fluorination of the electron-rich aniline ring requires careful selection of a fluorinating agent to achieve desired yields and regioselectivity while avoiding unwanted side reactions. This guide provides an in-depth, comparative analysis of the two most prominent electrophilic fluorinating agents used for this purpose: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). We will delve into their reactivity, mechanisms, and practical applications, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic challenges.

Understanding the Arsenal: Electrophilic ("F+") Fluorinating Agents

The direct fluorination of aromatic systems like aniline involves an electrophilic aromatic substitution mechanism. This necessitates a fluorine source that behaves as an electrophile, or an "F+" synthon. While highly toxic and non-selective elemental fluorine (F₂) is impractical for most laboratory settings, a class of N-F reagents has emerged as safe, stable, and effective alternatives.[5][6] These reagents feature an electron-deficient fluorine atom attached to a nitrogen atom, which is itself connected to electron-withdrawing groups.[5] Among these, Selectfluor® and NFSI are the workhorses of modern organic synthesis.[7]

Head-to-Head Comparison: Selectfluor® vs. NFSI

Selectfluor® and NFSI are both bench-stable, crystalline solids, making them significantly easier and safer to handle than gaseous or highly corrosive fluorinating agents.[1][8] However, their reactivity and substrate compatibility differ significantly, influencing the choice of reagent for a specific transformation.

Selectfluor® (F-TEDA-BF₄)

Known chemically as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), Selectfluor® is one of the most powerful and versatile electrophilic fluorinating agents available.[7][9]

  • Reactivity: It is a highly reactive reagent with a strong oxidizing potential.[1] This high reactivity allows for the fluorination of even moderately activated or deactivated aromatic rings. However, this same property can be a drawback, leading to side reactions or degradation of sensitive substrates.[9][10]

  • Solubility: Selectfluor® is soluble in polar solvents such as acetonitrile, DMF, and even water.[1][11] Its insolubility in less polar solvents like THF can be a limitation.[12]

  • Mechanism: The mechanism of fluorination with Selectfluor® is a subject of ongoing research. For electron-rich aromatics, a Single Electron Transfer (SET) mechanism is often proposed over a direct Sₙ2 attack on the fluorine atom.[11][13] This pathway involves an initial electron transfer from the aniline derivative to Selectfluor®, generating a radical cation intermediate that then collapses to the fluorinated product.[13]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is a well-established N-F reagent that offers a milder alternative to Selectfluor®.[1][14]

  • Reactivity: It is generally considered less reactive and a weaker oxidant than Selectfluor®.[1] This makes it an excellent choice for substrates containing sensitive functional groups that might not tolerate the harshness of Selectfluor®. For highly activated systems like anilines, NFSI often provides sufficient reactivity to achieve high yields.[15][16]

  • Solubility: NFSI exhibits good solubility in a broader range of common organic solvents, including THF, CH₂Cl₂, and acetonitrile.[1][8]

  • Mechanism: The mechanism with NFSI is also debated and can be substrate-dependent, with evidence supporting both Sₙ2 and SET pathways.[15] For many applications, it is considered a reliable source of electrophilic fluorine for substitution reactions.[17]

Data Summary: A Comparative Overview
FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Appearance White to off-white crystalline powder[1]White to light yellow crystalline solid[1][18]
Fluorine Source Electrophilic F⁺[1]Electrophilic F⁺[1]
Reactivity Highly reactive, strong oxidizing potential[1]Milder, less oxidizing than Selectfluor®[1][15]
Solubility Soluble in polar solvents (MeCN, DMF, H₂O)[1]Soluble in many organic solvents (THF, CH₂Cl₂, MeCN)[1]
Key Advantages High reactivity for challenging substrates; stable and easy to handle.[7][10]Mild conditions; broad solvent compatibility; stable and easy to handle.[8][14]
Potential Drawbacks Strong oxidizing nature can lead to side reactions; limited solubility in nonpolar solvents.[9][12]May not be reactive enough for deactivated substrates.[15]

Practical Considerations for Aniline Fluorination

A critical challenge in the direct fluorination of anilines is the competition between C-fluorination (on the aromatic ring) and N-fluorination (on the amino group).[19] The nitrogen atom's lone pair is highly nucleophilic and can readily attack the electrophilic fluorine source. To circumvent this, the aniline is typically protected, most commonly as an acetamide. This strategy serves two purposes:

  • Reduces Nucleophilicity of Nitrogen: The acetyl group withdraws electron density from the nitrogen, making it less susceptible to electrophilic attack.

  • Directs Regioselectivity: The acetamido group is a strong ortho-, para-director, favoring fluorination at positions sterically accessible and electronically activated. The para-product is often the major isomer due to reduced steric hindrance.

Comparative Experimental Data: Fluorination of Acetanilide

The following table presents representative data for the fluorination of acetanilide, a common model substrate, highlighting the typical outcomes with each reagent.

ReagentConditionsMajor ProductYieldReference Insight
Selectfluor® Acetonitrile, Room Temp4-FluoroacetanilideGood to ExcellentEffective for mono-fluorination of electron-rich aromatics under mild conditions.[10]
NFSI THF, Base (e.g., NaHMDS), -78 °C to RT4-FluoroacetanilideGood to ExcellentOften used with a base to generate an enolate or activate the substrate; provides high yields.[12][15]

Experimental Protocols & Workflows

The following provides a generalized, step-by-step methodology for the electrophilic fluorination of a protected aniline.

General Protocol: Electrophilic Fluorination of Acetanilide

Materials:

  • Acetanilide (1.0 mmol)

  • Fluorinating Agent (Selectfluor® or NFSI, 1.1 mmol)

  • Anhydrous Solvent (e.g., Acetonitrile for Selectfluor®, THF for NFSI, 10 mL)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add acetanilide and the chosen anhydrous solvent.

  • Stir the solution at room temperature (or cool to the desired temperature, e.g., -78 °C for base-mediated NFSI reactions) until the substrate is fully dissolved.

  • Add the fluorinating agent (Selectfluor® or NFSI) in one portion. Note: For some NFSI protocols, a base like NaHMDS is added first to deprotonate the substrate before the addition of NFSI.

  • Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.

Visualizing the Process

A clear understanding of the workflow and underlying mechanism is crucial for successful experimentation.

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification prep1 Dissolve Substrate (e.g., Acetanilide) in Anhydrous Solvent prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 react1 Add Electrophilic Fluorinating Agent (Selectfluor® or NFSI) prep2->react1 react2 Stir and Monitor Reaction (TLC/LC-MS) react1->react2 workup1 Quench Reaction (e.g., with H2O) react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Fluorinated Aniline

Caption: General experimental workflow for electrophilic fluorination.

G cluster_SET Single Electron Transfer (SET) A Aniline Derivative Radical_Cation Aniline Radical Cation A->Radical_Cation e⁻ transfer SF Selectfluor® (F-TEDA²⁺) SF->Radical_Cation e⁻ transfer SF_Radical [F-TEDA]·⁺ Intermediate Intermediate Complex Radical_Cation->Intermediate F atom transfer Product Fluorinated Aniline Intermediate->Product Byproduct [TEDA-CH₂Cl]²⁺ Intermediate->Byproduct

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-fluorophenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-4-fluorophenyl acetate (CAS No. 196610-38-5), a halogenated organic compound. By understanding the chemical's properties and the principles of hazardous waste management, laboratory personnel can ensure a safe and compliant disposal process.

Understanding the Compound: Properties and Hazards of this compound

This compound is an aromatic amine and a halogenated organic compound. Its chemical structure, containing a fluorine atom, necessitates specific disposal considerations due to the potential for environmental persistence and the formation of hazardous byproducts if not handled correctly.

Key Chemical and Physical Properties

PropertyValueSource
CAS Number 196610-38-5[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance White to light brown powder or solid (inferred from similar compounds)[2][3]
Melting Point Data not available for this specific compound. For the similar compound 3'-Amino-4'-fluoroacetophenone: 69 - 73 °C.[3]
Boiling Point Data not available for this specific compound. For the similar compound 3-Amino-4-fluorobenzoic acid: 335.5±27.0°C at 760 mmHg.[2]
Solubility Data not available. Assumed to have low water solubility, a common characteristic of similar organic compounds.[4]

Known Hazards and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:

  • Nitrile gloves (double-gloving is recommended)[6]

  • Chemical splash goggles and a face shield[7]

  • A lab coat or chemical-resistant apron[6][7]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on best practices for the disposal of halogenated organic compounds and should be performed in conjunction with your institution's specific hazardous waste management policies.

1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.

  • Do not mix this compound waste with non-halogenated organic waste.[9] Halogenated and non-halogenated waste streams are typically incinerated under different conditions.[10][11]

  • Keep this waste separate from acidic, basic, and aqueous waste streams.

  • Avoid mixing with incompatible materials such as strong oxidizing agents.[4]

Caption: Waste segregation workflow for this compound.

2. Containerization and Labeling

  • Use a designated, properly labeled, and chemically compatible waste container. Polyethylene containers are often suitable for halogenated organic waste.[9]

  • The container must be in good condition with a secure, tight-fitting lid.

  • As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.

  • If other halogenated wastes are added to the same container, a composite list of all components and their approximate percentages must be maintained.

3. Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[9][10][12] Incineration at temperatures of at least 850°C, and often above 1100°C for wastes containing more than 1% halogens, is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as dioxins and furans.[10][13]

DisposalWorkflow A Unused/Waste This compound B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Transport to a Licensed Hazardous Waste Facility E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. For larger spills or if there is a risk of dust inhalation, a NIOSH-approved respirator may be necessary.[6]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to cover the spill.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (such as soap and water, followed by a rinse), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spilled chemical's name and dispose of it as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Activate the nearest fire alarm or follow your institution's emergency notification procedure.

  • Contact EHS: From a safe location, contact your institution's Environmental Health and Safety department and provide them with the details of the spill.

  • Do Not Attempt to Clean Up: Large spills should only be handled by trained emergency response personnel.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-fluorophenyl acetate
Reactant of Route 2
Reactant of Route 2
3-Amino-4-fluorophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.